Phenylacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7O2- |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-phenylacetate |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |
InChI Key |
WLJVXDMOQOGPHL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-] |
Synonyms |
phenylacetate phenylacetic acid phenylacetic acid, ammonium salt phenylacetic acid, calcium salt phenylacetic acid, cesium salt phenylacetic acid, lithium salt phenylacetic acid, mercury salt phenylacetic acid, potassium salt phenylacetic acid, rubidium salt phenylacetic acid, sodium salt phenylacetic acid, sodium salt , carboxy-(11)C-labeled cpd sodium phenylacetate |
Origin of Product |
United States |
Foundational & Exploratory
The Phenylacetate Biosynthesis Pathway in Plants: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Phenylacetic acid (PAA) is a naturally occurring auxin in plants, playing a significant role in various aspects of growth, development, and defense responses. While often found in higher concentrations than the more extensively studied auxin, indole-3-acetic acid (IAA), the intricacies of PAA homeostasis and its precise physiological functions are still being elucidated. This technical guide provides an in-depth overview of the core phenylacetate biosynthesis pathway in plants, starting from the precursor L-phenylalanine. It details the key enzymatic steps, intermediate molecules, and known regulatory mechanisms. Furthermore, this document compiles available quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for the quantification of PAA and related enzyme activity assays, and visualizes the core pathway, a representative experimental workflow, and the relevant signaling cascades using the DOT language. This guide is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate this important metabolic pathway.
Introduction
Phenylacetic acid (PAA) is a vital auxin distributed throughout the plant kingdom, contributing to the regulation of cell division, elongation, and differentiation.[1] Beyond its role in development, PAA is also implicated in plant defense mechanisms against pathogens and herbivores.[2] The biosynthesis of PAA originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway, which channels a significant portion of fixed carbon in plants.[3][4] Understanding the PAA biosynthetic pathway is crucial for comprehending the complete picture of auxin biology and for developing novel strategies in crop improvement and pharmacology. This guide will focus on the primary pathway for PAA biosynthesis in plants.
The Core this compound Biosynthesis Pathway
The primary route for PAA biosynthesis in plants is a multi-step enzymatic process that converts L-phenylalanine into phenylacetic acid. This pathway involves three key enzymatic reactions: transamination, decarboxylation, and oxidation.
Step 1: Transamination of L-Phenylalanine to Phenylpyruvate
The initial step in the pathway is the conversion of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a phenylalanine aminotransferase (PAT) , which transfers the amino group from phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate, yielding phenylpyruvate and glutamate (B1630785).[5]
-
Enzyme: Phenylalanine Aminotransferase (PAT)
-
Substrate: L-Phenylalanine, α-ketoglutarate
-
Product: Phenylpyruvate, L-glutamate
Step 2: Decarboxylation of Phenylpyruvate to Phenylacetaldehyde (B1677652)
Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This reaction is carried out by phenylpyruvate decarboxylase (PPDC) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[6][7]
-
Enzyme: Phenylpyruvate Decarboxylase (PPDC)
-
Substrate: Phenylpyruvate
-
Product: Phenylacetaldehyde, CO₂
Step 3: Oxidation of Phenylacetaldehyde to Phenylacetic Acid
The final step is the oxidation of phenylacetaldehyde to phenylacetic acid, catalyzed by a phenylacetaldehyde dehydrogenase (PADH) . This enzyme typically utilizes NAD⁺ as a cofactor.[8]
-
Enzyme: Phenylacetaldehyde Dehydrogenase (PADH)
-
Substrate: Phenylacetaldehyde, NAD⁺, H₂O
-
Product: Phenylacetic acid, NADH, H⁺
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes available kinetic data for enzymes involved in or related to the this compound biosynthesis pathway. It is important to note that kinetic data for each specific enzyme in this pathway from a single plant species is not yet fully available, and some of the data presented is from related enzymes or other organisms to provide a comparative context.
| Enzyme | Organism/Gene | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference(s) |
| Phenylalanine Ammonia-Lyase (PAL) | Arabidopsis thaliana (AtPAL1, 2, 4) | L-Phenylalanine | 64-71 | - | [5] |
| Arogenate Dehydratase 1 (ADT1) | Arabidopsis thaliana | Arogenate | - | 1050 M⁻¹s⁻¹ (k_cat_/K_m_) | [9] |
| Arogenate Dehydratase 2 (ADT2) | Arabidopsis thaliana | Arogenate | - | 7650 M⁻¹s⁻¹ (k_cat_/K_m_) | [9] |
| Phenylacetaldehyde Synthase (PAAS) | Petunia hybrida | L-Phenylalanine | 1200 | - | |
| Phenylpyruvate Decarboxylase (PPDC) | Azospirillum brasilense | Phenylpyruvate | - | High k_cat_ | [10] |
| Phenylacetaldehyde Dehydrogenase (NPADH) | Pseudomonas putida S12 | NAD⁺ | 207 | 12.3 ± 0.2 s⁻¹ | [11] |
This compound and Conjugate Concentrations in Arabidopsis thaliana
The concentration of PAA and its amino acid conjugates can vary between different plant tissues. The table below presents representative data on the levels of PAA and its aspartate (Asp) and glutamate (Glu) conjugates in the leaves of wild-type Arabidopsis thaliana.
| Metabolite | Concentration in Wild-Type (Col-0) Leaves (pmol/g FW) | Reference(s) |
| Phenylacetic Acid (PAA) | ~150 | [12] |
| PAA-Aspartate (PAA-Asp) | ~1000 | [12] |
| PAA-Glutamate (PAA-Glu) | ~400 | [12] |
Experimental Protocols
Extraction and Quantification of Phenylacetic Acid and its Conjugates by LC-MS/MS
This protocol is adapted from methods used for auxin analysis in plant tissues.
1. Sample Preparation and Extraction: a. Harvest approximately 10-20 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Homogenize the frozen tissue using a bead mill. c. Add 1 mL of ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing an appropriate internal standard such as ¹³C₆-PAA). d. Vortex thoroughly and incubate on ice for 30 minutes. e. Centrifuge at 13,000 x g for 10 minutes at 4°C. f. Collect the supernatant for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of water to remove interfering compounds. d. Elute the auxins with 1 mL of methanol or acetonitrile (B52724). e. Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. b. Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system. c. Chromatographic separation is typically achieved on a C18 column with a gradient of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify PAA and its conjugates based on their specific precursor-to-product ion transitions.
Phenylacetaldehyde Dehydrogenase (PADH) Activity Assay
This is a general spectrophotometric protocol for measuring NAD⁺-dependent aldehyde dehydrogenase activity, which can be adapted for PADH.
1. Reagents:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- NAD⁺ stock solution: 10 mM in assay buffer.
- Phenylacetaldehyde substrate solution: Prepare a stock solution in a suitable solvent like ethanol (B145695) and dilute to the desired concentration in the assay buffer just before use.
- Plant protein extract.
2. Assay Procedure: a. In a 1 mL cuvette, combine:
- 800 µL of Assay Buffer.
- 100 µL of NAD⁺ stock solution (final concentration 1 mM).
- 50 µL of plant protein extract. b. Mix gently and incubate at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow for the reduction of any endogenous substrates. c. Initiate the reaction by adding 50 µL of the phenylacetaldehyde substrate solution. d. Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. The increase in absorbance is due to the formation of NADH. e. Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
This compound Biosynthesis Pathway
References
- 1. bioone.org [bioone.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenylalanine biosynthesis in Arabidopsis thaliana. Identification and characterization of arogenate dehydratases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Phenylpyruvate Decarboxylase, Involved in Auxin Production of Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Ubiquitous Presence of Phenylacetate: A Technical Guide to Its Natural Sources and Occurrence
Introduction
Phenylacetate (PAA) is a naturally occurring aromatic compound found across the biological kingdoms, from microorganisms and plants to animals. It plays a diverse role, acting as a signaling molecule, a metabolic intermediate, and a precursor for various secondary metabolites. For researchers, scientists, and drug development professionals, a thorough understanding of the natural sources and occurrence of this compound is crucial for harnessing its potential in various applications, including drug discovery, biotechnology, and agricultural sciences. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its analysis, and visualizations of its key metabolic and signaling pathways.
Natural Occurrence and Quantitative Data
This compound is widely distributed in nature. In plants, it functions as an auxin, a class of plant hormones that regulate growth and development.[1] It is also a significant component of floral scents, contributing to the fragrance of many flowers. In the microbial world, this compound is a key intermediate in the degradation of aromatic compounds and can also act as a signaling molecule in processes like quorum sensing.[2][3] In animals, including humans, this compound is a metabolite of phenylalanine.[4] The following table summarizes the quantitative data on this compound concentrations found in various natural sources.
| Natural Source Category | Specific Source | Concentration Range | Analytical Method | Reference(s) |
| Plants | ||||
| Tea (Camellia sinensis) Leaves | 1850-3130 ppm | Not Specified | [4] | |
| Honeysuckle (Lonicera japonica) Flowers (fresh) | 42 µg/kg | GC-MS | [5] | |
| Honeysuckle (Lonicera japonica) Flowers (24h open) | 146 µg/kg | GC-MS | [5] | |
| Peppermint (Mentha x piperita) Leaf | 0.001-0.01 ppm | Not Specified | [4] | |
| Fermented Foods | ||||
| Fermented Soybean Curds | 150.1 - 296.4 µg/kg | Not Specified | [6] | |
| Cheeses (general) | Phenylalanine (precursor) is high in Parmesan, Gruyere, Romano | Not Specified | [7] | |
| Animal Products | ||||
| Honey | Phenylacetaldehyde (related compound) up to 2.6 mg/kg | GC-MS | [8] | |
| Honey (Heather) | High concentration (not quantified) | HPLC | [9] | |
| Microorganisms | ||||
| Penicillium chrysogenum fermentation broth | 0.0 - 0.6 g/L (added as precursor) | HPLC | [10] | |
| Anaerobic fermentation of wastewater/manure | Variable, dependent on substrate | Not Specified | [11] | |
| Animals (including Humans) | ||||
| Human Plasma (Normal) | <10.28 µM | Not Specified | [12] | |
| Human Plasma (Uremic Patients) | 18 to 366 µmol/l (as phenylacetylglutamine) | HPLC | [1] | |
| Human Urine (Normal) | 0 - 0.12 mmol/mol creatinine | Not Specified | [13] | |
| Human Cerebrospinal Fluid | High correlation with plasma levels | Not Specified | [14] |
Biosynthetic and Metabolic Pathways
The synthesis and degradation of this compound are integral to the metabolic networks of many organisms. In plants, it is primarily synthesized from the amino acid phenylalanine. In contrast, many bacteria have evolved sophisticated catabolic pathways to utilize this compound as a carbon and energy source.
Plant Biosynthesis of this compound
The main biosynthetic route to this compound in plants mirrors that of the well-known auxin, indole-3-acetic acid (IAA). The pathway starts with the amino acid phenylalanine and proceeds through phenylpyruvic acid.[15]
Bacterial Catabolism of this compound
A common aerobic catabolic pathway for this compound in bacteria involves the activation of this compound to phenylacetyl-CoA, followed by a series of enzymatic reactions that open the aromatic ring and ultimately lead to intermediates of central metabolism.[16][17]
This compound Signaling Pathways
Beyond its role in metabolism, this compound functions as a signaling molecule in both plants and bacteria, influencing gene expression and physiological responses.
Auxin Signaling in Plants
As an auxin, this compound can influence plant development by participating in the canonical auxin signaling pathway. This pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[18][19]
Quorum Sensing in Bacteria
In some bacteria, this compound and its derivatives can act as signaling molecules in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. While the specific pathways are diverse, a general model involves the accumulation of signaling molecules that, upon reaching a threshold concentration, bind to transcriptional regulators to modulate the expression of target genes, including those for virulence and biofilm formation.[3][20]
Experimental Protocols for this compound Analysis
Accurate quantification of this compound from complex natural matrices requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
General Experimental Workflow
The analysis of this compound typically involves sample collection and preparation, extraction of the analyte, often followed by derivatization (especially for GC-MS), and finally, instrumental analysis.
Protocol 1: Extraction and Quantification of this compound from Plant Tissues by GC-MS
This protocol is adapted for the analysis of auxins, including this compound, from small amounts of plant tissue.[21][22]
1. Sample Preparation and Extraction: a. Harvest 10-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. Add an appropriate volume of extraction buffer (e.g., isopropanol:water:concentrated HCl, 2:1:0.002, v/v/v) and an internal standard (e.g., deuterated phenylacetic acid). d. Shake vigorously and centrifuge to pellet debris. e. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids. d. Elute the this compound with a suitable solvent (e.g., methanol or ethyl acetate). e. Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization: a. To the dried extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[23] b. Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.
4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.
Protocol 2: Extraction and Quantification of this compound from Microbial Culture Broth by HPLC
This protocol is suitable for the analysis of this compound in bacterial or fungal fermentation broths.[10][24]
1. Sample Preparation: a. Collect a sample of the culture broth. b. Centrifuge the sample to pellet the microbial cells. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
2. Liquid-Liquid Extraction (LLE): a. Acidify the filtered supernatant to pH 2-3 with an appropriate acid (e.g., HCl). b. Extract the acidified supernatant three times with an equal volume of ethyl acetate. c. Combine the organic phases and dry over anhydrous sodium sulfate. d. Evaporate the solvent to dryness under reduced pressure. e. Reconstitute the dried extract in a known volume of the HPLC mobile phase.
3. HPLC Analysis: a. High-Performance Liquid Chromatograph (HPLC) Conditions:
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid. A typical starting condition is 25% acetonitrile.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 35°C.[5]
- Injection Volume: 10-20 µL. b. Detection:
- Detector: UV-Vis detector set at 215 nm.[5]
- Quantification: Based on a calibration curve generated from standards of known this compound concentrations.
This compound is a compound of significant interest due to its widespread natural occurrence and diverse biological activities. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields. The presented data on its natural concentrations, the elucidation of its metabolic and signaling pathways, and the detailed analytical protocols offer a robust toolkit for further investigation and application of this versatile molecule. As research continues, a deeper understanding of this compound's role in complex biological systems will undoubtedly unlock new opportunities in medicine, agriculture, and biotechnology.
References
- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 3. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl this compound | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl this compound | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fitaudit.com [fitaudit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cheese Comparison Chart — Food and Health Communications [foodandhealth.com]
- 14. PHENYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 15. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bacterial phenylalanine and this compound catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 21. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. extension.psu.edu [extension.psu.edu]
The Central Role of Phenylacetate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetate (PAA) is a key intermediate in the microbial degradation of a wide range of aromatic compounds, including the amino acid phenylalanine and environmental pollutants such as styrene.[1] Its metabolism is a crucial component of the global carbon cycle and has significant implications for biotechnology and human health. Microbes have evolved sophisticated pathways to utilize PAA as a carbon and energy source, and this molecule also plays a vital role as a signaling molecule, influencing processes such as virulence, antibiotic resistance, and biofilm formation.[2][3] This technical guide provides an in-depth overview of the core aspects of this compound metabolism in microbes, with a focus on the underlying enzymatic pathways, regulatory networks, and key experimental methodologies for its study.
This compound Degradation Pathways
Microorganisms employ distinct strategies for the degradation of this compound under aerobic and anaerobic conditions. The aerobic pathway is a unique hybrid pathway that utilizes both oxygen-dependent and CoA-thioester-dependent reactions, while the anaerobic pathway proceeds via benzoyl-CoA as a central intermediate.[2][3]
Aerobic this compound Degradation: The paa Pathway
The aerobic degradation of this compound is primarily carried out by the enzymes encoded by the paa gene cluster.[1][4] This pathway is found in a significant portion of sequenced bacterial genomes, including in model organisms like Escherichia coli and Pseudomonas putida.[4] The pathway can be broadly divided into an upper and a lower part.
Upper Pathway: Aromatic Ring Activation and Cleavage
The initial steps involve the activation of this compound to its CoA thioester, followed by an unusual epoxidation and subsequent ring cleavage.
-
Activation: this compound is activated to phenylacetyl-CoA (PA-CoA) by the enzyme This compound-CoA ligase (PaaK) . This reaction is ATP-dependent.[4][5]
-
Epoxidation: The aromatic ring of PA-CoA is epoxidized by a multi-component Phenylacetyl-CoA oxygenase (PaaABCDE) , forming a reactive epoxide intermediate.[2][4]
-
Isomerization: The epoxide is then isomerized to an oxepin-CoA by PaaG , an isomerase.[2]
-
Ring Opening: The oxepin (B1234782) ring is hydrolytically cleaved by the bifunctional enzyme PaaZ , which possesses both hydrolase and dehydrogenase activities.[2]
Lower Pathway: β-Oxidation-like Cascade
The resulting aliphatic dicarboxylic acid CoA ester enters a series of reactions analogous to the β-oxidation of fatty acids.
-
Thiolysis: PaaJ , a thiolase, shortens the carbon chain of the ring-opened product.
-
Hydration and Isomerization: PaaF (enoyl-CoA hydratase) and PaaG (acting again as an isomerase) are involved in the subsequent hydration and isomerization steps.[6]
-
Dehydrogenation and Thiolysis: The final steps are catalyzed by PaaH (a dehydrogenase) and another round of thiolysis by PaaJ , ultimately yielding central metabolites such as acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.
Anaerobic this compound Degradation
Under anaerobic conditions, in denitrifying bacteria such as Thauera aromatica, this compound is also initially activated to phenylacetyl-CoA. However, the subsequent degradation route is fundamentally different and converges with the anaerobic degradation pathway of benzoate. The key steps involve the α-oxidation of the acetyl side chain to a benzoyl-CoA intermediate, which then undergoes reductive dearomatization and subsequent ring cleavage.
Regulation of this compound Catabolism
The expression of the paa genes is tightly regulated to ensure that the enzymes for this compound degradation are only synthesized when the substrate is present. This regulation is primarily at the transcriptional level and involves a repressor protein and an inducer molecule.
In E. coli and Pseudomonas putida, the GntR-type transcriptional repressor PaaX plays a central role. In the absence of this compound, PaaX binds to operator regions in the promoters of the paa operons, preventing transcription. The true inducer of the system is not this compound itself, but its activated form, phenylacetyl-CoA (PA-CoA) . When present, PA-CoA binds to PaaX, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the paa genes.
This compound as a Signaling Molecule
Beyond its role as a carbon source, this compound and its derivatives can act as signaling molecules, influencing a variety of cellular processes in a concentration-dependent manner.
-
Virulence: In some pathogenic bacteria, such as Pseudomonas aeruginosa, PAA has been shown to modulate the expression of virulence factors.[7]
-
Antibiotic Resistance and Stress Response: The PAA catabolic pathway has been implicated in the response to antibiotic and oxidative stress in organisms like Acinetobacter baumannii.[3][6]
-
Biofilm Formation: this compound can influence biofilm formation, a key aspect of bacterial persistence and pathogenicity. For instance, in Pseudomonas aeruginosa, PAA has been reported to disrupt quorum sensing and attenuate biofilm formation.[2]
Quantitative Data
The following tables summarize key quantitative data for some of the enzymes involved in the aerobic this compound degradation pathway.
Table 1: Kinetic Parameters of this compound-CoA Ligase (PaaK)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Azoarcus evansii | This compound | 14 | 48 | 40 | 8.0 - 8.5 | N/A | [5] |
| ATP | 60 | [5] | |||||
| CoA | 45 | [5] | |||||
| Thermus thermophilus | This compound | 50 | 24 | 20 | 7.5 - 8.0 | 75 | [8] |
| ATP | 6 | [8] | |||||
| CoA | 30 | [8] | |||||
| Pseudomonas putida | This compound | 16.5 | N/A | N/A | 8.2 | 30 | [9] |
| ATP | 9.7 | [9] | |||||
| CoA | 1.0 | [9] |
N/A: Not Available
Table 2: Catalytic Properties of Other paa Pathway Enzymes
| Enzyme | Organism | Activity | Specific Activity | Km (µM) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| PaaABCDE | Pseudomonas sp. Y2 | Epoxidation of PA-CoA | ~1 µmol/min/mg | 23 (NADPH), 6 (PA-CoA), 3 (O2) | 8.0 | 30 | [2] |
| PaaZ | E. coli | Oxepin-CoA hydrolysis | ~20 µmol/min/mg | N/A | N/A | N/A | [2] |
| PaaI | E. coli | Thioesterase (on PA-CoA) | 1.6 U/mg | N/A | N/A | 22 | [2] |
| PaaJ | Thermus thermophilus | β-Ketothiolase | N/A | 11 (Acetoacetyl-CoA), 25 (CoA) | ~8.0 | 65 | [10] |
N/A: Not Available
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound metabolism.
Phenylacetyl-CoA Ligase (PaaK) Activity Assay
A common method to assay PaaK activity is a coupled spectrophotometric assay. The production of AMP during the ligation reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
This compound + ATP + CoA --PaaK--> Phenylacetyl-CoA + AMP + PPi
-
AMP + ATP --Myokinase--> 2 ADP
-
2 ADP + 2 Phosphoenolpyruvate --Pyruvate Kinase--> 2 ATP + 2 Pyruvate
-
2 Pyruvate + 2 NADH + 2 H+ --Lactate Dehydrogenase--> 2 Lactate + 2 NAD+
Workflow:
Generation of paa Gene Knockout Mutants using Lambda Red Recombineering
The Lambda Red system is a powerful tool for creating targeted gene knockouts in E. coli. This method utilizes homologous recombination to replace a target gene with a selectable marker.
Workflow:
Analysis of this compound and its Metabolites by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the identification and quantification of this compound and its metabolic intermediates in bacterial cultures.
Protocol Overview:
-
Sample Preparation: Centrifuge the bacterial culture and collect the supernatant. For intracellular metabolites, quench the metabolism and extract the metabolites from the cell pellet.
-
Derivatization: The polar metabolites are chemically derivatized (e.g., by oximation and silylation) to increase their volatility for GC analysis.[9]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the metabolites by comparing them to authentic standards and spectral libraries.
Conclusion
The study of this compound metabolism in microbes offers a fascinating window into the intricate biochemical and regulatory networks that govern the degradation of aromatic compounds. This field holds immense potential for applications in bioremediation, metabolic engineering, and the development of novel antimicrobial strategies. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is essential for harnessing this potential. The experimental approaches outlined in this guide provide a framework for researchers to further explore the multifaceted role of this compound in the microbial world. As our knowledge in this area continues to grow, so too will our ability to utilize these microbial processes for the benefit of science and society.
References
- 1. mdpi.com [mdpi.com]
- 2. Expression in Escherichia coli, purification and characterization of two mammalian thioesterases involved in fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate and sensitive quantification of protein-DNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, crystallization and preliminary X-ray analysis of the PaaI-like thioesterase SAV0944 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Protein-protein interactions in the β-oxidation part of the this compound utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Kinetics of Pseudomonas aeruginosa virulence gene expression during chronic lung infection in the murine model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. static.igem.wiki [static.igem.wiki]
Phenylacetate: A Comprehensive Technical Guide to its Role as a Natural Auxin in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetic acid (PAA) is a naturally occurring auxin found throughout the plant kingdom, often at concentrations significantly higher than the canonical auxin, indole-3-acetic acid (IAA). Despite its discovery as a substance with auxin activity nearly a century ago, its physiological significance has been historically overshadowed by research focused on IAA. This guide provides a comprehensive technical overview of PAA's role as a plant growth regulator. It covers its biosynthesis, transport, and signaling mechanisms, presents quantitative data on its physiological effects, and details key experimental protocols for its study. This document aims to serve as a critical resource for researchers investigating plant hormone biology and professionals exploring new avenues for crop improvement and drug development.
Introduction
Auxins are a class of phytohormones essential for nearly every aspect of plant growth and development. While indole-3-acetic acid (IAA) is the most studied auxin, Phenylacetic acid (PAA) has been identified as another crucial endogenous auxin. PAA is derived from the amino acid phenylalanine and exhibits a wide range of auxin-like activities, including the promotion of root growth, cell elongation, and callus formation. However, its biological activity is generally considered to be lower than that of IAA in most standard bioassays. A key distinction is that PAA does not engage in the polar auxin transport system that is characteristic of IAA, suggesting unique roles and regulatory mechanisms within the plant. Recent research has begun to unravel the complexities of PAA homeostasis, revealing a sophisticated interplay with IAA metabolic and signaling pathways.
Biosynthesis of Phenylacetic Acid
PAA is synthesized from the amino acid L-phenylalanine through several proposed pathways that parallel IAA biosynthesis from tryptophan.
The primary route is believed to proceed via a two-step process involving the conversion of phenylalanine to phenylpyruvic acid (PPA), followed by the conversion of PPA to PAA. While enzymes from the TAA (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS) and YUCCA (a flavin-containing monooxygenase) families are central to the analogous IAA pathway, their precise roles in PAA synthesis are still under investigation, with evidence suggesting that different, yet-to-be-fully-identified enzymes are the primary catalysts.
Alternative pathways have also been proposed, including:
-
The Phenylacetaldehyde (B1677652) (PAAld) Pathway : Phenylalanine is converted to PAAld by phenylacetaldehyde synthase, which is then oxidized to PAA by an aldehyde dehydrogenase.
-
The Phenylacetaldoxime (PAOx) Pathway : In a minor, stress-activated route, phenylalanine is converted to phenylacetaldoxime, which is then directly converted to PAA.
Caption: Major and alternative biosynthetic pathways of Phenylacetic Acid (PAA) from L-Phenylalanine.
Transport and Homeostasis
A defining characteristic of PAA that distinguishes it from IAA is its transport mechanism. PAA is not a substrate for the polar auxin transport system, a coordinated, carrier-mediated cellular efflux and influx that creates auxin gradients critical for developmental patterning. Labeled PAA applied to plant tissues shows very little basipetal or acropetal movement. This suggests PAA may act more locally or that its distribution is regulated through biosynthesis and metabolic inactivation rather than long-distance transport.
PAA homeostasis is maintained by conjugation, a process that reversibly inactivates the active hormone. Similar to IAA, PAA can be conjugated to amino acids and sugars. Enzymes from the GRETCHEN HAGEN 3 (GH3) family catalyze the formation of amide-linked conjugates, primarily PAA-Aspartate (PAA-Asp) and PAA-Glutamate (PAA-Glu). Additionally, UDP-glucosyltransferases (UGTs) can form glucose esters like PAA-glucose. These conjugated forms serve as a storage pool that can be hydrolyzed back to active PAA, allowing the plant to finely tune local hormone concentrations.
PAA Signaling Pathway
PAA elicits a physiological response through the same canonical auxin signaling pathway as IAA. This pathway is mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which function as auxin co-receptors.
The signaling cascade is as follows:
-
Perception : PAA binds to the TIR1/AFB receptor protein.
-
Co-receptor Complex Formation : This binding event stabilizes the interaction between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.
-
Ubiquitination : The TIR1/AFB protein, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targets the bound Aux/IAA repressor for ubiquitination.
-
Degradation : The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.
-
Gene Expression : The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their expression and a physiological response.
While the pathway is conserved, PAA generally shows a lower affinity for the TIR1/AFB co-receptors compared to IAA, which is consistent with its typically lower biological activity.
Phenylalanine as a Precursor for Phenylacetate Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenylacetate from its precursor, the amino acid L-phenylalanine. This compound and its derivatives are significant compounds in the pharmaceutical industry, serving as building blocks for various drugs and as active pharmaceutical ingredients themselves. This document details both enzymatic and chemical methodologies for this conversion, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Introduction
Phenylalanine, an essential aromatic amino acid, can be converted to this compound through several metabolic and synthetic routes. In biological systems, this conversion is a key catabolic process. In industrial and laboratory settings, efficient synthesis of this compound from phenylalanine is of great interest for the production of pharmaceuticals and other fine chemicals. This guide explores the primary enzymatic and chemical strategies to achieve this transformation, providing a comparative analysis of their efficiency and practicality.
Enzymatic Synthesis of this compound from L-Phenylalanine
Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods. The most common enzymatic route involves a two-step cascade reaction, starting with the deamination of L-phenylalanine to phenylpyruvate, followed by oxidative decarboxylation to this compound. A more streamlined approach utilizes a one-pot cascade with whole-cell biocatalysts.
One-Pot Enzymatic Cascade using Recombinant E. coli
A highly efficient method for the synthesis of phenylacetic acid (PAA) from L-phenylalanine involves a one-pot biotransformation using recombinant Escherichia coli cells.[1] This system co-expresses an L-amino acid deaminase (LAAD) and an α-keto acid decarboxylase (ARO10) to first produce phenylacetaldehyde, which is then oxidized to phenylacetic acid by a co-expressed aldehyde dehydrogenase (ALDH).[1]
References
The Phenylacetate Degradation Pathway in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial degradation of aromatic compounds is a cornerstone of global carbon cycling and a key area of research for bioremediation and metabolic engineering. Phenylacetic acid (PAA) is a central intermediate in the catabolism of a wide range of aromatic molecules, including the amino acid phenylalanine and environmental pollutants like styrene.[1][2] Bacteria have evolved a sophisticated and efficient "hybrid" aerobic pathway to mineralize PAA, which uniquely combines features of both aerobic and anaerobic metabolism.[3][4] This pathway, primarily encoded by the paa gene cluster, is found in a significant portion of sequenced bacterial genomes, including in well-studied model organisms such as Escherichia coli and Pseudomonas putida, as well as in various pathogens.[1][5]
This technical guide provides an in-depth overview of the core phenylacetate degradation pathway in bacteria. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the enzymatic reactions, quantitative parameters, and experimental methodologies associated with this critical metabolic route. The pathway's presence in pathogenic bacteria also makes its components potential targets for novel antimicrobial strategies.[1][2]
The Core this compound Degradation Pathway
The aerobic degradation of this compound is a multi-step process that ultimately converts the aromatic ring into central metabolites, namely acetyl-CoA and succinyl-CoA.[5][6] The pathway can be broadly divided into an "upper" pathway, which involves the activation and dearomatization of the phenylacetyl-CoA intermediate, and a "lower" pathway, which resembles the β-oxidation of fatty acids.[2][7]
Key Enzymatic Steps:
-
Epoxidation: The aromatic ring of phenylacetyl-CoA is activated by a multi-component ring 1,2-phenylacetyl-CoA epoxidase (PaaABC(D)E), which forms a reactive ring 1,2-epoxide.[5][9]
-
Isomerization: The epoxide intermediate is then isomerized by ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) into a seven-membered heterocyclic enol ether, an oxepin-CoA.[3][5]
-
Hydrolytic Ring Cleavage: The oxepin (B1234782) ring is cleaved hydrolytically by the bifunctional enzyme PaaZ, which possesses both oxepin-CoA hydrolase and 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase activities, yielding 3-oxo-5,6-dehydrosuberyl-CoA.[3][4][5]
-
β-Oxidation-like Cascade: The resulting C8-dicarboxylic acid derivative undergoes a series of reactions analogous to β-oxidation, catalyzed by PaaJ (a β-ketothiolase), PaaF (an enoyl-CoA hydratase), and PaaH (a 3-hydroxyadipyl-CoA dehydrogenase), to ultimately produce acetyl-CoA and succinyl-CoA.[3][5][10]
Quantitative Data
A thorough understanding of the this compound degradation pathway requires quantitative data on the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for the enzymes of the paa pathway from various bacterial species.
| Enzyme | Gene | Organism | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) or k_cat_ (s⁻¹) | Reference(s) |
| This compound-CoA Ligase | paaK | Thermus thermophilus HB27 | This compound | 50 | 24 (V_max_) | [11] |
| ATP | 6 | [11] | ||||
| CoA | 30 | [11] | ||||
| paaK | Azoarcus evansii | This compound | 14 | 40 (k_cat_) | [12] | |
| ATP | 60 | [12] | ||||
| CoA | 45 | [12] | ||||
| Thioesterase | paaY | Escherichia coli | 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA | 35 | 7.6 U/mg | [2] |
Table 1: Kinetic Parameters of the Upper this compound Degradation Pathway Enzymes.
| Enzyme | Gene | Organism | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | Reference(s) |
| 3-Oxoadipyl-CoA Thiolase | paaJ / pcaF | Pseudomonas sp. strain B13 | 3-Oxoadipyl-CoA | 0.15 | 7.83 | [1] |
| CoA | 0.01 | [1] |
Table 2: Kinetic Parameters of a Key Lower this compound Degradation Pathway Enzyme. (Note: Data for other lower pathway enzymes are less readily available and often inferred from homology to fatty acid oxidation enzymes).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.
Protocol 1: this compound-CoA Ligase (PaaK) Activity Assay
This protocol describes a continuous spectrophotometric assay to determine the activity of this compound-CoA Ligase (PaaK).
Principle:
The activity of PaaK is measured by coupling the consumption of CoA to the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB²⁻), that can be monitored spectrophotometrically at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP solution (50 mM)
-
MgCl₂ solution (100 mM)
-
CoA solution (10 mM)
-
Phenylacetic acid solution (100 mM)
-
DTNB solution (10 mM in reaction buffer)
-
Purified PaaK enzyme or cell-free extract
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 1 ml cuvette containing:
-
850 µl Tris-HCl buffer (100 mM, pH 8.0)
-
20 µl ATP solution (final concentration 1 mM)
-
10 µl MgCl₂ solution (final concentration 1 mM)
-
50 µl Phenylacetic acid solution (final concentration 5 mM)
-
50 µl DTNB solution (final concentration 0.5 mM)
-
-
Add a known amount of purified PaaK enzyme or cell-free extract to the reaction mixture.
-
Incubate the mixture for 2-3 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µl of CoA solution (final concentration 0.2 mM).
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the rate of TNB²⁻ formation using the molar extinction coefficient of 13,600 M⁻¹cm⁻¹. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of phenylacetyl-CoA per minute.
Protocol 2: Gene Knockout of paa Genes in E. coli using Lambda Red Recombination
This protocol outlines the general steps for creating a gene knockout of a paa gene in E. coli using the lambda red recombination system.[5][13]
Principle:
The lambda red system, consisting of the Gam, Bet, and Exo proteins, facilitates homologous recombination of a linear DNA fragment (typically an antibiotic resistance cassette flanked by short homology arms to the target gene) into the bacterial chromosome.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the lambda red recombinase under an arabinose-inducible promoter).[13]
-
Linear DNA cassette containing an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) flanked by 40-50 bp homology arms corresponding to the regions upstream and downstream of the target paa gene.
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics (ampicillin for pKD46 selection, and the antibiotic corresponding to the resistance cassette).
-
L-arabinose solution (1 M).
-
Electroporator and cuvettes.
Procedure:
Day 1: Preparation of Electrocompetent Cells
-
Inoculate 5 mL of LB medium containing ampicillin (B1664943) with a single colony of the E. coli strain harboring pKD46.
-
Grow the culture overnight at 30°C with shaking.
Day 2: Induction and Electroporation
-
Inoculate 50 mL of LB medium containing ampicillin and 1 mM L-arabinose with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow the culture at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile 10% glycerol.
-
Resuspend the final cell pellet in a small volume (e.g., 100 µl) of ice-cold 10% glycerol.
-
Add the linear DNA cassette (100-200 ng) to the competent cells.
-
Electroporate the mixture according to the manufacturer's instructions.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.
-
Plate serial dilutions of the culture on LB agar plates containing the appropriate antibiotic for the resistance cassette and incubate at 37°C overnight.
Day 3: Verification of Knockout Mutants
-
Pick individual colonies and streak them onto plates with and without ampicillin to confirm the loss of the temperature-sensitive pKD46 plasmid.
-
Confirm the gene knockout by colony PCR using primers that flank the target gene. The wild-type strain will produce a PCR product of a specific size, while the knockout mutant will yield a larger product corresponding to the size of the inserted resistance cassette.
Protocol 3: Purification of Recombinant His-tagged Paa Proteins from E. coli
This protocol provides a general workflow for the expression and purification of His-tagged Paa proteins.
Principle:
Recombinant Paa proteins with a polyhistidine tag (His-tag) are overexpressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged paa gene.
-
LB medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA agarose (B213101) resin.
-
Chromatography column.
Procedure:
1. Expression:
-
Inoculate a large volume of LB medium containing the appropriate antibiotic with an overnight culture of the expression strain.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
2. Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
3. Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Visualizations
The following diagrams illustrate the core this compound degradation pathway and a typical experimental workflow for enzyme purification.
Caption: The core aerobic this compound degradation pathway in bacteria.
Caption: A generalized workflow for recombinant protein purification.
Conclusion
The this compound degradation pathway represents a fascinating example of bacterial metabolic versatility. Its hybrid nature, utilizing both aerobic and anaerobic-like chemical strategies, underscores the adaptability of microorganisms to diverse environmental niches. For researchers in metabolic engineering, this pathway offers a rich source of enzymes for the production of valuable chemicals. For those in drug development, the essentiality of this pathway for certain pathogens presents opportunities for the design of novel antimicrobial agents. This technical guide provides a foundational resource for further investigation into this important catabolic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural and Functional Characterization of the PaaI Thioesterase from Streptococcus pneumoniae Reveals a Dual Specificity for Phenylacetyl-CoA and Medium-chain Fatty Acyl-CoAs and a Novel CoA-induced Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Mechanism of Ring Hydrolysis in this compound Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Crystal structure and biochemical properties of the (S)-3-hydroxybutyryl-CoA dehydrogenase PaaH1 from Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. researchgate.net [researchgate.net]
- 9. Structural Organization of Enzymes of the this compound Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxepin-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 13. static.igem.org [static.igem.org]
Phenylacetate Function in Human Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetate is a biologically significant aromatic fatty acid involved in several human metabolic pathways. Endogenously, it is a catabolite of phenylalanine, and its levels can be altered in certain metabolic disorders such as Phenylketonuria (PKU). Exogenously, this compound and its prodrug, phenylbutyrate, are utilized as therapeutic agents, primarily for the management of urea (B33335) cycle disorders (UCDs) due to their ability to provide an alternative pathway for nitrogen excretion. Furthermore, this compound has garnered attention for its potential as an anti-cancer agent, owing to its activities as a histone deacetylase (HDAC) inhibitor and its ability to induce cell cycle arrest and apoptosis in tumor cells. This technical guide provides a comprehensive overview of the core functions of this compound in human metabolism, detailed experimental protocols for its study, and a summary of relevant quantitative data.
This compound Metabolism and its Role in Nitrogen Scavenging
The primary metabolic fate of this compound in humans is its conjugation with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[1][2][3] This pathway is of significant clinical importance as it serves as an alternative route for the disposal of excess nitrogen, bypassing the urea cycle.[1] This is particularly beneficial for patients with UCDs, who have a compromised ability to eliminate ammonia.[4][5]
The metabolic process occurs in two main steps, primarily within the mitochondria of liver and kidney cells:
-
Activation to Phenylacetyl-CoA: this compound is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction is catalyzed by acyl-CoA synthetase medium-chain family members (ACSMs), such as ACSM1 and ACSM2B, and requires ATP and CoA.[6]
-
Conjugation with Glutamine: Phenylacetyl-CoA then conjugates with L-glutamine to form phenylacetylglutamine and free CoA. This reaction is catalyzed by glycine (B1666218) N-acyltransferase (GLYAT).[6][7]
The resulting phenylacetylglutamine is a water-soluble compound that is readily excreted by the kidneys, effectively removing two nitrogen atoms from the body per molecule.[8]
Data Presentation: Quantitative Analysis of this compound and its Metabolites
The following tables summarize key quantitative data related to this compound metabolism, particularly in the context of therapeutic drug monitoring for UCDs.
Table 1: Plasma Concentrations of Phenylbutyrate and its Metabolites in Patients with Urea Cycle Disorders [9]
| Metabolite | Concentration Range (µg/mL) | Fluctuation Index (%) |
| Phenylbutyric Acid | <1 - >200 | 1979 - 5690 |
| Phenylacetic Acid | <1 - 244 | 843 - 3931 |
| Phenylacetylglutamine | <2.6 - >100 | 881 - 1434 |
Fluctuation index is a measure of the difference between the minimum and maximum concentrations at a steady state.
Table 2: Urinary Excretion of Phenylacetylglutamine in Patients Treated with Phenylbutyrate [9]
| Patient Group | Mean Percent Recovery as Urinary PAGN (%) |
| Pediatric | 66.4 - 69.0 |
| Adult | 68.7 - 71.4 |
Table 3: this compound and Phenylacetylglutamine Concentrations in Disease States
| Condition | Analyte | Fluid | Concentration | Reference |
| Uremia | Phenylacetylglutamine | Plasma Ultrafiltrate | 18 - 366 µmol/L | [10] |
| Phenylketonuria (PKU) | Phenylacetylglutamine | Urine | 33.1 - 61.5 µg/µmol creatinine | [11] |
Experimental Protocols
Quantification of this compound and Phenylacetylglutamine in Biological Samples
This protocol describes the separation and quantification of this compound in a sample matrix.
-
Column: Ascentis C18, 15 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: A mixture of 20 mM phosphoric acid and acetonitrile (B52724) (75:25, v/v). For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: UV, 215 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Samples should be deproteinized, and the supernatant can be directly injected or further extracted. A typical sample solvent is a mixture of water, acetonitrile, and methanol (B129727) (75:20:5).
-
Standard Curve: Prepare a series of standards of known this compound concentrations (e.g., 5-25 µg/mL) to generate a calibration curve for quantification.
This method allows for the simultaneous, sensitive, and specific quantification of this compound and its metabolites.
-
Chromatography: Reverse-phase liquid chromatography.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) and negative ion mode.
-
Internal Standards: Use of deuterated analogs of the analytes (e.g., D5-phenylacetylglutamine) is crucial for accurate quantification.
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like methanol.
-
Urine: Dilution with the mobile phase.
-
-
Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve. The lower limit of quantification is typically in the range of 0.04-100 ng/mL.[12][13]
Enzyme Activity Assays
This assay measures the activity of enzymes like ACSM1 and ACSM2B that activate this compound.
-
Principle: The assay quantifies the formation of radiolabeled phenylacetyl-CoA from a radiolabeled this compound substrate (e.g., [14C]this compound).
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
Coenzyme A
-
MgCl₂
-
Radiolabeled this compound
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
-
Procedure:
-
Incubate the reaction mixture at 37 °C for a defined period.
-
Stop the reaction (e.g., by adding an acidic solution).
-
Separate the radiolabeled phenylacetyl-CoA from the unreacted radiolabeled this compound. This can be achieved by differential phase partitioning (e.g., with an organic solvent) or by chromatography.[14]
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
-
Calculation: Enzyme activity is calculated based on the amount of radioactive product formed per unit of time and per amount of protein.
This compound and Cellular Signaling
Beyond its role in nitrogen metabolism, this compound has been shown to influence cellular signaling pathways, which is the basis for its investigation as an anti-cancer agent.
Histone Deacetylase (HDAC) Inhibition
This compound is recognized as a weak histone deacetylase (HDAC) inhibitor.[15] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more open chromatin conformation, facilitating the transcription of certain genes, including tumor suppressor genes.[16] This epigenetic modification is a key mechanism underlying the anti-proliferative and differentiation-inducing effects of this compound.[1][16]
Cell Cycle Arrest
This compound has been demonstrated to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[17][18][19] This effect is mediated through the modulation of key cell cycle regulatory proteins:
-
Upregulation of p21Cip1: this compound treatment leads to an increased expression of the cyclin-dependent kinase (CDK) inhibitor p21Cip1.[17]
-
Inhibition of CDK2 Activity: The elevated p21Cip1 binds to and inhibits the activity of cyclin-dependent kinase 2 (CDK2).[17]
-
Hypophosphorylation of Retinoblastoma Protein (pRb): The inhibition of CDK2 activity results in the reduced phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains active and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and halting the cell cycle in G1.[17]
Visualizations
Diagrams of Metabolic and Signaling Pathways
Caption: Figure 1. Metabolic pathway of this compound conjugation.
Caption: Figure 2. This compound-induced G1 cell cycle arrest.
Caption: Figure 3. Experimental workflow for HPLC analysis.
Conclusion
This compound plays a multifaceted role in human metabolic pathways. Its primary function as a nitrogen scavenger through conjugation with glutamine has established its therapeutic importance in the management of urea cycle disorders. The enzymes involved in this pathway, acyl-CoA synthetases and glycine N-acyltransferase, are key to its efficacy. Furthermore, the ability of this compound to act as a histone deacetylase inhibitor and induce G1 cell cycle arrest highlights its potential as an anti-cancer agent. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and clinicians working to further understand and exploit the metabolic and signaling functions of this compound. Continued investigation into its mechanisms of action will be crucial for optimizing its therapeutic applications and exploring new indications.
References
- 1. This compound: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Phenylacetylglutamine (HMDB0006344) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 6. researchgate.net [researchgate.net]
- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary Phenylacetylglutamine as Dosing Biomarker for Patients with Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of this compound:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity [pubmed.ncbi.nlm.nih.gov]
- 15. timothywiney.substack.com [timothywiney.substack.com]
- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e-crt.org [e-crt.org]
- 19. A this compound derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic conversion of phenylalanine to phenylacetate
An In-depth Technical Guide to the Enzymatic Conversion of Phenylalanine to Phenylacetate
Introduction
The enzymatic conversion of the essential amino acid L-phenylalanine into this compound is a significant metabolic pathway found in various organisms, including bacteria, fungi, and plants.[1][2][3] This pathway plays a crucial role in the catabolism of phenylalanine and in the biosynthesis of important signaling molecules.[1][4] In bacteria, it is a key part of the aerobic degradation of aromatic compounds, allowing them to utilize phenylalanine or the environmental pollutant styrene (B11656) as a carbon source.[1][5] For drug development professionals, understanding this pathway and its constituent enzymes offers opportunities for antimicrobial agent development, bioremediation, and the biocatalytic synthesis of valuable chemicals. This guide provides a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics, and comprehensive experimental protocols for researchers in the field.
The Core Metabolic Pathway
The conversion of phenylalanine to this compound is predominantly a three-step enzymatic cascade. The process begins with the removal of the amino group from phenylalanine, followed by a decarboxylation step, and concludes with an oxidation reaction to yield the final product, this compound.
-
Transamination of Phenylalanine: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by a phenylalanine aminotransferase (also known as a transaminase).[6][7] This type of enzyme facilitates the transfer of an amino group from phenylalanine to an α-keto acid acceptor, commonly α-ketoglutarate, producing phenylpyruvate and L-glutamate.[6][8] These reactions often require pyridoxal (B1214274) phosphate (B84403) as a cofactor.[6][8]
-
Decarboxylation of Phenylpyruvate: The intermediate, phenylpyruvate, undergoes decarboxylation to form phenylacetaldehyde (B1677652).[9][10] This step is catalyzed by the enzyme phenylpyruvate decarboxylase (PPDC) , a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme.[9][11]
-
Oxidation of Phenylacetaldehyde: Finally, phenylacetaldehyde is oxidized to produce this compound. This reaction is catalyzed by phenylacetaldehyde dehydrogenase (PADH) , an NAD⁺-dependent oxidoreductase.[5][12][13] The enzyme utilizes NAD⁺ as a cofactor, which is reduced to NADH during the reaction.[12][14]
Enzyme Characteristics and Quantitative Data
The efficiency and regulation of the this compound production pathway are determined by the kinetic properties and optimal operating conditions of its constituent enzymes.
Phenylalanine Aminotransferase
Aminotransferases initiating this pathway have been identified in various organisms, such as Sorghum bicolor leaf extracts.[6][8] These enzymes can utilize both L- and D-isomers of phenylalanine to produce phenylpyruvate.[6][8] The activity is enhanced by the presence of pyridoxal phosphate and α-ketoglutarate, which act as a cofactor and amino group acceptor, respectively.[6][8] In Escherichia coli K-12, at least four separate enzymes can catalyze the transamination of phenylalanine, including aspartate aminotransferase, which exhibits a Km for α-ketoglutarate of 0.3 mM when phenylalanine is the amino donor.[15]
Phenylpyruvate Decarboxylase (PPDC)
PPDC is a critical rate-limiting enzyme in this pathway.[11] A highly efficient PPDC, designated KDC4427, was identified in Enterobacter sp. CGMCC 5087.[11][16] This enzyme demonstrates high catalytic efficiency for phenylpyruvic acid (PPA).[11][16]
| Parameter | Value | Organism / Enzyme | Reference |
| Optimal pH | 6.5 | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |
| Optimal Temperature | 35°C | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |
| Stable pH Range | 6.0 - 8.0 | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |
| Stable Temperature Range | 25°C - 45°C | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |
| Cofactor | Thiamine diphosphate (ThDP) | General PPDC | [9][10] |
Phenylacetaldehyde Dehydrogenase (PADH)
PADH catalyzes the final, NAD⁺-dependent oxidation step.[5] An N-terminally histidine-tagged PADH (NPADH) from the styrene catabolic pathway of Pseudomonas putida S12 has been extensively characterized.[5][17] This enzyme is a homotetramer with a monomer molecular weight of approximately 55 kDa.[5] It follows a sequential reaction mechanism where NAD⁺ is the leading substrate.[5][17]
| Parameter | Value | Conditions | Organism / Enzyme | Reference |
| Turnover Number (kcat) | 12.3 ± 0.2 s⁻¹ per monomer | pH 8.0, 25°C, 120 µM PAL | Pseudomonas putida S12 (NPADH) | [5] |
| Apparent Kₘ for NAD⁺ | 207 ± 9 µM | pH 8.0, 25°C, 120 µM PAL | Pseudomonas putida S12 (NPADH) | [5] |
| Apparent Kᵢ for NADH | 146 ± 14 µM | Product Inhibition | Pseudomonas putida S12 (NPADH) | [5] |
| Apparent Kᵢ for this compound | 172 ± 20 mM | Product Inhibition | Pseudomonas putida S12 (NPADH) | [5] |
Detailed Experimental Protocols
Accurate measurement of enzyme activity is fundamental for characterizing the pathway. Below are detailed protocols for assaying the key enzymes.
Protocol 1: Phenylalanine Aminotransferase Activity Assay
This protocol is based on the methods described for sorghum leaf extracts and general transaminase assays.[6][8]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tricine buffer (pH 8.0)
-
10 mM L-phenylalanine (or D-phenylalanine)
-
10 mM α-ketoglutarate
-
0.1 mM Pyridoxal 5'-phosphate
-
Enzyme extract (e.g., purified protein or cell lysate)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The reaction should be carried out under anaerobic conditions to prevent side reactions.
-
Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.
-
Detection of Phenylpyruvate:
-
Centrifuge the terminated reaction to pellet precipitated protein.
-
Quantify the phenylpyruvate in the supernatant. This can be achieved by HPLC analysis or by a colorimetric method, such as derivatization with 2,4-dinitrophenylhydrazine.
-
-
Calculation: Determine the specific activity based on the amount of phenylpyruvate produced per unit time per milligram of enzyme.
Protocol 2: Phenylpyruvate Decarboxylase (PPDC) Activity Assay
This protocol is adapted from the characterization of KDC4427.[11]
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a 1 mL reaction mixture containing:
-
50 mM Phosphate buffer (pH 6.5)
-
0.2 mM Thiamine diphosphate (ThDP)
-
0.1 mM MgSO₄
-
Purified PPDC enzyme
-
-
Pre-incubation: Pre-incubate the mixture at 35°C for 5 minutes to allow enzyme-cofactor binding.
-
Initiation and Measurement:
-
Initiate the reaction by adding 2 mM phenylpyruvic acid (PPA).
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the consumption of phenylpyruvate. Alternatively, couple the reaction with an excess of PADH and NAD⁺ and monitor the increase in NADH at 340 nm.
-
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of phenylpyruvate or NADH. One unit of activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Protocol 3: Phenylacetaldehyde Dehydrogenase (PADH) Two-Step Assay
This advanced protocol uses an initial enzymatic step to generate the unstable phenylacetaldehyde substrate in situ, ensuring high purity and concentration control.[18][19]
-
Step 1: Phenylacetaldehyde Generation
-
In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
20 mM Phosphate buffer (pH 7.7)
-
5 mM NAD⁺
-
0.05 - 1.25 mM Styrene oxide
-
A catalytic amount of Styrene Oxide Isomerase (SOI) (e.g., 1-4 µg)
-
-
Incubate at room temperature for 5-90 minutes, depending on the substrate concentration, to allow for the complete conversion of styrene oxide to phenylacetaldehyde.[20]
-
-
Step 2: PADH Activity Measurement
-
Add the purified PADH enzyme of interest to the cuvette.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[20]
-
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit is the amount of enzyme that produces 1 µmol of NADH per minute.
Conclusion
The enzymatic pathway from phenylalanine to this compound is a well-defined, three-step process crucial for aromatic amino acid metabolism in numerous organisms. The enzymes involved—phenylalanine aminotransferase, phenylpyruvate decarboxylase, and phenylacetaldehyde dehydrogenase—present distinct kinetic and biochemical properties that are vital for the overall flux through the pathway. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway, explore its regulatory mechanisms, and harness its potential for biotechnological applications.
References
- 1. pnas.org [pnas.org]
- 2. Bacterial phenylalanine and this compound catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 5. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of l- and d-Phenylalanine to this compound via Phenylpyruvate in Sorghum Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine(histidine) transaminase - Wikipedia [en.wikipedia.org]
- 8. Conversion of l- and d-Phenylalanine to this compound via Phenylpyruvate in Sorghum Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyruvate decarboxylase - Proteopedia, life in 3D [proteopedia.openfox.io]
- 10. proteopedia.org [proteopedia.org]
- 11. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. phenylacetaldehyde dehydrogenase(EC 1.2.1.39) - Creative Enzymes [creative-enzymes.com]
- 15. [Transamination of L-aspartate and L-phenylalanine in Escherichia coli K 12] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and biochemistry of phenylacetaldehyde dehydrogenase from the Pseudomonas putida S12 styrene catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Aldehyde Dehydrogenases Applying an Enzyme Assay with In Situ Formation of Phenylacetaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Antimicrobial Potential of Phenylacetate: A Technical Guide
Introduction
Phenylacetate (PAA), a naturally occurring auxin and a product of microbial metabolism, has garnered significant interest for its antimicrobial properties. This weak acid demonstrates a broad spectrum of activity against various pathogenic bacteria and fungi. Its multifaceted mechanism of action, which includes the disruption of cell membrane integrity and the inhibition of quorum sensing, positions it as a compelling candidate for further investigation in the development of novel antimicrobial therapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound as an antimicrobial agent, tailored for researchers, scientists, and drug development professionals.
Antimicrobial Spectrum and Potency
This compound exhibits inhibitory activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of Phenylacetic Acid and its Sodium Salt
| Microorganism | Compound | MIC (µg/mL) |
| Pythium ultimum | Phenylacetic Acid | 10 |
| Pythium ultimum | Sodium this compound | 10 |
| Phytophthora capsici | Phenylacetic Acid | 50 |
| Phytophthora capsici | Sodium this compound | 50 |
| Rhizoctonia solani | Phenylacetic Acid | 50 |
| Rhizoctonia solani | Sodium this compound | 50 |
| Saccharomyces cerevisiae | Phenylacetic Acid | 50 |
| Saccharomyces cerevisiae | Sodium this compound | 50 |
| Pseudomonas syringae pv. syringae | Phenylacetic Acid | 50 |
| Pseudomonas syringae pv. syringae | Sodium this compound | 50 |
| Colletotrichum orbiculare | Phenylacetic Acid | 100 |
| Colletotrichum orbiculare | Sodium this compound | 100 |
| Candida albicans | Phenylacetic Acid | 100 |
| Candida albicans | Sodium this compound | 100 |
| Bacillus subtilis | Phenylacetic Acid | 100 |
| Bacillus subtilis | Sodium this compound | 100 |
| Alternaria mali | Phenylacetic Acid | >1,000 |
| Alternaria mali | Sodium this compound | >1,000 |
| Cylindrocarpon destructans | Phenylacetic Acid | >1,000 |
| Cylindrocarpon destructans | Sodium this compound | >1,000 |
| Fusarium moniliforme | Phenylacetic Acid | >1,000 |
| Fusarium moniliforme | Sodium this compound | >1,000 |
| Fusarium oxysporum f. sp. cucumerinum | Phenylacetic Acid | >1,000 |
| Fusarium oxysporum f. sp. cucumerinum | Sodium this compound | >1,000 |
Data sourced from Hwang et al., 2001.[1][2]
In addition to MIC values, the half-maximal inhibitory concentration (IC50) has been determined for specific pathogens. For instance, the IC50 of phenylacetic acid against Agrobacterium tumefaciens T-37 has been reported to be 0.8038 mg/mL.
Mechanism of Action
The antimicrobial activity of this compound is attributed to several mechanisms, primarily targeting the cell envelope and intercellular communication systems.
Disruption of Cell Membrane Integrity
A primary mode of action of this compound is the disruption of the microbial cell membrane. This leads to increased permeability and the subsequent leakage of essential intracellular components such as nucleic acids and proteins. This disruption of the cell's physical barrier ultimately results in cell death.
Inhibition of Quorum Sensing
This compound is a potent inhibitor of quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, PAA has been shown to significantly reduce the production of QS-dependent virulence factors, including pyocyanin (B1662382), elastase, and exopolysaccharides, at concentrations that do not inhibit bacterial growth.[3] This anti-quorum sensing activity makes this compound a promising candidate for anti-virulence therapies.
The proposed mechanism for quorum sensing inhibition involves the competitive binding of this compound to the LuxR-type transcriptional regulators, such as LasR and RhlR in P. aeruginosa. By occupying the binding site of the native acyl-homoserine lactone (AHL) signaling molecules, this compound prevents the activation of these regulators and the subsequent transcription of virulence genes. The related molecule, 3-phenyllactic acid (PLA), has been shown to antagonistically bind to the RhlR and PqsR quorum sensing receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the MIC of this compound against a target microorganism.
Materials:
-
Phenylacetic acid (or sodium this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water for sodium this compound, or a minimal amount of a solvent like DMSO for phenylacetic acid, followed by dilution in broth). Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the positive control (microorganism, no compound), and column 12 as the negative control (broth only).
-
-
Inoculum Preparation:
-
Grow the test microorganism in the appropriate broth to the logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Quantification of Pyocyanin Production in Pseudomonas aeruginosa
This protocol details the extraction and quantification of pyocyanin, a blue-green phenazine (B1670421) pigment and virulence factor produced by P. aeruginosa, to assess the anti-quorum sensing activity of this compound.
Materials:
-
P. aeruginosa culture
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound
-
0.2 M HCl
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa in LB broth in the presence and absence of sub-inhibitory concentrations of this compound for 24-48 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge the cultures to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant (e.g., 3 mL of chloroform to 5 mL of supernatant) and vortex vigorously. The pyocyanin will be extracted into the chloroform layer, turning it blue.
-
Separate the chloroform layer.
-
Add 0.2 M HCl to the chloroform extract (e.g., 1 mL of HCl to the 3 mL chloroform extract) and vortex. The pyocyanin will move to the acidic aqueous layer, which will turn pink.
-
-
Quantification:
-
Centrifuge to separate the layers.
-
Measure the absorbance of the upper (pink) aqueous layer at 520 nm.
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.
-
Elastase Activity Assay (Elastin Congo Red Method)
This assay measures the activity of LasB elastase, another key virulence factor of P. aeruginosa, using Elastin Congo Red as a substrate.
Materials:
-
P. aeruginosa culture supernatant (from cultures grown with and without this compound)
-
Elastin Congo Red (ECR)
-
Tris-HCl buffer
-
CaCl₂
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Supernatant: Grow P. aeruginosa as described for the pyocyanin assay and collect the cell-free supernatant by centrifugation.
-
Assay Reaction:
-
Prepare a 2x ECR solution (e.g., 20 mg/mL in 100 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).
-
In a microcentrifuge tube, mix the bacterial supernatant with the 2x ECR solution in a 1:1 ratio.
-
Incubate the mixture at 37°C for several hours to overnight with shaking.
-
-
Measurement:
-
Centrifuge the tubes to pellet the un-degraded ECR.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
P. aeruginosa culture
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
This compound
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (30%)
-
Plate reader
Procedure:
-
Plate Setup:
-
Add 100 µL of TSB containing various concentrations of this compound to the wells of a 96-well plate.
-
Inoculate the wells with the P. aeruginosa culture to a final OD₆₀₀ of approximately 0.05. Include positive (no compound) and negative (no bacteria) controls.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining:
-
Carefully discard the planktonic cells and wash the wells gently with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Air-dry the plate.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes.
-
Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
-
Conclusion
This compound presents a promising avenue for the development of new antimicrobial agents. Its ability to disrupt the cell membrane and inhibit quorum sensing provides a dual-pronged attack against pathogenic microorganisms. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and its derivatives. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing inhibition in Pseudomonas aeruginosa PAO1 by antagonistic compound phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Phenylacetate in Urine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a detailed protocol for the quantification of phenylacetate (PAA) in human urine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a significant biomarker for monitoring certain metabolic disorders and psychiatric conditions.[1][2] The presented method is simple, reliable, and suitable for routine clinical analysis, demonstrating satisfactory linearity, precision, and accuracy.[1][3]
Introduction
Phenylacetic acid (PAA) is a metabolite of 2-phenylethylamine and is primarily excreted in the urine.[1][2] Its levels in urine are of clinical interest as they can be indicative of certain inborn errors of urea (B33335) metabolism and have been correlated with depressive symptoms.[2][4][5] Therefore, a robust and validated analytical method for the quantification of PAA in urine is essential for both clinical diagnostics and research. This document provides a comprehensive protocol for the determination of urinary PAA, including sample preparation, HPLC analysis, and method validation.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in urine is depicted below.
Caption: Experimental workflow for urinary this compound quantification.
Protocols
Reagents and Materials
-
Phenylacetic acid (PAA) standard
-
Hydrochloric acid (HCl), 5N
-
Diethyl ether
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Nitrogen gas
-
Urine collection containers
-
Centrifuge tubes
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm)
Sample Preparation
-
Collect 24-hour urine samples and store them at -20°C until analysis.[1]
-
Thaw the urine samples and vortex to ensure homogeneity.
-
Pipette a known volume (e.g., 1 mL) of urine into a centrifuge tube.
-
Add 1 mL of 5N hydrochloric acid to each sample.[1]
-
Heat the samples at 100°C for at least one hour to hydrolyze conjugated PAA.[1]
-
Cool the samples in cold water.
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dry residue in 500 µL of the mobile phase.[1]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles
-
Mobile Phase: A mixture of 20 mM phosphoric acid and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL[1]
Calibration Standards
Prepare calibration standards by spiking a human urine pool with known concentrations of PAA to cover the expected range of concentrations in the samples.[1] A typical range would be from 1 mg/L to 200 mg/L.[1][3] Process the calibration standards using the same sample preparation procedure as the unknown samples.
Method Validation
The analytical method was validated according to established guidelines for linearity, precision, accuracy, and limit of detection.
Caption: Interrelationship of method validation parameters.
Quantitative Data Summary
| Validation Parameter | Specification/Result | Reference(s) |
| Linearity | Satisfactory up to 200 mg/L | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (Recovery) | 90-110% | [5] |
| Precision (RSD) | ||
| - Intra-day | < 10% | [1][3][5] |
| - Inter-day | < 10% | [1][3][5] |
| Limit of Detection (LOD) | ~1 mg/L (Signal-to-Noise Ratio ≥ 3) | [1] |
| Limit of Quantification (LOQ) | ~3 mg/L |
Results and Discussion
The described HPLC method provides a reliable and efficient means for quantifying this compound in urine. The sample preparation, involving acid hydrolysis followed by liquid-liquid extraction, effectively isolates the analyte of interest. The chromatographic conditions yield good separation of this compound from endogenous urine components, with a run time of approximately 15 minutes.[1] The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
Conclusion
This application note provides a validated HPLC method for the determination of this compound in urine. The protocol is straightforward and can be readily implemented in a clinical or research laboratory setting for routine analysis. The method's performance characteristics make it suitable for applications in metabolic disorder monitoring and psychiatric research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Urinary phenyl acetate: a diagnostic test for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenylacetate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of phenylacetate in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a metabolite of phenylalanine and is of significant interest in clinical research, particularly in the study of metabolic disorders and as a potential biomarker.[1] This protocol outlines procedures for plasma sample preparation, including protein precipitation and liquid-liquid extraction, followed by GC-MS analysis. The use of a deuterated internal standard is recommended to ensure accuracy and reproducibility.[1] Method performance parameters, based on typical validated bioanalytical methods, are provided to guide laboratory implementation.
Introduction
This compound is an active metabolite of phenylbutyrate, a drug used in the treatment of urea (B33335) cycle disorders. It is also a naturally occurring compound derived from the metabolism of phenylalanine.[2] Accurate and reliable quantification of this compound in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and for investigating its role as a biomarker in various physiological and pathological states.[1][3] Gas chromatography-mass spectrometry offers high selectivity and sensitivity, making it a suitable platform for the analysis of small molecules like this compound in complex biological matrices. This method addresses the need for a reliable analytical procedure for researchers in drug development and clinical diagnostics.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plasma is depicted below. The process begins with plasma sample collection, followed by the addition of an internal standard, protein precipitation, and liquid-liquid extraction to isolate the analyte. The organic extract is then concentrated and injected into the GC-MS system for separation and detection.
Detailed Protocols
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d7 or other suitable deuterated internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (250 µL)
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from general procedures for metabolite extraction from plasma.[4]
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d7 in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the supernatant.
-
Vortexing: Vortex for 1 minute to extract this compound into the organic layer.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate and transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters and may require optimization for specific instruments.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS, Rtx-5MS) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | This compound: m/z 91 (Quantifier), 136 (Qualifier) This compound-d7 (example IS): m/z 98 (Quantifier), 143 (Qualifier) |
Note: The choice of a deuterated internal standard is crucial for compensating for variability during sample preparation and injection.[1] If this compound-d7 is not available, other deuterated aromatic compounds with similar chemical properties may be considered after thorough validation.
Method Validation and Performance
The following table summarizes typical performance characteristics for a validated bioanalytical method. These values should be established during in-lab validation.
| Parameter | Target Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve prepared in the biological matrix. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., ±20%).[5] |
| Precision (RSD%) | < 15% (Intra- and Inter-day) | The relative standard deviation of replicate measurements at different concentration levels (low, mid, high QC).[3][6] |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured concentration to the nominal concentration for QC samples.[3][6] |
| Recovery (%) | > 80% | The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.[3][5] |
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
Conclusion
The GC-MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol involves a straightforward sample preparation procedure combining protein precipitation and liquid-liquid extraction, followed by analysis using standard GC-MS instrumentation. Proper method validation is essential to ensure the reliability of the results for clinical and research applications. This application note serves as a comprehensive guide for drug development professionals and scientists involved in metabolomics and clinical biomarker research.
References
- 1. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of the human liver citric acid cycle probe phenylacetylglutamine and of this compound in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Sensitive Detection of Phenylacetate Using Fluorescence Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetic acid (PAA) is a significant biomarker associated with various metabolic disorders and is a key metabolite in both endogenous biochemical pathways and drug metabolism.[1][2][3] Its accurate quantification in biological matrices is crucial for clinical diagnostics and pharmaceutical research. This application note details a robust and sensitive method for the detection of phenylacetate using a pre-column fluorescence derivatization technique followed by High-Performance Liquid Chromatography (HPLC). We provide detailed protocols for two distinct derivatization agents, Nile Blue (NB) and 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide (DMEQ-hydrazide), enabling femtomolar detection limits.[1][4]
Introduction
Phenylacetic acid is a carboxylic acid that is naturally present in biological fluids such as plasma and urine.[2][4] It is a metabolite of 2-phenylethylamine and is also the primary active metabolite of the drug phenylbutyrate, which is used in the treatment of urea (B33335) cycle disorders and is investigated for its potential as an anti-cancer agent.[1][3] Given its role as a biomarker, for instance in depressive disorders, and its importance in pharmacology, highly sensitive analytical methods are required for its quantification.[2]
Direct analysis of PAA is often challenging due to its lack of a strong chromophore or fluorophore.[5][6] Fluorescence derivatization addresses this limitation by chemically modifying the carboxylic acid group of PAA with a fluorescent tag, thereby significantly enhancing detection sensitivity and selectivity.[5][6][7] This note presents methods that are applicable to complex biological samples, offering high sensitivity and specificity.
Quantitative Data Summary
The following table summarizes the quantitative performance of two fluorescence derivatization methods for the analysis of this compound.
| Parameter | Nile Blue (NB) Derivatization | DMEQ-Hydrazide Derivatization |
| Analyte | Phenylacetic Acid (PAA) | Phenylacetic Acid (PAA) |
| Sample Matrix | Plasma, Phosphate-Buffered Saline | Plasma, Urine |
| Detection Method | HPLC with Visible Diode Laser-Induced Fluorescence (VDLIF) | HPLC with Fluorescence Detection |
| Excitation Wavelength | Not Specified | 367 nm |
| Emission Wavelength | Not Specified | 445 nm |
| Limit of Detection (LOD) | 7.33 x 10⁻¹¹ M (derivative in solution)[1] | 10 fmol (in a 10 µL injection)[4] |
| Limit of Derivatization | 1.0 x 10⁻⁹ M (in PBS)[1] | Not Specified |
| Linearity Range | Not Specified | Not Specified |
| Recovery | Not Specified | 75% (Plasma), 96% (Urine)[4] |
| Reference | --INVALID-LINK--[1] | --INVALID-LINK--[4] |
Signaling and Metabolic Pathways
This compound is a key metabolite in the biotransformation of phenylbutyrate. Understanding this pathway is crucial for pharmacokinetic and pharmacodynamic studies in drug development.
Experimental Protocols
Protocol 1: Derivatization of this compound with Nile Blue (NB)
This protocol is based on the method described for the analysis of PAA in plasma.[1]
Materials:
-
Phenylacetic acid (PAA) standard
-
Nile Blue (NB)
-
2-chloro-1-methylpyridinium iodide (CMP)
-
Triethylamine (TEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Plasma samples
Equipment:
-
HPLC system with fluorescence detector (VDLIF)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatic water bath or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of PAA, NB, CMP, and TEA in appropriate solvents. The final concentrations in the reaction mixture should be approximately 8.0 nmol/mL NB, 390 nmol/mL CMP, and 2 µmol/mL TEA.[1]
-
-
Sample Preparation (from Plasma):
-
This method utilizes a phase transfer catalysis approach that allows for simultaneous extraction, preconcentration, and derivatization in a single step.[1]
-
For detailed plasma extraction procedures, refer to the original publication. A generic protein precipitation step followed by extraction would be a suitable starting point if direct derivatization in plasma is not feasible.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the PAA-containing sample (or standard) with the NB, CMP, and TEA reagents.
-
Incubate the reaction mixture at 25°C for 45 minutes.[1]
-
-
HPLC Analysis:
-
After incubation, the sample is ready for injection into the HPLC system.
-
Specific chromatographic conditions (column, mobile phase, flow rate) should be optimized for the separation of the NB-PAA derivative from reaction by-products.[1] The original study mentions the use of reversed-phase liquid chromatography.[1]
-
Protocol 2: Derivatization of this compound with DMEQ-hydrazide
This protocol is based on a method for the direct determination of free PAA in human plasma and urine.[4]
Materials:
-
Phenylacetic acid (PAA) standard
-
6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide (DMEQ-hydrazide)
-
1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC)
-
Plasma or urine samples
Equipment:
-
HPLC system with a fluorescence detector and a column-switching system
-
Pre-column (e.g., YMC-Pack C4) for sample clean-up
-
Analytical column (e.g., L-Column ODS) for separation
-
Thermostatic water bath or incubator (37°C)
Procedure:
-
Sample Preparation:
-
Derivatization Reaction:
-
The derivatization reaction is performed directly in the aqueous sample.
-
Add pyridine and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) to the sample containing PAA.
-
Add the DMEQ-hydrazide reagent.
-
Incubate the mixture at 37°C.[4] (Reaction time not specified, may require optimization).
-
-
HPLC Analysis with Column-Switching:
-
Inject the reaction mixture into the HPLC system.
-
The column-switching system first loads the sample onto a pre-column to clean up the sample and remove interfering endogenous substances.[4]
-
The DMEQ-PAA derivative is then transferred to the analytical column for separation.[4]
-
Detect the derivative using fluorescence with excitation at 367 nm and emission at 445 nm.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for this compound analysis using fluorescence derivatization.
References
- 1. Visible diode laser-induced fluorescence detection of phenylacetic acid in plasma derivatized with Nile blue and using precolumn phase transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of phenylbutyrate and its metabolites, this compound and phenylacetylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Phenylacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetate (PA), a naturally occurring aromatic fatty acid, has garnered significant attention in cancer research for its cytostatic and pro-apoptotic effects on various tumor cell lines.[1] This document provides a comprehensive overview of the experimental use of this compound in cell culture, detailing its mechanisms of action, summarizing quantitative data, and offering step-by-step protocols for key in vitro assays. This compound has been shown to induce cell cycle arrest, promote apoptosis, and modulate cellular differentiation at clinically achievable concentrations, making it a compound of interest for further investigation.[1][2]
Introduction
This compound is a small molecule with a notable safety profile, initially used for the treatment of hyperammonemia.[1] Its anti-neoplastic properties stem from its ability to influence multiple cellular pathways. Unlike traditional cytotoxic agents, this compound primarily induces cytostasis (growth inhibition) and differentiation in cancer cells.[3][4] Its mechanisms of action are multifaceted and include the induction of G1 phase cell cycle arrest, activation of apoptotic pathways, and modulation of gene expression.[1][5]
Mechanisms of Action
This compound exerts its anti-cancer effects through several key mechanisms:
-
Cell Cycle Arrest: this compound has been observed to induce a G1 phase cell cycle arrest in multiple cancer cell lines.[1] This is primarily achieved by upregulating the expression of the cyclin-dependent kinase inhibitor p21Cip1, which in turn inactivates cyclin-dependent kinase 2 (CDK2) and leads to the hypophosphorylation of the retinoblastoma protein (Rb).[1][5]
-
Induction of Apoptosis: this compound can trigger programmed cell death, though its pro-apoptotic effects are considered less potent than its derivative, phenylbutyrate.[6]
-
Histone Deacetylase (HDAC) Inhibition: this compound acts as a weak histone deacetylase (HDAC) inhibitor.[7] By inhibiting HDACs, it can lead to the reactivation of tumor suppressor genes and the suppression of oncogenes, promoting a more differentiated and less proliferative cellular state.[7]
-
Inhibition of Protein Prenylation: this compound can interfere with the post-translational modification of proteins, specifically by inhibiting protein prenylation, a process critical for the function of proteins involved in cell growth and proliferation, such as Ras.[3][8]
-
Glutamine Depletion: In vivo, this compound is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[9][10] This "glutamine trap" can lead to glutamine depletion, potentially impacting cancer cells that are highly dependent on this amino acid for their metabolism.[11] However, in some in vitro studies, glutamine supplementation did not reverse the antiproliferative effects of this compound, suggesting this may not be its primary mechanism of action in all cell types.[2]
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines.
| Cell Line Type | Concentration Range | Incubation Time | Key Effects | Reference |
| Thyroid Carcinoma | 2.5 - 10 mmol/L | 72 hours | Growth inhibition, G0/G1 cell cycle arrest | [2] |
| Renal Carcinoma | 2 - 5 mM | 24 hours | Growth inhibition, G1 cell cycle arrest | [5] |
| Prostate Carcinoma | 3 - 10 mM | Not Specified | Increased PSA secretion, cytostasis | [12] |
| Promyelocytic Leukemia (HL-60) | Not Specified | Not Specified | Growth arrest, granulocyte differentiation | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., sterile water or PBS)
-
MTT solution (e.g., 2-5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle-only control.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[1]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 20-30 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, 5% CO₂.[1]
-
Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[1]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol (B145695) (-20°C)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to obtain a cell pellet.[1]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30-60 minutes at -20°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[1]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[1]
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis following this compound treatment.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Wash cell monolayers with ice-cold PBS and then add RIPA lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Incubation and Clarification: Incubate the lysate on ice for 15-30 minutes. Centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[14]
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound-induced G1 cell cycle arrest pathway.
Caption: General experimental workflow for this compound in cell culture.
Caption: Overview of this compound's multifaceted mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytostatic activity of this compound and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. burzynskimovie.com [burzynskimovie.com]
- 5. This compound inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. timothywiney.substack.com [timothywiney.substack.com]
- 8. Prenylation - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 10. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. This compound: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomol.com [biomol.com]
Application Notes and Protocols for Phenylacetate as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of phenylacetate and its isotopically labeled counterpart, deuterated phenylacetic acid, as an internal standard in mass spectrometry-based quantitative analysis. These guidelines are designed to assist researchers in achieving accurate, reproducible, and reliable results in various applications, including metabolomics, clinical diagnostics, and pharmaceutical research.
Introduction to this compound as an Internal Standard
This compound is a metabolite that can be utilized as an internal standard (IS) in mass spectrometry to correct for variations during sample preparation and analysis. However, for analytes that are endogenous to the sample, such as phenylacetic acid itself, the use of a stable isotope-labeled (SIL) internal standard, like deuterated phenylacetic acid (e.g., Phenylacetic acid-d7), is the gold standard.[1] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] This co-elution and similar ionization behavior effectively compensates for matrix effects, extraction inconsistencies, and instrument variability, leading to highly accurate quantification.[3][4]
Key Applications
The use of deuterated phenylacetic acid as an internal standard is particularly valuable in the quantitative analysis of phenylacetic acid and related metabolites in complex biological matrices. Key applications include:
-
Therapeutic Drug Monitoring: Monitoring levels of drugs like sodium phenylbutyrate, which is metabolized to this compound, in patients with urea (B33335) cycle disorders.[5][6]
-
Metabolomics Research: Quantifying alterations in this compound levels in studies of metabolic diseases such as phenylketonuria.
-
Clinical Diagnostics: Assessing endogenous levels of this compound as a potential biomarker for certain neurological and psychiatric conditions.[7]
Experimental Protocols
General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological sample using a deuterated internal standard.
Caption: General experimental workflow for quantitative analysis using an internal standard.
Detailed Protocol for Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted for the analysis of this compound and related metabolites in plasma.
Materials:
-
Plasma samples
-
Deuterated phenylacetic acid internal standard (e.g., Phenylacetic acid-d7) stock solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Spiking: Add a known amount of the deuterated phenylacetic acid internal standard solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[8]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[8]
LC-MS/MS Analysis Parameters
The following are general starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and analytes of interest.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic content (Mobile Phase B) is typically employed to separate the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for phenylacetic acid and related compounds.[5][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[9]
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (phenylacetic acid) and the internal standard (deuterated phenylacetic acid) must be determined and optimized.
Quantitative Data and Method Validation
The following tables summarize typical quantitative performance data from studies that have utilized deuterated phenylacetic acid or similar analogues as internal standards.
Table 1: Method Validation Parameters
| Parameter | Phenylacetic Acid in Plasma & Urine[5][6] | Phenylbutyrate, this compound, and Phenylacetylglutamine (B1677654) in Plasma & Urine[9] |
| Quantification Limit (LOQ) | 100 ng/mL | <0.04 µg/mL |
| Recovery | >90% | 100% to 106% |
| Inter-day Precision (RSD) | <10% | <4% |
| Intra-day Precision (RSD) | <10% | <8.5% |
Table 2: Example of Analyte and Internal Standard MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenylacetic Acid | 135.1 | 91.1 |
| Phenylacetic Acid-d7 (IS) | 142.1 | 98.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.
Signaling Pathway Context: Urea Cycle Disorders
The quantification of this compound is crucial in managing Urea Cycle Disorders (UCDs). In these genetic conditions, the body cannot effectively convert ammonia (B1221849) to urea. Treatment often involves drugs like sodium phenylbutyrate, which is converted to this compound. This compound then combines with glutamine to form phenylacetylglutamine, which is excreted in the urine, providing an alternative pathway for waste nitrogen removal.[5] Monitoring plasma levels of this compound and its metabolites is essential for optimizing treatment and avoiding toxicity.
Caption: Metabolic pathway of sodium phenylbutyrate in treating urea cycle disorders.
Conclusion
The use of deuterated phenylacetic acid as an internal standard provides a robust and reliable method for the quantitative analysis of this compound and related compounds in complex biological matrices. The protocols and data presented here offer a comprehensive guide for researchers to develop and validate high-quality bioanalytical methods. Adherence to these principles will ensure the generation of accurate and reproducible data critical for advancing research and clinical applications.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. youtube.com [youtube.com]
- 5. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenylacetate Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetate (PAA) is a biologically significant molecule, recognized as a metabolite of phenylalanine and a product of gut microbial metabolism. It is also investigated as a therapeutic agent in various diseases, including cancer and urea (B33335) cycle disorders.[1] Accurate quantification of this compound in serum is crucial for clinical diagnostics, therapeutic drug monitoring, and metabolic research. This document provides detailed application notes and protocols for the sample preparation of this compound in serum for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Handling and Stability
Proper sample handling is critical to ensure the accuracy and reliability of this compound measurements. Serum should be separated from whole blood as soon as possible to prevent cellular metabolism from altering analyte concentrations.[2]
Protocol for Serum Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.[3]
-
Centrifuge the tube at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge.[4]
-
Carefully aspirate the serum (the clear supernatant) and transfer it to a clean polypropylene (B1209903) tube.[4]
-
If not analyzed immediately, serum samples should be stored at -20°C or lower to ensure the stability of the analytes.[4] Avoid repeated freeze-thaw cycles.[4]
While many clinical chemistry analytes are stable for up to 24 hours before centrifugation, specific stability studies for this compound are recommended if delayed processing is anticipated.[5]
Sample Preparation Methods
The choice of sample preparation method depends on the analytical technique (GC-MS or LC-MS/MS), the required sensitivity, and the available equipment. The most common methods for preparing serum samples for this compound analysis are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from serum samples, which can interfere with downstream analysis and damage analytical columns.[6][7] Acetonitrile (B52724) is a commonly used solvent for this purpose.[8]
Experimental Protocol:
-
Allow serum samples to thaw to room temperature.
-
In a clean microcentrifuge tube, add three parts of cold acetonitrile to one part of serum (e.g., 600 µL of acetonitrile to 200 µL of serum).[8]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant containing the this compound for analysis.
Workflow for Protein Precipitation:
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique used to isolate analytes from a complex matrix based on their differential solubility in two immiscible liquid phases. For acidic compounds like this compound, acidification of the sample enhances its extraction into an organic solvent.
Experimental Protocol:
-
To 1 mL of serum in a glass tube, add an appropriate internal standard.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., sulfuric acid) to adjust the pH to a range of 2.0-3.5.[10]
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or 1-hexanol).[10][11]
-
Vortex the mixture for 1-2 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Workflow for Liquid-Liquid Extraction:
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample cleanup and concentration.[12] For this compound, a strong anion-exchange or a polymeric reversed-phase sorbent can be used.[13][14]
Experimental Protocol (using a polymeric reversed-phase sorbent):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute the serum sample (e.g., 100 µL) with an appropriate buffer and load it onto the conditioned cartridge.[14]
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.
Workflow for Solid-Phase Extraction:
Caption: Workflow for Solid-Phase Extraction.
Derivatization for GC-MS Analysis
For analysis by GC-MS, phenylacetic acid often requires derivatization to increase its volatility and improve its chromatographic properties. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]
Experimental Protocol for Derivatization:
-
After sample preparation (PPT, LLE, or SPE) and evaporation to dryness, add 20 µL of BSTFA to the dried extract.[15]
-
Add a small amount of a suitable solvent like hexane (B92381) if needed.[15]
-
Heat the mixture at 80°C for 15 minutes to facilitate the derivatization reaction.[15]
-
After cooling, the sample is ready for injection into the GC-MS system.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different sample preparation methods coupled with LC-MS/MS or GC-MS for this compound analysis in serum.
| Parameter | Protein Precipitation (LC-MS/MS) | Liquid-Liquid Extraction (HPLC-UV) | Solid-Phase Extraction (LC-MS/MS) |
| Recovery | >90%[16] | - | >81%[17] |
| Limit of Detection (LOD) | <0.04 µg/mL[18] | 0.2 µg/L[10] | - |
| Limit of Quantification (LOQ) | 100 ng/mL[19] | - | 0.8 µg/mL[17] |
| Linearity Range | 1-5000 µg/L[10] | 1-5000 µg/L[10] | - |
| Intra-day Precision (%RSD) | <8.5%[18] | <6.5%[10] | <15%[17] |
| Inter-day Precision (%RSD) | <4%[18] | <6.5%[10] | <15%[17] |
Note: The values presented are compiled from various studies and may vary depending on the specific experimental conditions and instrumentation.
Conclusion
The selection of an appropriate sample preparation method is a critical step in the accurate and reliable quantification of this compound in serum. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis. Liquid-liquid extraction provides a cleaner extract but is more labor-intensive. Solid-phase extraction offers the highest selectivity and recovery, making it ideal for applications requiring high sensitivity. For GC-MS analysis, a derivatization step is typically necessary. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust methods for this compound analysis.
References
- 1. Disposition of phenylbutyrate and its metabolites, this compound and phenylacetylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.apple.com [books.apple.com]
- 3. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.com [phenomenex.com]
- 13. Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of phenylcarboxylic acid-type microbial metabolites by microextraction by packed sorbent from blood serum followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetate as a Substrate for Phenylacetate-CoA Ligase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetate-CoA ligase (EC 6.2.1.30), also known as phenylacetyl-CoA ligase, is a key enzyme in the metabolic pathways of phenylalanine and this compound.[1][2] It catalyzes the ATP-dependent activation of this compound to its corresponding coenzyme A (CoA) thioester, phenylacetyl-CoA.[1][3] This reaction is the initial and committing step in the aerobic degradation of this compound in various microorganisms and is also relevant in human metabolism, particularly in the context of nitrogen excretion in patients with urea (B33335) cycle defects.[3][4] Understanding the kinetics and regulation of this enzyme is crucial for applications in bioremediation, metabolic engineering, and drug development.
These application notes provide a comprehensive overview of this compound as a substrate for this compound-CoA ligase, including detailed protocols for enzyme purification, activity assays, and kinetic analysis.
Data Presentation
Table 1: Kinetic Parameters of this compound-CoA Ligase with this compound
The following table summarizes the kinetic constants of this compound-CoA ligase from various organisms with this compound as the substrate. This data is essential for comparative analysis and for designing experiments involving this enzyme.
| Organism | Km for this compound (µM) | Km for ATP (µM) | Km for CoA (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Azoarcus evansii | 14 | 60 | 45 | 48 | 40 | 8.0 - 8.5 | 37 | [5][6] |
| Thermus thermophilus | 50 | 6 | 30 | 24 | - | - | 75 | [1] |
| Pseudomonas putida | 16500 | 9700 | 1000 | - | - | 8.2 | 30 | [7][8] |
Note: The kinetic parameters can vary depending on the assay conditions and the purity of the enzyme preparation.
Signaling and Metabolic Pathways
The activation of this compound by this compound-CoA ligase is the first step in a multi-enzyme cascade for its catabolism. The resulting phenylacetyl-CoA is then further metabolized through a series of oxidation and ring-opening reactions.
References
- 1. This compound metabolism in thermophiles: characterization of this compound-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and molecular characterization of this compound-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Molecular Characterization of this compound-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and biochemical characterization of phenylacetyl-CoA ligase from Pseudomonas putida. A specific enzyme for the catabolism of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phenylacetate as a Biomarker for Metabolic Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetate (PAA) is a metabolite that has emerged as a significant biomarker in the study and management of various metabolic disorders. Primarily known for its accumulation in inborn errors of metabolism, such as Phenylketonuria (PKU) and Urea (B33335) Cycle Disorders (UCDs), recent research has also implicated PAA and its conjugate, phenylacetylglutamine (B1677654) (PAG), in conditions influenced by the gut microbiome, including cardiovascular diseases.[1] This document provides detailed application notes on the utility of this compound as a biomarker and comprehensive protocols for its quantification in biological samples.
This compound is formed through two primary pathways: the endogenous metabolism of phenylalanine and the metabolic activity of the gut microbiota.[1] In healthy individuals, PAA is typically present at low concentrations. However, in metabolic disorders where the primary metabolic pathways are impaired, alternative routes are utilized, leading to the accumulation of PAA. The quantification of PAA and its derivatives can, therefore, provide valuable insights into disease state, progression, and response to therapy.
This compound in Metabolic Disorders
Inborn Errors of Metabolism
Phenylketonuria (PKU): PKU is an autosomal recessive disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase, which is necessary to metabolize the amino acid phenylalanine. This leads to a buildup of phenylalanine in the blood and its conversion to phenylpyruvic acid and subsequently to this compound. Elevated levels of this compound in the urine of PKU patients are a hallmark of the disease.
Urea Cycle Disorders (UCDs): UCDs are a group of genetic disorders caused by deficiencies in the enzymes of the urea cycle, leading to the accumulation of ammonia (B1221849) in the blood (hyperammonemia). In these conditions, alternative nitrogen disposal pathways are activated. This compound, often administered as the prodrug sodium phenylbutyrate, is converted to phenylacetyl-CoA and then conjugated with glutamine to form phenylacetylglutamine (PAG), which is excreted in the urine.[2] This process facilitates the removal of excess nitrogen. Monitoring urinary PAG levels is crucial for assessing treatment compliance and efficacy in UCD patients.[2]
Gut Microbiome and Systemic Diseases
The gut microbiome can metabolize dietary phenylalanine to produce this compound. This microbially-derived PAA can enter systemic circulation and has been linked to various health outcomes. Elevated levels of PAA and PAG have been associated with an increased risk of cardiovascular events, potentially through mechanisms involving platelet activation and endothelial dysfunction.[1]
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound (PAA) and phenylacetylglutamine (PAG) in various biological fluids from healthy individuals and patients with metabolic disorders.
Table 1: Phenylacetylglutamine (PAG) Concentrations
| Condition | Analyte | Matrix | Concentration | Reference |
| Healthy Controls | PAG | Urine | 185.2 ± 99.8 µg/mL | [3] |
| PAG/Creatinine (B1669602) | Urine | 21.3 ± 10.2 µg/µmol | [3] | |
| PAG | Plasma | Not Detected | [4] | |
| mHPA/PKU Patients | PAG | Urine | 403.6 ± 379.1 µg/mL | [3] |
| PAG/Creatinine | Urine | 47.3 ± 26.5 µg/µmol | [3] | |
| Uremic Patients | PAG | Plasma | 18 to 366 µmol/L | [4] |
| Heart Failure Patients | PAG | Plasma | 0.76–3.12 μM | [1] |
| Patients with Stroke | PAG | Plasma | 1.8 (1.0–2.8) µmol/L (none-mild WMH) to 2.3 (1.5–3.8) µmol/L (moderate-severe WMH) | [1] |
mHPA: Mild Hyperphenylalaninemia, PKU: Phenylketonuria, WMH: White Matter Hyperintensity
Table 2: this compound (PAA) Concentrations
| Condition | Analyte | Matrix | Concentration | Reference |
| Healthy Volunteers | Total PAA | Plasma | 491.83 ± 232.84 ng/mL | [5] |
| Total PAA | Urine | 141.1 ± 10.1 mg/24h | [5][6] | |
| PAA | Urine | 0 - 8.7 nmol/mg Creatinine (Optimal) | [7] | |
| Depressed Patients | Total PAA | Plasma | 300.33 ± 197.44 ng/mL | [5] |
| Total PAA | Urine | 78.2 ± 41.0 mg/24h to 102.77 +/- 15.9 mg/24h | [5][6] | |
| UCD/HE Patients on GPB | PAA | Plasma | 36.4 (55.6) µg/mL (not temporally associated with AE) to 61.4 (75.3) µg/mL (closest to AE) | [8] |
UCD: Urea Cycle Disorder, HE: Hepatic Encephalopathy, GPB: Glycerol Phenylbutyrate, AE: Adverse Event
Signaling Pathways
Elevated levels of this compound and its metabolites can influence cellular signaling pathways, contributing to the pathophysiology of associated disorders.
This compound-Induced Endothelial Cell Senescence
This compound has been shown to induce senescence in vascular endothelial cells, a process implicated in vascular aging and cardiovascular disease. This is mediated, at least in part, through the generation of mitochondrial reactive oxygen species (ROS).
Phenylacetylglutamine-Mediated Platelet Activation
Phenylacetylglutamine (PAG) has been identified as a gut microbiota-derived metabolite that can enhance platelet activation, a key process in thrombosis. This is thought to occur through adrenergic receptors on the platelet surface.
Experimental Protocols
Accurate quantification of this compound and its metabolites is essential for their use as biomarkers. Below are detailed protocols for the analysis of PAA and PAG in human plasma and urine using UPLC-MS/MS and GC-MS.
Experimental Workflow for PAA/PAG Analysis
Protocol 1: Quantification of this compound (PAA) and Phenylacetylglutamine (PAG) in Human Plasma by UPLC-MS/MS
This protocol is adapted from methodologies described for the analysis of related compounds in plasma.[9][10][11]
1. Materials and Reagents
-
This compound (PAA) and Phenylacetylglutamine (PAG) analytical standards
-
Isotopically labeled internal standards (e.g., PAA-d5, PAG-d5)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (EDTA or citrate)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of internal standard working solution (containing PAA-d5 and PAG-d5 in 50% MeOH).
-
Vortex briefly to mix.
-
Add 200 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).
-
Vortex and transfer to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
PAA: Precursor ion > Product ion (e.g., m/z 135.1 > 91.1)
-
PAA-d5: Precursor ion > Product ion (e.g., m/z 140.1 > 96.1)
-
PAG: Precursor ion > Product ion (e.g., m/z 263.1 > 119.1)
-
PAG-d5: Precursor ion > Product ion (e.g., m/z 268.1 > 124.1)
-
4. Data Analysis
-
Generate a calibration curve using standards of known concentrations.
-
Quantify PAA and PAG in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound (PAA) in Human Urine by GC-MS
This protocol is based on established methods for organic acid analysis in urine.[6][12]
1. Materials and Reagents
-
This compound (PAA) analytical standard
-
Isotopically labeled internal standard (e.g., PAA-d5)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Urine samples
-
Creatinine assay kit
2. Sample Preparation
-
Thaw urine samples to room temperature.
-
Measure the creatinine concentration of each urine sample to normalize for urine dilution.
-
In a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).
-
Add 10 µL of the internal standard working solution (PAA-d5).
-
Acidify the urine to pH < 2 with 6M HCl.
-
Saturate the sample with NaCl.
-
Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 7-9) twice more and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried extract.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and transfer to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TMS derivatives):
-
PAA: e.g., m/z 193 (quantifier), 208 (qualifier)
-
PAA-d5: e.g., m/z 198 (quantifier)
-
4. Data Analysis
-
Construct a calibration curve using derivatized standards.
-
Quantify PAA in urine samples based on the peak area ratio of the analyte to the internal standard.
-
Normalize the results to the creatinine concentration (e.g., in mmol/mol creatinine).
Conclusion
This compound and its conjugate phenylacetylglutamine are valuable biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly PKU and UCDs. Furthermore, their association with gut microbiome metabolism and systemic diseases like cardiovascular disease highlights their broader potential in clinical and research settings. The protocols provided herein offer robust and sensitive methods for the quantification of these important analytes, facilitating further investigation into their roles in health and disease. Adherence to standardized analytical procedures is critical for obtaining reliable and comparable data in both clinical diagnostics and drug development.
References
- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical studies on the phenylethylamine hypothesis of affective disorder: urine and blood phenylacetic acid and phenylalanine dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylacetic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. ELEVATED PHENYLACETIC ACID LEVELS DO NOT CORRELATE WITH ADVERSE EVENTS IN PATIENTS WITH UREA CYCLE DISORDERS OR HEPATIC ENCEPHALOPATHY AND CAN BE PREDICTED BASED ON THE PLASMA PAA TO PAGN RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Phenylacetate Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetate (PA) and its derivatives are a class of small molecules with diverse biological activities, including anticancer, ammonia-scavenging, and cell-differentiating properties. Accurate in vitro measurement of this compound activity is crucial for understanding its mechanisms of action, identifying new therapeutic applications, and advancing drug development. These application notes provide detailed protocols for various assays to quantify this compound activity, from direct measurement of the compound to its effects on cellular processes.
I. Chromatographic Assays for this compound Quantification
Chromatographic techniques are essential for the precise quantification of this compound in various biological matrices.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying this compound.
Protocol:
1. Sample Preparation:
-
Plasma/Serum: Precipitate proteins by adding an equal volume of 0.4 N perchloric acid. Centrifuge at 10,000 x g for 10 minutes to pellet the protein. The supernatant can be directly injected or subjected to further extraction. For total phenylacetic acid, the supernatant can be hydrolyzed with 1.5 N HCl at 100°C for 5 hours, followed by extraction with a non-polar solvent like benzene. The organic layer is then back-extracted into 0.1 N NaOH, neutralized, and injected into the HPLC system.[1]
-
Cell Culture Media: Centrifuge the media at high speed to remove cellular debris. The supernatant can often be directly injected, or a solid-phase extraction (SPE) can be performed for sample cleanup and concentration if necessary.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphoric acid) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 75:25 mixture of 20 mM phosphoric acid and acetonitrile.[2] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 5 µL.[2]
Data Presentation:
| Parameter | Value | Reference |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | [2] |
| Mobile Phase | 75:25 (20 mM Phosphoric Acid : Acetonitrile) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Temperature | 35°C | [2] |
| Detection | UV at 215 nm | [2] |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for this compound detection, often requiring derivatization.
Protocol:
1. Sample Preparation and Derivatization:
-
Extraction: Acidify the sample (e.g., plasma, urine, or cell lysate) and extract this compound into an organic solvent such as ethyl acetate (B1210297) or benzene.
-
Derivatization: To improve volatility and chromatographic properties, this compound is often derivatized. A common method is to convert it to a phenyl acetate derivative. For example, phenol (B47542) can be derivatized to phenyl acetate using acetic anhydride (B1165640) in the presence of a base like K2CO3.[4]
2. GC-MS Conditions:
-
Column: A capillary column suitable for the analysis of organic acids (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Inlet Temperature: 240°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 230°C at 25°C/min, hold for 20 minutes.[4]
-
-
Mass Spectrometer: Operated in electron impact (EI) mode for ionization and selected ion monitoring (SIM) mode for quantification.[4]
Data Presentation:
| Parameter | Value | Reference |
| Column | DB-WAX, 30 m x 0.25 mm x 0.25 µm | [4] |
| Carrier Gas | Helium, 1 mL/min | [4] |
| Inlet Temperature | 240°C | [4] |
| MS Mode | Electron Impact (EI) with Selected Ion Monitoring (SIM) | [4] |
II. Spectrophotometric Assays
Spectrophotometric assays provide a convenient and high-throughput method for measuring the activity of enzymes that utilize this compound as a substrate.
Lipase/Esterase Activity Assay using this compound
This colorimetric assay measures the hydrolysis of this compound by lipases or esterases, leading to the release of phenol, which can be detected with Folin-Ciocalteu reagent.[5][6][7]
Protocol:
1. Reagent Preparation:
-
Substrate Solution: Prepare a fresh solution of this compound (e.g., 165 µM) in Tris-HCl buffer (0.1 M, pH 7) containing 1% (v/v) Triton X-100.[5][7]
-
Folin-Ciocalteu Reagent: Use a commercially available reagent.
-
Enzyme Solution: Prepare a suitable dilution of the enzyme (e.g., lipase) in an appropriate buffer.
2. Assay Procedure:
-
In a microplate well or a cuvette, mix the substrate solution (e.g., 2.4 mL) with the enzyme solution (e.g., 0.1 mL).[5][7]
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 10 minutes).[5][7]
-
Stop the reaction by adding a stopping reagent if necessary.
-
Add Folin-Ciocalteu reagent to detect the liberated phenol.
3. Data Analysis:
-
Create a standard curve using known concentrations of phenol.
-
Determine the concentration of phenol released in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute).
III. Cell-Based Assays
Cell-based assays are crucial for evaluating the biological effects of this compound on cellular processes such as viability, proliferation, and apoptosis.
A. MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for attachment.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., medium with the solvent used to dissolve this compound).
3. Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
5. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.[8][11]
Data Presentation:
IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (mM) | Reference |
| This compound | Caki-1 (Renal) | 2-5 | [12] |
| This compound | Os-RC-2 (Renal) | 2-5 | [12] |
| This compound | RCC10 (Renal) | 2-5 | [12] |
| This compound | Non-Hodgkin's Lymphoma (7% of samples) | >5 | [13] |
| This compound | Chronic Lymphocytic Leukemia (44% of samples) | >5 | [13] |
B. Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
1. Cell Treatment and Harvesting:
-
Treat cells with this compound as described in the MTT assay protocol.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
2. Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14]
-
Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.[14][15]
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of the PI signal.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Enzyme Kinetics Assays
Determining the kinetic parameters of enzymes that metabolize this compound, such as phenylacetyl-CoA ligase, is crucial for understanding its metabolic fate.
Phenylacetyl-CoA Ligase Activity Assay
This assay measures the formation of phenylacetyl-CoA from this compound, CoA, and ATP.
Protocol:
A coupled spectrophotometric assay can be used to continuously monitor the reaction. The formation of AMP is coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Data Presentation:
Kinetic Parameters of Phenylacetyl-CoA Ligase
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Azoarcus evansii | This compound | 14 | - | |
| Azoarcus evansii | ATP | 60 | - | |
| Azoarcus evansii | CoA | 45 | - | |
| Thermus thermophilus | This compound | 50 | 24 | [7] |
| Thermus thermophilus | ATP | 6 | 24 | [7] |
| Thermus thermophilus | CoA | 30 | 24 | [7] |
| Penicillium chrysogenum | Phenylacetic Acid | 6100 | - | [5] |
V. Signaling Pathway Analysis
This compound can induce cell cycle arrest and apoptosis. Understanding the underlying signaling pathways is key to elucidating its mechanism of action.
This compound-Induced G1 Cell Cycle Arrest
This compound treatment can lead to an accumulation of cells in the G1 phase of the cell cycle. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, which in turn inhibit the activity of cyclin/CDK complexes (e.g., Cyclin E/CDK2), leading to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.
Caption: this compound-induced G1 cell cycle arrest pathway.
This compound-Induced Apoptosis
This compound can induce programmed cell death, or apoptosis, in cancer cells.[9][13] This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The intrinsic (mitochondrial) pathway is often implicated, involving the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the activation of executioner caspases like caspase-3.[10][13]
Caption: Intrinsic pathway of apoptosis induced by this compound.
VI. Experimental Workflow Overview
The following diagram illustrates a general workflow for assessing the in vitro activity of this compound.
Caption: General experimental workflow for in vitro this compound assays.
References
- 1. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 6. New Colorimetric Method for Lipases Activity Assay in Microbial Media - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 7. (PDF) New Colorimetric Method for Lipases Activity Assay in Microbial Media (2013) | Mohamed A. Abd-Elhakeem | 19 Citations [scispace.com]
- 8. UV spectrophotometric method for determination of phenacetin in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis in malignant B cells by phenylbutyrate or this compound in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. This compound inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Derivatization of Phenylacetate for Enhanced Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) is a compound of significant interest in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical research. Its analysis by gas chromatography (GC) is often challenging due to its polarity and low volatility, which can lead to poor peak shape, decreased sensitivity, and potential thermal degradation in the GC inlet. Derivatization is a crucial sample preparation step that chemically modifies phenylacetate to create a more volatile and thermally stable compound, thereby improving its chromatographic behavior and enabling sensitive and reliable quantification by GC and GC-Mass Spectrometry (GC-MS). This application note provides a detailed overview of the common derivatization techniques for this compound, their respective protocols, and a comparative summary to aid in method selection.
Principles of Derivatization for GC Analysis
The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group of this compound with a less polar, more thermally stable functional group. This transformation reduces intermolecular hydrogen bonding, which in turn lowers the boiling point and increases the volatility of the analyte. The two most common and effective derivatization strategies for carboxylic acids like this compound are silylation and esterification .
-
Silylation: This process involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Silylating reagents react with the active hydrogen to form a TMS ester. The resulting derivatives are significantly more volatile and less polar than the parent compound.
-
Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). Esterification increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
Comparative Analysis of Derivatization Methods
The choice of derivatization method depends on several factors, including the complexity of the sample matrix, the presence of other functional groups, and the desired sensitivity and robustness of the analytical method. Below is a summary of the key characteristics of silylation and esterification for this compound analysis.
| Parameter | Silylation (with BSTFA/MSTFA) | Esterification (with BF3-Methanol) |
| Derivative | Phenylacetyl-TMS ester | Phenylacetic acid methyl ester |
| Reaction Time | 20 - 90 minutes | 30 - 120 minutes |
| Reaction Temperature | 60 - 80 °C | 60 - 100 °C |
| Derivative Yield | Generally high to quantitative for carboxylic acids. | Can be quantitative, but may be lower for traditional methods (as low as 4.4%).[1] |
| Derivative Stability | Moisture-sensitive, should be analyzed promptly. | Generally stable. |
| Advantages | - One-step reaction for multiple functional groups (e.g., hydroxyls).- Reagents are volatile and often do not require removal before injection. | - Derivatives are stable.- Reagents are relatively inexpensive. |
| Disadvantages | - Derivatives are sensitive to hydrolysis.- Reagents are moisture-sensitive. | - Can be a harsher method, potentially causing degradation of some analytes.- Often requires a post-derivatization extraction step. |
Experimental Protocols
The following sections provide detailed protocols for the two most common derivatization methods for this compound.
Silylation of this compound using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (optional, as a catalyst)
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Heating block or oven
-
GC vials with caps
Protocol:
-
Sample Preparation: Transfer a known amount of the dried sample extract or standard containing this compound into a clean, dry GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are highly sensitive to moisture.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent to dissolve the sample. To this, add 100 µL of BSTFA (with 1% TMCS). For sterically hindered compounds, 50 µL of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Esterification of this compound to its Methyl Ester using BF3-Methanol
This protocol details the conversion of this compound to its methyl ester using boron trifluoride-methanol complex as the esterifying agent.
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Heating block or oven
-
GC vials with caps
-
Vortex mixer
Protocol:
-
Sample Preparation: Place the dried sample extract or standard containing this compound into a reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes in a heating block or oven.
-
Extraction: After cooling to room temperature, add 500 µL of saturated NaCl solution and 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation and Drying: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Chemical Reactions
Caption: Derivatization reactions of this compound.
Experimental Workflow
Caption: General workflow for this compound derivatization.
Conclusion
Derivatization is an essential step for the robust and sensitive analysis of this compound by GC-MS. Both silylation and esterification are effective methods for improving the volatility and thermal stability of this compound. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix and the availability of instrumentation. The protocols provided in this application note offer a reliable starting point for developing and validating a method for the determination of this compound in various sample types.
References
Application Note and Protocol: HPLC Analysis of Phenylacetic Acid on C18 Columns
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of phenylacetic acid (PAA) using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. This method is applicable for the determination of PAA in various sample matrices, including pharmaceutical formulations and biological fluids, with appropriate sample preparation.
Introduction
Phenylacetic acid is a key compound in several industries, serving as a precursor in the synthesis of pharmaceuticals (e.g., penicillin G), a fragrance ingredient, and a catabolite in metabolic studies. Accurate and robust analytical methods for its quantification are therefore essential for quality control, research, and development. C18 stationary phases are widely used for the reversed-phase HPLC analysis of moderately polar compounds like phenylacetic acid due to their hydrophobicity, which provides good retention and separation.[1] This application note outlines a validated HPLC method using a C18 column for the reliable determination of phenylacetic acid.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Ascentis® C18 HPLC Column (15 cm x 4.6 mm I.D., 5 µm particle size) or equivalent.[2][3]
-
Chemicals and Reagents:
-
Phenylacetic acid (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or deionized)
-
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis of phenylacetic acid.
| Parameter | Condition | Reference |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | [2][3] |
| Mobile Phase | Acetonitrile and 20 mM Phosphoric Acid (25:75, v/v) | [2][3] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Column Temperature | 35 °C | [2][3] |
| Detection Wavelength | 215 nm | [2][3] |
| Injection Volume | 5 µL | [2][3] |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of phenylacetic acid standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol in a 75:20:5 ratio).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent (e.g., water:acetonitrile:methanol 75:20:5 v/v/v) to achieve concentrations across the desired calibration range (e.g., 0.005 - 0.040 mg/mL).[4]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Simple Matrices (e.g., drug substance): Dissolve the sample in the sample diluent to a concentration within the calibration range.
-
For Complex Matrices (e.g., plasma): A more extensive sample preparation, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE), may be required.[5][6] A general procedure for plasma samples involves protein precipitation with an acid (e.g., perchloric acid), followed by extraction of phenylacetic acid into an organic solvent.[5]
HPLC Analysis Workflow
Caption: HPLC analysis workflow for phenylacetic acid.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution at least five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Quantification
-
Integrate the peak area of the phenylacetic acid peak in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of phenylacetic acid in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a validated HPLC method for phenylacetic acid.
| Parameter | Value | Reference |
| Linearity Range | 0.005 - 0.040 mg/mL | [4] |
| Correlation Coefficient (r²) | > 0.9999 | [4] |
| Limit of Detection (LOD) | 3.36 x 10⁻⁵ mg/mL | [4] |
| Limit of Quantification (LOQ) | 1.135 x 10⁻⁴ mg/mL | [4] |
| Recovery | 99.12% (RSD = 2.8%) | [4] |
| Precision (RSD) | 0.89% | [4] |
Logical Relationship of Method Parameters
The selection of chromatographic parameters is crucial for achieving a successful separation. The following diagram illustrates the logical relationships and dependencies of these parameters.
Caption: Interdependencies of HPLC method parameters.
Conclusion
The described HPLC method using a C18 column is demonstrated to be simple, precise, accurate, and specific for the determination of phenylacetic acid. The provided protocol and performance data can be readily adapted by researchers and scientists for their specific analytical needs in drug development and other relevant fields. For Mass-Spec (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[7]
References
- 1. mac-mod.com [mac-mod.com]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Phenylacetate Detection by LC-MS
Welcome to the technical support center for the analysis of phenylacetate using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and robustness of their this compound detection methods.
Troubleshooting Guide: Common Issues in this compound LC-MS Analysis
Low sensitivity and poor reproducibility are common challenges in the LC-MS analysis of this compound. The following table outlines frequent problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Poor Ionization Efficiency: this compound is a weak acid and may not ionize efficiently in standard electrospray ionization (ESI) sources, particularly in positive ion mode. - Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of this compound. - Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1] - Low Analyte Concentration: The concentration of this compound in the sample may be below the limit of detection of the current method. | - Switch to Negative Ion Mode: this compound is more readily detected in negative ion mode (ESI-).[2] - Optimize Mobile Phase: Add weak acids like acetic acid to the mobile phase to enhance deprotonation in negative ion mode. Avoid strong ion-pairing agents like TFA which can cause signal suppression. - Derivatization: Chemically modify this compound to improve its ionization efficiency and chromatographic retention. (See Derivatization FAQ below). - Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and reduce matrix effects. - Use a Stable Isotope-Labeled Internal Standard: This will help to correct for matrix effects and improve quantitative accuracy.[3][4] |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | - Column Overload: Injecting too much sample onto the column. - Secondary Interactions: Interactions between this compound and active sites on the column stationary phase. - Inappropriate Mobile Phase: Mismatch between the sample solvent and the mobile phase. | - Reduce Injection Volume or Sample Concentration. - Use a High-Quality, End-capped C18 Column. - Ensure the Sample is Dissolved in a Solvent Similar in Strength to the Initial Mobile Phase. |
| Inconsistent Retention Times | - Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections. - Fluctuations in Mobile Phase Composition or Flow Rate: Issues with the LC pump or solvent preparation. - Temperature Variations: Lack of a column thermostat or fluctuations in ambient temperature. | - Increase the Equilibration Time Between Injections. - Prepare Fresh Mobile Phase and Degas Thoroughly. - Use a Column Oven to Maintain a Constant Temperature. |
| High Background Noise | - Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents or additives. - System Contamination: Buildup of contaminants in the LC system or mass spectrometer. - Leaks in the LC System. | - Use Only High-Purity, LC-MS Grade Solvents and Additives. - Flush the LC System and Clean the Mass Spectrometer Ion Source Regularly. - Check all Fittings for Leaks. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound analysis by LC-MS?
For underivatized this compound, a common starting point is reversed-phase chromatography on a C18 column with detection by tandem mass spectrometry (MS/MS) in negative ion mode using selected reaction monitoring (SRM).[2]
Typical Parameters:
-
Column: C18 (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A suitable gradient from high aqueous to high organic
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MS/MS Transition: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
Q2: How can I significantly improve the sensitivity of this compound detection?
Chemical derivatization is a highly effective strategy to enhance the sensitivity of this compound detection. Derivatization can improve both chromatographic retention on reversed-phase columns and, more importantly, ionization efficiency in the mass spectrometer.
Q3: What are some recommended derivatization reagents for this compound?
Several reagents designed for carboxylic acids can be applied to this compound to improve its detection in positive ion ESI-MS. These reagents typically introduce a permanently charged group or a readily ionizable moiety.
| Derivatization Reagent | Principle of Enhancement | Potential Advantages |
| 4-bromo-N-methylbenzylamine (4-BNMA) | Introduces a bromine atom, creating a characteristic isotopic pattern for easy identification, and a phenyl group to improve reversed-phase retention. | Distinct isotopic signature aids in confident peak identification. |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Adds a permanently positively charged quaternary ammonium (B1175870) group. | Enables sensitive detection in positive ion mode and can be used for a broad range of carboxylic acids. |
Q4: Is there a general protocol for derivatizing this compound?
Experimental Protocol: Derivatization of this compound with 4-BNMA
This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.
Materials:
-
This compound standard or sample extract
-
4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM in acetonitrile/water 50:50, v/v)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M in water)
-
Acetate (B1210297) buffer (50 mM, pH 5.6)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
To 12.5 µL of your this compound standard or sample, add 50 µL of the 10 mM 4-BNMA solution.
-
Add 25 µL of the 1 M EDC solution to initiate the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction at 60°C for 45 minutes.
-
Quench the reaction by adding 100 µL of the 50 mM acetate buffer.
-
The derivatized sample is now ready for dilution and analysis by LC-MS in positive ion mode.
Visualizing Workflows and Pathways
This compound Derivatization Workflow
The following diagram illustrates the general workflow for improving this compound detection sensitivity through chemical derivatization.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in LC-MS analysis.
References
- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Phenylacetate During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of phenylacetate. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during extraction?
Low recovery is a frequent issue that can arise from various factors throughout the experimental workflow. The primary causes typically involve the choice of solvent, procedural errors, formation of emulsions, or potential analyte degradation. A systematic evaluation of each step, from sample preparation to the final extraction, is essential to identify the source of the loss.[1][2]
Q2: How does my choice of solvent impact this compound recovery?
The selection of an appropriate extraction solvent is critical for achieving high recovery.[3] The solvent should have a high affinity for this compound while being immiscible with the sample's matrix (typically an aqueous solution). This compound, an ester, is generally insoluble in water but miscible with many organic solvents.[4] For effective extraction, a solvent with a polarity that closely matches this compound is recommended. Insufficient extraction can occur if the solvent's polarity is mismatched with the target analyte.[1]
Q3: I'm extracting a compound from a reaction mixture. Does the pH of the aqueous solution matter for this compound?
For this compound, which is a neutral ester, pH has a minimal direct effect on its solubility. However, pH is a critical factor if your target compound is phenylacetic acid , a common precursor and related compound.
-
Phenylacetic Acid (Acidic Compound): At a low pH (e.g., pH < 4), phenylacetic acid is in its neutral, protonated form (C₆H₅CH₂COOH), making it more soluble in organic solvents. At a high pH (e.g., pH > 5), it deprotonates to form the this compound anion (C₆H₅CH₂COO⁻), which is highly soluble in the aqueous phase.[5][6] Therefore, to extract phenylacetic acid into an organic layer, the aqueous phase must be acidified.
-
This compound (Neutral Ester): Extreme pH levels (highly acidic or basic) combined with heat can cause hydrolysis of the ester back to phenol (B47542) and acetic acid, which would lead to low recovery of the desired product.
Q4: An emulsion formed between the two layers during extraction. How can I resolve this and prevent it in the future?
Emulsions are a common problem, particularly with complex biological samples, and they can trap your analyte, leading to significant recovery loss.[7]
To Break an Emulsion:
-
Add Brine: Introduce a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[7]
-
Filtration: Use phase separation filter paper, which allows either the organic or aqueous phase to pass through while retaining the other.[7]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may disrupt the emulsion.[7]
To Prevent an Emulsion:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This reduces the agitation that causes emulsions while still providing sufficient surface area for extraction.[7]
Q5: What common procedural mistakes can lead to low recovery rates?
Simple errors in the extraction procedure are a frequent source of product loss. Be mindful of the following:
-
Inadequate Mixing: Failing to mix the aqueous and organic phases sufficiently results in poor partitioning of the analyte and low recovery.[8]
-
Discarding the Wrong Layer: Always be certain which layer is aqueous and which is organic before discarding anything. To test, add a few drops of water and observe which layer it joins.[9]
-
Prematurely Discarding Layers: Never discard any layer until you have confirmed that your product has been successfully isolated.[9]
-
Pressure Buildup: Volatile solvents can build up pressure inside the separatory funnel. Vent the funnel frequently by inverting it and opening the stopcock.[9]
-
Leaking Stopcock: Ensure the stopcock is properly sealed before adding your solutions.[8]
-
Forgetting to Remove the Stopper: The funnel will not drain properly if a vacuum is created by a sealed stopper at the top.[9]
Troubleshooting Flowchart
The following diagram outlines a systematic approach to diagnosing the cause of low this compound recovery.
References
- 1. welchlab.com [welchlab.com]
- 2. benchchem.com [benchchem.com]
- 3. What factors affect extraction efficiency? [proseaworld.com]
- 4. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceinfo.com [scienceinfo.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Phenylacetate Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interferences encountered during the chromatographic analysis of phenylacetate.
Section 1: Matrix Effects in this compound Analysis
FAQs
Q1: My this compound signal is suppressed or enhanced when analyzing biological samples (e.g., plasma, urine) compared to my standards prepared in a clean solvent. What is causing this discrepancy and how can I fix it?
A1: This phenomenon is likely due to matrix effects , which occur when co-eluting endogenous or exogenous components in the sample matrix interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of your quantitative results.[1][3]
Troubleshooting Guide:
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge with a chemistry similar to your analytical column to clean up the sample.[4]
-
Liquid-Liquid Extraction (LLE): This can also be an effective method for separating this compound from interfering matrix components.
-
Sample Dilution: For highly concentrated samples like urine, simple dilution can significantly reduce the concentration of interfering matrix components.[5]
-
-
Optimize Chromatography:
-
Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to separate this compound from the co-eluting matrix components.
-
-
Use a Suitable Internal Standard:
-
A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.
-
If a SIL-IS is not available, a deuterated analogue can serve as a suitable internal standard.[6]
-
-
Assess the Matrix Effect: It is crucial to quantify the extent of the matrix effect during method development. A common method is the post-extraction spike analysis.
Quantitative Data Summary
The following table illustrates the potential impact of matrix effects on the recovery of this compound from different biological matrices. Note that these values are for illustrative purposes, and the actual effect will depend on the specific matrix and analytical method.
| Biological Matrix | Typical Recovery without Matrix Effect Correction | Typical Recovery with Optimized SPE and SIL-IS |
| Human Plasma | 50-80% (Ion Suppression) | >95% |
| Human Urine | 110-140% (Ion Enhancement) | >95% |
| Rat Brain Homogenate | 60-90% (Ion Suppression) | >95% |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A: this compound standard prepared in a clean solvent (e.g., mobile phase).
-
Set B: Blank matrix (e.g., plasma) is extracted first, and then the this compound standard is spiked into the extracted matrix.
-
Set C: The this compound standard is spiked into the blank matrix before extraction.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME%) using the following formula:
-
ME% = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[3]
-
-
Calculate Recovery (RE%) using the formula:
-
RE% = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Phenylacetate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of phenylacetate in aqueous solutions. This compound, while a valuable compound in various research and pharmaceutical applications, is susceptible to degradation in aqueous environments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and formulation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter when working with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound potency in solution. | Hydrolysis: this compound is an ester and is prone to hydrolysis, especially in neutral to alkaline conditions, breaking down into phenol (B47542) and acetate (B1210297). This reaction is accelerated by higher temperatures. | 1. pH Adjustment: Maintain the pH of the solution in the acidic range (ideally below pH 6) to minimize base-catalyzed hydrolysis. Use appropriate buffer systems (e.g., acetate or citrate (B86180) buffers) to ensure stable pH. 2. Temperature Control: Store stock and working solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles. 3. Use of Stabilizers: Incorporate stabilizing agents such as cyclodextrins or cosolvents into your formulation. |
| Precipitation or cloudiness in the solution upon preparation or storage. | Low Aqueous Solubility: this compound has limited solubility in water, which can be exceeded, especially at higher concentrations or lower temperatures. pH-dependent Solubility: Changes in pH can affect the solubility of this compound or its degradation products. | 1. Solubility Enhancement: Utilize cosolvents like ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol (PEG) to increase the solubility of this compound. 2. pH Control: Ensure the pH of the solution is maintained within a range where this compound is most soluble. 3. Filtration: If precipitation occurs, you may need to filter the solution through a 0.22 µm or 0.45 µm filter. However, this will remove the precipitate and lower the effective concentration. It is best to address the root cause of precipitation. |
| Discoloration of the solution (e.g., turning pink or yellow). | Oxidation of Degradation Products: The primary degradation product, phenol, is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to light, air (oxygen), and certain metal ions. | 1. Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation. 2. Inert Atmosphere: For long-term storage of sensitive formulations, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use of Antioxidants: In some cases, the addition of a suitable antioxidant may be considered, but its compatibility with the experimental system must be verified. |
| Inconsistent experimental results. | Inconsistent Solution Preparation: Variations in pH, temperature, or the concentration of components in the formulation can lead to batch-to-batch variability in this compound stability and, consequently, its effective concentration. | 1. Standardized Protocols: Adhere strictly to a validated and standardized protocol for solution preparation. 2. Quality Control: Regularly check the pH of your solutions and analyze the concentration of this compound using a validated analytical method like HPLC to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The main degradation pathway for this compound in aqueous solutions is hydrolysis.[1] Being an ester, it reacts with water to break down into phenol and acetate.[2] This reaction is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: The hydrolysis of this compound is base-catalyzed, meaning the degradation rate increases significantly as the pH becomes more alkaline.[1][3] In acidic conditions (pH < 4), the hydrolysis rate is much slower. Therefore, maintaining a slightly acidic pH is crucial for enhancing its stability in aqueous solutions.
Q3: What is the effect of temperature on this compound stability?
A3: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature.[4] To maximize the shelf-life of your solutions, it is recommended to store them at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).
Q4: How can I enhance the stability of my this compound solutions?
A4: Several strategies can be employed to improve the stability of this compound in aqueous solutions:
-
pH Control: Buffering the solution to a slightly acidic pH (e.g., pH 4-6).
-
Temperature Control: Storing solutions at reduced temperatures.
-
Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect it from hydrolysis.[5][6]
-
Cosolvents: Adding water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol can alter the polarity of the solvent and may reduce the rate of hydrolysis.[7]
Q5: What are cyclodextrins and how do they stabilize this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[6] They can encapsulate "guest" molecules, like this compound, within their cavity if the guest molecule has appropriate size and hydrophobicity. This inclusion complex physically protects the ester linkage of this compound from the aqueous environment, thereby inhibiting hydrolysis and enhancing its stability.[5]
Q6: Can I use cosolvents to improve both solubility and stability?
A6: Yes, cosolvents can be a practical approach to address both solubility and stability challenges. By reducing the overall polarity of the aqueous environment, cosolvents can decrease the rate of water-dependent degradation reactions like hydrolysis. However, the choice of cosolvent and its concentration must be optimized for your specific application to ensure compatibility and efficacy.
Q7: How can I monitor the stability of my this compound solution?
A7: The most common and reliable method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection.[8] This technique allows for the separation and quantification of the intact this compound from its degradation products, primarily phenol. By analyzing samples at different time points, you can determine the rate of degradation and the shelf-life of your formulation.
Data on this compound Stability
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the hydrolysis half-life at different pH values.
| pH | Second-Order Hydrolysis Rate Constant (L/mol-sec) at 25 °C | Half-life at 25 °C |
| 7 | 1.3 | 61 days |
| 8 | 1.3 | 6 days |
Data sourced from PubChem.[9]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used for the complexation of phenolic compounds with HP-β-CD.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: In a suitable container, dissolve the desired amount of HP-β-CD in purified water with stirring. A common molar ratio for complexation is 1:1 (this compound:HP-β-CD).
-
Add this compound: To the stirring HP-β-CD solution, slowly add the pre-weighed this compound.
-
Incubation: Seal the container and allow the mixture to stir at room temperature (approximately 25 °C) for 24 hours, protected from light. This allows for the formation of the inclusion complex.
-
Filtration: After incubation, filter the solution through a 0.45 µm syringe filter to remove any un-complexed, undissolved this compound.
-
Storage: Store the final solution in a tightly sealed, light-protected container at 2-8 °C.
Protocol 2: Stability Indicating HPLC Method for this compound
This is a general HPLC method that can be used as a starting point for monitoring the stability of this compound and quantifying its primary degradation product, phenol. Method optimization may be required for specific formulations.[10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A starting point could be a 60:40 or 70:30 ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 215 nm for this compound and approximately 270 nm for phenol. A diode array detector (DAD) is recommended to monitor multiple wavelengths.
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute an aliquot of the this compound solution with the mobile phase to a concentration within the linear range of the assay.
-
Ensure the final sample is fully dissolved and free of particulates before injection.
Visualizations
This compound Hydrolysis Pathway
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Bacterial phenylalanine and this compound catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Phenylacetate Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of phenylacetate using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression or enhancement (matrix effects) when analyzing this compound in biological samples?
A1: Matrix effects in this compound analysis are primarily caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of this compound in the mass spectrometer's ion source. Key interfering substances in matrices like plasma, serum, and urine include:
-
Phospholipids: These are major contributors to ion suppression, especially in plasma and serum samples.[1]
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression and contaminate the ion source.
-
Other Endogenous Metabolites: Compounds structurally similar to this compound or that co-elute under the chromatographic conditions can compete for ionization.
Q2: I am observing poor peak shape and inconsistent retention times for this compound. What should I check?
A2: Inconsistent chromatography for this compound can be due to several factors:
-
Column Issues: The analytical column may be contaminated or have lost efficiency. Consider flushing the column or replacing it if necessary.[2]
-
Mobile Phase Problems: Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable. For this compound, which is an acid, the pH of the mobile phase can significantly impact its retention and peak shape.
-
Sample Preparation: Inadequate sample cleanup can introduce interfering substances that affect chromatography.
-
Instrument Issues: Check for leaks in the LC system, and ensure the pump is delivering a stable flow rate.[2]
Q3: My recovery of this compound is low and variable. How can I improve it?
A3: Low and inconsistent recovery is often related to the sample preparation method.
-
Extraction Inefficiency: The chosen extraction solvent or solid-phase extraction (SPE) sorbent may not be optimal for this compound. This compound is an acidic compound, so adjusting the pH of the sample and extraction solvent can improve partitioning and recovery.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard, such as this compound-d7, is highly recommended.[3][4] It co-elutes with the analyte and experiences similar matrix effects and extraction inefficiencies, thus providing better correction and more accurate quantification.[5][6][7][8]
-
Optimization of Sample Preparation: Systematically evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to find the one that provides the best recovery and cleanliness for your specific matrix.[9][10]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
This guide provides a step-by-step approach to identifying and mitigating ion suppression.
Step 1: Confirm and Characterize the Ion Suppression
-
Method: Post-column infusion is a qualitative technique to identify regions of ion suppression in your chromatogram.
-
Indication: A dip in the baseline signal of the infused this compound standard at the retention time of co-eluting matrix components indicates ion suppression.
Step 2: Improve Sample Preparation
-
Rationale: The most effective way to reduce matrix effects is to remove the interfering components before analysis.
-
Options:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Optimization of solvent polarity and pH is crucial.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[10]
-
Step 3: Optimize Chromatographic Conditions
-
Rationale: Separating this compound from co-eluting interferences can minimize ion suppression.
-
Actions:
-
Modify the gradient profile to better resolve peaks.
-
Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Step 4: Utilize a Stable Isotope-Labeled Internal Standard
-
Rationale: A SIL internal standard (e.g., this compound-d7) will be affected by ion suppression in the same way as the analyte, allowing for accurate correction.[3][4]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Reference |
| Protein Precipitation (Acetonitrile) | >90 | Not specified | <10 | [5][6] |
| Dilution (for Urine) | >90 | Not specified | <10 | [5][6] |
Note: This table is compiled from available literature. A direct comparative study with quantitative matrix effect data for this compound across different extraction methods was not found in the initial search results. The data for protein precipitation and dilution are from a validated method for this compound in plasma and urine, respectively.[5][6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase.
-
Set B (Post-Spiked Matrix): Blank matrix extract spiked with the this compound standard to the same final concentration as Set A.
-
Set C (Blank Matrix): Blank matrix extract.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
This is a common and rapid method for preparing plasma samples for this compound analysis.[5][6]
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard solution (e.g., this compound-d7 in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters that may require optimization for your specific instrument and application.[5][6]
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase column such as a C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from low to high organic mobile phase over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: m/z 135 -> 91
-
This compound-d7: m/z 142 -> 98
-
Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peak Tailing in Phenylacetate HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a common distortion where the peak is asymmetrical, with the latter half being broader than the front half.[1][2] This issue can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate problems with the analytical method or HPLC system.[3] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates significant tailing.[1][3]
Q2: What are the primary reasons my this compound peak is tailing?
A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often caused by unwanted secondary interactions between the analyte and the stationary phase.[2][4] The most common cause is the interaction of ionized this compound molecules with active residual silanol (B1196071) groups on the surface of silica-based columns.[5][6] Other potential causes include improper mobile phase pH, column contamination or degradation, column overload, and issues within the HPLC system causing extra-column band broadening.[6][7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor for ionizable compounds like this compound.[8][9] Phenylacetic acid is an acidic compound; if the mobile phase pH is too close to its pKa, a mixture of its ionized (anionic) and non-ionized forms will exist.[2][10] This dual state leads to inconsistent interactions with the stationary phase, causing peak broadening and tailing. To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa, ensuring it exists predominantly in its non-ionized, more hydrophobic form.[2][11]
Q4: Can my HPLC column be the cause of the tailing?
A4: Yes, the column is a frequent source of peak tailing.[3] Key column-related factors include:
-
Residual Silanol Groups: Older or lower-purity silica-based C18 columns have exposed, acidic silanol groups that can cause secondary interactions. Using modern, high-purity, and end-capped columns significantly reduces these interactions.[1][4][10]
-
Column Degradation: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, leading to poor peak shape.[3][6]
-
Column Voids: A void or channel at the column inlet can cause the sample band to spread, resulting in distorted peaks.[1]
Q5: Could my HPLC system or sample be causing the issue?
A5: Absolutely. System and sample issues are common culprits:
-
Extra-Column Effects: Peak broadening and tailing can be introduced by dead volumes in the system, such as excessively long or wide connecting tubing, or poorly made fittings.[3][10]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, leading to peak distortion.[6][12]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and poor shape. The ideal sample solvent is the mobile phase itself or a weaker solvent.[2][6]
Troubleshooting Guides
A systematic approach is the best way to identify and resolve the source of peak tailing. The following workflow and guides provide a step-by-step process for troubleshooting.
Guide 1: Mobile Phase Optimization
Secondary chemical interactions are the most common cause of tailing for a specific analyte. Optimizing the mobile phase is the first and most effective step.
-
pH Adjustment: For acidic compounds like this compound, lowering the mobile phase pH is crucial. This suppresses the ionization of the carboxylic acid group, making the molecule more non-polar and reducing unwanted ionic interactions with the silica (B1680970) surface.[2][3] It also protonates residual silanol groups, further minimizing their potential for interaction.[1][12]
-
Action: Use an acidic modifier like 0.1% formic acid or phosphoric acid to adjust the mobile phase to a pH of 3.0 or lower.
-
-
Buffer Selection: Using a buffer helps maintain a stable pH throughout the analysis, which is critical for reproducibility.[5][10]
-
Action: If a specific pH is required, use a buffer system effective in that range (e.g., a phosphate (B84403) buffer for pH 2-3). A typical concentration of 10-25 mM is sufficient.[3]
-
Guide 2: Column Selection and Care
If mobile phase adjustments do not resolve the issue, the column itself may be the problem.
-
Column Chemistry: Not all C18 columns are the same. Modern columns are typically made with high-purity silica and are "end-capped" to block most residual silanol groups.[1][10] For polar acidic compounds, columns with polar-embedded phases can also offer improved peak shape.[13][14]
-
Column Health: A contaminated or old column will often produce tailing peaks.
Data Summary
The following table summarizes the expected impact of key parameters on the peak shape of an acidic analyte like this compound.
| Parameter | Condition | Expected Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH > pKa (e.g., pH 5.5) | High (> 1.5) | This compound is ionized, leading to strong secondary interactions with residual silanols.[2][9] |
| pH < pKa (e.g., pH 2.5) | Low (1.0 - 1.2) | This compound is non-ionized, minimizing secondary interactions. Silanols are also protonated.[1][3] | |
| Column Type | Older, Type-A Silica Column | High (> 1.4) | High concentration of active, acidic silanol groups.[15] |
| Modern, End-Capped Column | Low (1.0 - 1.3) | Residual silanols are chemically bonded ("capped"), reducing available interaction sites.[1][10] | |
| Sample Concentration | High (Overload) | Moderate to High (> 1.3) | Saturation of the stationary phase leads to a non-ideal distribution of analyte molecules.[6][12] |
| Low (Within Capacity) | Low (1.0 - 1.2) | Linear chromatographic conditions are maintained, resulting in symmetrical peaks. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound Analysis
This method is designed to produce a symmetrical peak shape for phenylacetic acid by controlling mobile phase pH.
-
Column: High-purity, end-capped C18 (e.g., Ascentis C18), 15 cm x 4.6 mm, 5 µm particles.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, adjust to pH 2.5 with phosphoric acid.
-
B: Acetonitrile.
-
Isocratic Elution: 75% A, 25% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 215 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Water:Acetonitrile (75:25) to match the mobile phase.
Protocol 2: General Purpose Reversed-Phase Column Flushing
If you suspect column contamination is causing peak tailing, follow this flushing procedure. Always disconnect the column from the detector before reversing the flow direction.
-
Initial Flush: Flush the column in the forward direction with your mobile phase, but without the buffer salts (e.g., Water/Acetonitrile), for 15 minutes.
-
Disconnect and Reverse: Stop the pump. Disconnect the column from the detector and reverse its direction on the instrument.
-
Organic Flush: Flush the column in the reverse direction with 100% Acetonitrile or Methanol for at least 30 minutes (or 20 column volumes).[3]
-
Intermediate Flush (if needed): For highly non-polar contaminants, flush with a stronger solvent like Isopropanol (IPA).
-
Re-equilibration: Stop the pump. Reconnect the column in the correct forward direction. Flush with the mobile phase (including buffer) at a low flow rate initially, then ramp up to the analytical flow rate. Equilibrate until the baseline is stable (at least 20-30 minutes).
Visual Guides
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for acidic analytes.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. it.restek.com [it.restek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. lcms.cz [lcms.cz]
- 14. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 15. hplc.eu [hplc.eu]
Reducing background noise in phenylacetate electrochemical detection
Welcome to the technical support center for the electrochemical detection of phenylacetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to background noise during their experiments.
Troubleshooting Guides
This section provides detailed answers to specific problems you might encounter.
Problem 1: High and Unstable Baseline Current
A high and fluctuating baseline can mask the signal from this compound, leading to inaccurate measurements.
-
Question: My baseline current is very high and unstable. What are the likely causes and how can I fix it?
-
Answer: A high and unstable baseline is often due to a few common culprits. Here’s a systematic approach to troubleshoot this issue:
-
Contaminated Electrolyte or Reagents: Impurities in your supporting electrolyte, solvents, or water can be electroactive and contribute to a high background signal.[1]
-
Dirty or Fouled Working Electrode: The surface of your working electrode can become contaminated or fouled over time, leading to a high and noisy baseline.
-
Solution: Thoroughly clean and polish your working electrode. For a glassy carbon electrode (GCE), a common procedure involves polishing with an alumina (B75360) slurry followed by sonication in ultrapure water and ethanol.[1]
-
-
Dissolved Oxygen: Oxygen dissolved in the electrolyte can be electrochemically active and contribute significantly to the background current.
-
Solution: De-gas your electrolyte solution by bubbling it with an inert gas, such as high-purity nitrogen or argon, for at least 15-20 minutes before starting your experiment. It is also important to maintain an inert atmosphere over the solution during the measurement.[1]
-
-
Poor Electrical Connections: Loose or corroded connections between the electrodes and the potentiostat can introduce significant noise.[2]
-
Problem 2: Poor Signal-to-Noise Ratio (SNR < 3)
A low signal-to-noise ratio makes it difficult to distinguish the this compound signal from the background noise, compromising the limit of detection.
-
Question: I can see a peak for this compound, but the signal-to-noise ratio is too low for reliable quantification. How can I improve it?
-
Answer: Improving a low SNR involves both reducing the noise and potentially amplifying the signal. A signal-to-noise ratio of 3 or greater is generally considered the minimum for reliable detection.[1]
-
Address High Baseline Noise: First, follow all the steps outlined in "Problem 1" to minimize the background noise.
-
Optimize Instrumental Parameters:
-
Scan Rate: In cyclic voltammetry, noise is often proportional to the scan rate.[2] Try using a lower scan rate to reduce the charging current, which is a component of the non-faradaic background noise.[2][4]
-
Step Potential: Increasing the step potential in your voltammetric scan can sometimes reduce noise by decreasing the number of data points collected.[2]
-
-
Inefficient Electron Transfer: A sluggish electron transfer process for this compound at the electrode surface can result in a small signal.
-
Signal Averaging: If the noise is random, signal averaging can improve the SNR.
-
Solution: Perform multiple scans and average the resulting voltammograms. This can be done using the software that controls your potentiostat.
-
-
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about noise in electrochemical measurements.
-
Question: What are the main types of noise in electrochemical detection?
-
Answer: Electrochemical noise can be broadly categorized as follows:
-
Intrinsic Noise: This originates from the electrochemical system itself.
-
Extrinsic Noise: This comes from the surrounding environment.
-
Electromagnetic Interference (EMI): External electromagnetic fields from power lines, nearby equipment, and radio frequencies can be a major source of noise.[1][7]
-
Mechanical Vibrations: Physical disturbances from machinery, building vibrations, or even airflow can affect the stability of the electrode-solution interface and introduce noise.[1][7]
-
Thermal Noise (Johnson-Nyquist Noise): Caused by the random thermal motion of electrons in conductive materials and is inherent to all electrical measurements.[1][7]
-
-
-
Question: How can I shield my experiment from external noise?
-
Answer: A Faraday cage is the most effective way to shield your electrochemical cell from external electromagnetic interference.[2] Ensure that the Faraday cage is properly grounded. Additionally, try to place your setup away from sources of vibration and use an anti-vibration table if necessary.[8]
-
Question: My reference electrode seems to be causing problems. What should I check?
-
Answer: A stable reference electrode is crucial for reliable measurements. Here are some common issues and solutions:
-
Clogged Frit: The porous frit of the reference electrode can become clogged, leading to high impedance and noise.[9][10]
-
Solution: Try replacing the filling solution and gently cleaning the frit. If the problem persists, the reference electrode may need to be replaced.
-
-
Air Bubbles: An air bubble trapped at the tip of the reference electrode can disrupt the electrical contact with the electrolyte.[4][9][10]
-
Solution: Gently tap the electrode to dislodge any bubbles.
-
-
Leaking Filling Solution: Ensure the filling solution is at the correct level and not leaking excessively into your electrolyte.
-
Data Presentation
The following table summarizes key experimental parameters and their typical ranges for this compound electrochemical detection, along with expected outcomes.
| Parameter | Typical Range | Effect on Signal/Noise | Reference |
| Working Electrode | Glassy Carbon (GC), Modified GC | Modification with nanomaterials can increase surface area and catalytic activity, enhancing the signal. | [5][6] |
| Reference Electrode | Ag/AgCl | A stable and properly functioning reference is crucial for a stable baseline. | [4] |
| Supporting Electrolyte | 0.1 M KCl, Phosphate (B84403) Buffer | The choice of electrolyte can influence the electrochemical behavior of this compound. High purity is essential to minimize background noise. | [5][6] |
| Potential Range (for CV) | -1.0 V to +1.0 V | The potential window should be wide enough to observe the redox peaks of this compound but not so wide as to cause excessive background current from the electrolyte. | [5][6] |
| Scan Rate (for CV) | 10 - 200 mV/s | Lower scan rates generally lead to lower background (charging) current and better signal-to-noise ratios. | [2] |
| This compound Concentration Range | 0.01 mM to 2 mM | The peak current is expected to be linearly proportional to the concentration in this range. | [5][6] |
| Detection Limit | 4.3 µM to 82.1 µM | The detection limit is highly dependent on the electrode material and experimental conditions. | [5][6] |
Experimental Protocols
Detailed Methodology for Electrode Preparation and this compound Detection
This protocol is a general guideline based on literature for the electrochemical detection of phenylacetic acid (PAA) using a modified glassy carbon electrode.
-
Working Electrode Preparation:
-
Polish the glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina powder on a polishing cloth.
-
Rinse the electrode thoroughly with ultrapure water.
-
Sonicate the electrode in a 1:1 mixture of nitric acid and water, followed by sonication in ultrapure water, and finally in ethanol, each for 5 minutes.
-
Dry the electrode under a stream of nitrogen.
-
The electrode can then be modified. For example, by drop-casting a suspension of a modifier like CuGeO3 nanowires or a polyaniline/CuGeO3 nanocomposite onto the GCE surface and allowing it to dry.
-
-
Electrochemical Measurement:
-
Prepare the supporting electrolyte (e.g., 0.1 M KCl or a phosphate buffer solution) using high-purity reagents and ultrapure water.
-
Transfer the electrolyte to the electrochemical cell.
-
De-aerate the solution by bubbling with high-purity nitrogen gas for 15-20 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Set up a three-electrode system: the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Record the background voltammogram in the electrolyte solution.
-
Add a known concentration of this compound to the cell and allow it to mix.
-
Record the voltammogram (e.g., cyclic voltammogram or square wave voltammogram) over the desired potential range. Anodic peaks for this compound have been observed around -0.02 V and +0.31 V vs. Ag/AgCl.[5]
-
Visualizations
Troubleshooting Workflow for High Background Noise
Caption: A step-by-step workflow for diagnosing and resolving high background noise.
Logical Relationship of Noise Sources and Solutions
Caption: Mapping common noise sources to their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BASi® | Troubleshooting [basinc.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemistrystore.com [electrochemistrystore.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Noise in an Electrochemical System with a Rotator | Pine Research Instrumentation [pineresearch.com]
- 10. pineresearch.com [pineresearch.com]
Technical Support Center: Optimization of Phenylacetate Derivatization Reactions
Welcome to the technical support center for the optimization of derivatization reactions for phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound for analysis?
A1: Phenylacetic acid (PAA) is a polar and relatively non-volatile compound. Derivatization is a chemical modification process that converts PAA into a less polar and more volatile derivative. This enhances its chromatographic properties, leading to improved peak shape, increased sensitivity, and better separation during analysis, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization methods for carboxylic acids like this compound fall into three main categories:
-
Silylation: This method replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acylation/Esterification: This involves converting the carboxylic acid into an ester, typically a methyl ester. Reagents like acetic anhydride (B1165640) or a mixture of boron trifluoride in methanol (B129727) (BF3-Methanol) are frequently used.
-
Alkylation: This method introduces an alkyl group to the carboxylic acid. While less common for routine analysis, specific alkylation procedures can be employed.
Q3: How do I choose the right derivatization reagent for my application?
A3: The choice of reagent depends on several factors, including the analytical technique (GC-MS, HPLC), the detector being used, the nature of the sample matrix, and the presence of other functional groups in the analyte. Silylation is a very common and effective method for GC-MS analysis of PAA. Esterification with BF3-Methanol is also a robust method. For HPLC, derivatization might be employed to introduce a chromophore or fluorophore for enhanced detection.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: To achieve a complete and reproducible derivatization, it is crucial to optimize the following parameters:
-
Reaction Temperature: The optimal temperature can significantly impact the reaction rate and yield.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Reagent Ratio: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion.
-
Solvent: The choice of solvent is critical as it must dissolve both the analyte and the reagent without interfering with the reaction.
-
Moisture Control: Many derivatization reagents are sensitive to moisture, which can lead to their degradation and incomplete derivatization. Therefore, reactions should be carried out under anhydrous conditions.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the derivatization of this compound.
Issue 1: Low or No Derivatization Yield
Symptoms:
-
Small or absent peak for the derivatized this compound in the chromatogram.
-
Presence of a large, often tailing, peak for the underivatized phenylacetic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Derivatization Reagent | Ensure the derivatization reagent is fresh and has been stored under the recommended conditions (e.g., in a desiccator, protected from light). Reagents are often sensitive to moisture. |
| Insufficient Reagent | Increase the molar ratio of the derivatization reagent to this compound. A 2- to 10-fold molar excess is a good starting point. For complex matrices, a higher excess may be necessary.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For silylation, temperatures between 60°C and 80°C are common. For esterification with BF3-Methanol, heating at 60°C is typical.[2] As shown in Table 1, increasing the temperature up to a certain point can improve the yield, but excessive heat can lead to degradation.[3] |
| Insufficient Reaction Time | Increase the reaction time to ensure the reaction proceeds to completion. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30, 60, 90 minutes). Table 2 illustrates the effect of reaction time on yield.[2] |
| Presence of Moisture or Active Hydrogens in the Sample | Ensure the sample is completely dry before adding the derivatization reagent. Co-evaporation with a solvent like toluene (B28343) can help remove residual water. If the sample matrix contains other compounds with active hydrogens (e.g., alcohols, amines), they may compete for the derivatization reagent. |
| Improper pH | For some derivatization reactions, the pH of the reaction mixture is critical. Ensure the pH is within the optimal range for the chosen reagent. |
Issue 2: Peak Tailing in GC-MS Analysis
Symptom:
-
The peak for the derivatized this compound is asymmetrical, with a trailing edge that extends from the peak maximum.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Active sites in the injection port liner, column, or detector can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, inert GC column. Regular maintenance, such as trimming the column and cleaning the inlet, is crucial.[4][5][6] |
| Column Overload | Injecting too much sample can lead to peak tailing. Dilute the sample and re-inject.[5] |
| Incomplete Derivatization | The presence of underivatized phenylacetic acid can lead to a tailing peak. Re-optimize the derivatization conditions to ensure complete reaction. |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[4][6] |
| Solvent-Phase Polarity Mismatch | A mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion. Try a different injection solvent that is more compatible with the stationary phase.[4] |
| Low Inlet Temperature | If the inlet temperature is too low, the sample may not vaporize efficiently, leading to tailing. Increase the inlet temperature, but be mindful of the thermal stability of the derivative. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound derivatization.
Table 1: Effect of Temperature on the Yield of this compound Esterification [3]
| Temperature (°C) | Yield (%) |
| 50 | 20 |
| 70 | 35 |
| 90 | 60 |
| 110 | 80 |
| 130 | 65 |
| 150 | 55 |
As the table indicates, the yield of the esterification reaction increases with temperature up to 110°C.[3] Above this temperature, the yield begins to decrease, likely due to side reactions or degradation of the product.[3]
Table 2: Effect of Reaction Time on the Yield of this compound Esterification [2]
| Reaction Time (minutes) | Yield (%) |
| 60 | 40 |
| 120 | 65 |
| 180 | 75 |
| 240 | 80 |
| 300 | 70 |
The yield of the esterification reaction increases with time, reaching a maximum at 240 minutes.[2] Longer reaction times may lead to a decrease in yield due to the formation of side products.[2]
Experimental Protocols
Protocol 1: Silylation of Phenylacetic Acid for GC-MS Analysis
This protocol provides a general procedure for the silylation of phenylacetic acid using BSTFA with 1% TMCS.
Materials:
-
Phenylacetic acid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the phenylacetic acid standard or dried sample extract into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.
Protocol 2: Esterification of Phenylacetic Acid with BF3-Methanol
This protocol describes the preparation of methyl esters of phenylacetic acid using boron trifluoride in methanol.[2]
Materials:
-
Phenylacetic acid standard or sample extract
-
BF3-Methanol solution (10-14% w/v)
-
Saturated sodium chloride solution
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1-10 mg of the phenylacetic acid standard or dried sample extract into a reaction vial.
-
Reagent Addition: Add 2 mL of the BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes in a heating block or water bath.[2]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex thoroughly for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the this compound methyl ester, to a clean vial for GC-MS analysis.
-
Analysis: Inject 1 µL of the hexane extract into the GC-MS.
Mandatory Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for derivatization issues.
References
Troubleshooting guide for phenylacetate synthesis protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during phenylacetate synthesis. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound esters?
There are several established methods for synthesizing this compound esters. The choice of method often depends on the available starting materials, desired scale, and required purity. The most common routes include:
-
Fischer Esterification: This is a direct esterification of phenylacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2]
-
From Benzyl (B1604629) Cyanide: This method involves the hydrolysis of benzyl cyanide to form phenylacetic acid, which is then esterified.[3][4] Alternatively, direct alcoholysis of benzyl cyanide in the presence of a strong acid can yield the ester.[1][2]
-
From Phenylacetyl Chloride: Phenylacetyl chloride is a highly reactive acylating agent that readily reacts with alcohols to form this compound esters.[5] This method is often used when the corresponding alcohol is sensitive to the acidic conditions of Fischer esterification.
-
Transesterification: Phenylacetoacetate can be synthesized through the transesterification of an ester like ethyl acetoacetate (B1235776) with phenol.[6][7]
Q2: I am getting a low yield in my this compound synthesis. What are the likely causes?
Low yields are a common issue and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion.[6][8] This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.[6][8]
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.[7] A common side reaction is the self-condensation of the starting ester, especially in the presence of a base.[7]
-
Presence of Water: Moisture can interfere with esterification reactions, particularly in Fischer esterification where water is a byproduct, and can lead to hydrolysis of the ester product.[6] Using anhydrous solvents and properly dried glassware is crucial.[6]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as extractions and distillation.
Q3: I see an unexpected peak in my LC-MS/GC-MS analysis. What could it be?
Unexpected peaks often indicate the presence of byproducts or unreacted starting materials. Common impurities include:
-
Unreacted Phenylacetic Acid: In Fischer esterification, incomplete conversion will result in the presence of the starting carboxylic acid.[9][10]
-
Self-Condensation Products: As mentioned, starting esters can undergo self-Claisen condensation to form higher molecular weight byproducts like ethyl 2,4-diphenylacetoacetate if ethyl this compound is the starting material.[7]
-
Diphenylacetone: This can form as a side reaction product in syntheses involving phenyl groups and acetoacetic esters.[6]
-
Benzyl Cyanide: If synthesizing from benzyl cyanide, incomplete hydrolysis or alcoholysis will leave unreacted starting material.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst. For acid-catalyzed reactions, ensure the acid is of the correct concentration. |
| Insufficient reaction temperature | Ensure the reaction is heated to the appropriate temperature for the specific protocol. Use a calibrated thermometer. | |
| Insufficient reaction time | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Extend the reaction time if necessary.[6] | |
| Presence of moisture | Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.[6] | |
| Presence of High Molecular Weight Impurities | Self-condensation of starting materials | If using a base, consider using a non-nucleophilic base or adding the base slowly at a lower temperature.[7] |
| Product is Contaminated with Starting Phenylacetic Acid | Incomplete esterification | Drive the equilibrium towards the product by removing water (e.g., using a Dean-Stark apparatus) or by using an excess of the alcohol.[11] |
| Inefficient purification | During workup, wash the organic layer with a mild base (e.g., 5% aqueous sodium carbonate or sodium bicarbonate) to remove unreacted phenylacetic acid.[9][10] | |
| Difficulty in Separating Product from Byproducts | Similar boiling points | Utilize fractional distillation under reduced pressure for better separation.[1] |
| Similar polarity | Employ column chromatography with an appropriate solvent system for purification. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl this compound from Benzyl Cyanide
This protocol is adapted from a well-documented procedure with a high reported yield.[1][3]
Materials:
-
Benzyl cyanide
-
95% Ethanol
-
Concentrated Sulfuric acid
-
Sodium carbonate solution
-
Sodium chloride (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 450 g of benzyl cyanide, 750 g of 95% ethanol, and 750 g of concentrated sulfuric acid.[1]
-
Heat the mixture to boiling for six to seven hours. The mixture will separate into two layers.[1][3]
-
After cooling, pour the mixture into 2 liters of water.[1]
-
Separate the upper layer, which contains the ethyl this compound.[1][3]
-
Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid. The addition of sodium chloride may aid in the separation of the layers.[1]
-
Purify the product by distillation under reduced pressure. The boiling point of ethyl this compound is approximately 120-125°C at 17-18 mm Hg.[1]
Protocol 2: Fischer Esterification of Phenylacetic Acid with 1-Propanol (B7761284)
This is a general procedure for Fischer esterification.
Materials:
-
Phenylacetic acid
-
1-Propanol
-
Concentrated Sulfuric acid (catalyst)
-
Ether (or other suitable extraction solvent)
-
5% Aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenylacetic acid in an excess of 1-propanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After cooling, remove the excess 1-propanol under reduced pressure.
-
Dissolve the residue in ether and transfer to a separatory funnel.
-
Wash the ether solution with 5% aqueous sodium carbonate to remove unreacted phenylacetic acid.[9][10]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude propyl this compound.
-
Purify the ester by distillation under reduced pressure.
Visualizations
Caption: Key synthetic routes to this compound Esters.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
- 10. Solved Fischer esterification of phenylacetic acid with | Chegg.com [chegg.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: High-Throughput Phenylacetate Screening
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing high-throughput screening (HTS) methods to identify and characterize modulators of phenylacetate-related pathways. This compound is recognized for its activity as a histone deacetylase (HDAC) inhibitor, making fluorometric HDAC assays a primary screening method.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound relevant to HTS? A1: this compound's primary mechanism of action in a cancer research context is the inhibition of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, this compound promotes histone hyperacetylation, which alters chromatin structure and leads to the reactivation of tumor suppressor genes, suppression of oncogenes, and promotion of cellular differentiation and apoptosis.[1][4] In other contexts, such as in the treatment of urea (B33335) cycle disorders, its mechanism involves scavenging ammonia (B1221849) by conjugating with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys.[5][6][7][8]
Q2: What is a Z'-factor and why is it critical for HTS assay validation? A2: The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of a high-throughput screening assay.[9][10] It measures the separation between the positive and negative control signals relative to their variability.[10] A Z'-factor between 0.5 and 1.0 is considered excellent and indicates that the assay is robust and can effectively distinguish between active and inactive compounds.[9][11] It is a critical metric for validating that an assay is suitable for a full-scale screening campaign.[12]
Q3: What are the most common assay technologies used for screening HDAC inhibitors like this compound? A3: Fluorescence-based assays are the most common readout method for screening enzyme inhibitors, including HDACs.[13] Specifically, fluorometric assays that use a substrate containing an acetylated lysine (B10760008) residue are widely employed.[14][15] When an HDAC enzyme deacetylates the substrate, a developer enzyme can then cleave it, releasing a fluorophore.[15] The resulting fluorescence is directly proportional to the HDAC activity.[15]
Troubleshooting Guide
Q4: My Z'-factor is consistently low (below 0.5). What are the likely causes and how can I improve it? A4: A low Z'-factor indicates poor assay quality, often due to high data variability or a small signal window between your positive and negative controls.[16]
-
Potential Causes:
-
Reagent Instability: Key reagents like the HDAC enzyme or the fluorometric substrate may be degrading under assay conditions.[16][17] Ensure they are stored correctly and that their stability has been tested over the duration of the experiment.[17]
-
Suboptimal Concentrations: The concentrations of the enzyme or substrate may not be optimized to produce a sufficient signal-to-background ratio.[16]
-
Inconsistent Dispensing: Inaccurate or imprecise liquid handling can introduce significant variability.[16] Calibrate and validate all automated liquid handlers and pipettes.
-
Assay Drift: Gradual changes in signal may occur over the run due to temperature fluctuations or reagent degradation.[18]
-
-
Solutions:
-
Re-optimize Concentrations: Perform a matrix titration of the HDAC enzyme and substrate to find concentrations that yield the maximal signal window.
-
Validate Liquid Handling: Regularly check the precision and accuracy of your liquid handlers using dye-based tests.
-
Monitor Environmental Conditions: Ensure consistent temperature and incubation times for all plates. Randomizing the plate order during processing can also help mitigate systematic drift.[18]
-
Check Reagent Quality: Thaw reagents immediately before use and avoid repeated freeze-thaw cycles.[19]
-
Q5: I am observing a high number of false positives. What are the common causes and how can I identify them? A5: False positives are compounds that appear as "hits" due to assay interference rather than true biological activity.[18]
-
Potential Causes:
-
Compound Autofluorescence: The test compound itself is fluorescent at the assay's excitation/emission wavelengths, creating an artificial signal.
-
Non-specific Inhibition: Compounds can inhibit enzymes through mechanisms like aggregation rather than specific binding.[16]
-
Assay Interference: The compound may interfere with the reporter enzyme (developer) or the substrate itself.
-
-
Solutions:
-
Perform Counter-Screens: Re-test hits in an assay that lacks the primary enzyme (HDAC) but contains all other components.[16] True hits should be inactive in this setup, while autofluorescent compounds or those that interfere with other components will still produce a signal.
-
Run Orthogonal Assays: Confirm hits using a different assay technology that relies on a different detection method (e.g., a luminescence-based or TR-FRET assay) to rule out artifacts specific to the primary assay.[16][18]
-
Visual Inspection: Examine the chemical structures of hits for known problematic motifs or properties associated with pan-assay interference compounds (PAINS).[18]
-
Q6: My assay signal is drifting across the plate or over the course of the run. How can I minimize this? A6: Assay drift is a systematic change in the signal that can be time-dependent or position-dependent (e.g., "edge effects").[18][20]
-
Potential Causes:
-
Temperature Gradients: Uneven temperature across the incubator or the plate itself can cause reaction rates to vary.
-
Reagent Degradation: One or more reagents may not be stable for the full duration of the assay run.[18]
-
Evaporation: Evaporation from the outer wells of a microplate ("edge effect") can concentrate reagents and alter the reaction.
-
-
Solutions:
-
Plate Maps & Controls: Distribute controls across the entire plate to monitor for drift. Avoid placing only samples in the outer wells.
-
Process Plates Uniformly: Ensure consistent timing for all liquid addition and incubation steps. Process one plate at a time if possible.
-
Use Lids and Sealers: Use plate lids during incubation and consider using breathable or adhesive plate seals for longer incubation periods to minimize evaporation.
-
Data Normalization: Employ robust normalization methods, such as the B-score, which can account for plate-to-plate and within-plate variation.[18]
-
Data Presentation
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality Classification | Interpretation for HTS |
| > 0.5 | Excellent | The assay is robust and reliable for high-throughput screening.[9][11] |
| 0 to 0.5 | Marginal / Doable | The assay may be acceptable, but requires caution. Further optimization is recommended.[9][21] |
| < 0 | Unacceptable | The signal from positive and negative controls overlaps, making the assay unsuitable for screening.[11][21] |
Table 2: Typical Parameters for a Fluorometric HDAC HTS Assay
| Parameter | Typical Value / Condition | Notes |
| Plate Format | 96, 384, or 1536-well | Choice depends on throughput needs and automation capabilities.[22][23] |
| Excitation Wavelength | 340-380 nm | Varies by kit manufacturer.[15][19][24] |
| Emission Wavelength | 440-465 nm | Varies by kit manufacturer.[15][19][24] |
| Positive Control | No enzyme or potent inhibitor (e.g., Trichostatin A) | Trichostatin A is a well-characterized HDAC inhibitor.[15][24] |
| Negative Control | DMSO vehicle | Represents 100% enzyme activity.[18] |
| Enzyme Incubation Time | 20-30 minutes | Should be within the linear range of the reaction.[15][19] |
| Developer Incubation Time | 10-15 minutes | Time required for the developer to generate a stable fluorescent signal.[15][24] |
| Assay Temperature | Room Temperature or 37°C | Must be kept consistent.[15][24] |
Experimental Protocols
Protocol: Fluorometric High-Throughput Screening for HDAC Inhibitors
This protocol provides a generalized methodology for screening compound libraries for HDAC inhibitory activity using a commercially available fluorometric assay kit.
1. Reagent Preparation:
-
Assay Buffer: Dilute the concentrated buffer with ultrapure water as per the manufacturer's instructions.[24]
-
HDAC Enzyme: Prepare aliquots of the concentrated enzyme stock to avoid multiple freeze-thaw cycles. On the day of the assay, dilute the enzyme to the desired working concentration in cold assay buffer.[24]
-
HDAC Substrate: Dilute the substrate stock solution in assay buffer to the final working concentration.[15]
-
Stop Solution/Developer: Prepare the developer solution, which often contains an HDAC inhibitor like Trichostatin A (TSA) to quench the initial reaction and a protease to cleave the deacetylated substrate.[24]
-
Controls: Prepare positive control wells (e.g., with TSA or another known inhibitor) and negative control wells (with DMSO vehicle).[18][24]
2. Assay Procedure (384-well plate):
-
Compound Dispensing: Using an automated liquid handler, dispense test compounds and controls into the wells of the assay plate. Typically, 1 µL of compound in DMSO is added.
-
Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to all wells.
-
Incubation: Mix the plate gently and incubate at 37°C for 30 minutes.[25]
-
Reaction Initiation: Add 20 µL of the diluted HDAC substrate solution to all wells to start the reaction.
-
Second Incubation: Mix the plate and incubate at 37°C for 30 minutes. This time should be optimized to ensure the reaction is in the linear phase.[25]
-
Reaction Termination & Development: Add 40 µL of the developer/stop solution to each well.[24]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to develop and stabilize.[24]
-
Signal Detection: Read the plate on a fluorescence plate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[24]
3. Data Analysis:
-
Calculate Percent Inhibition: Determine the percent inhibition for each test compound relative to the positive and negative controls.
-
Calculate Z'-Factor: Use the signals from the positive and negative control wells to calculate the Z'-factor for each plate to assess assay quality.[9] The formula is: Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|], where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.[21]
-
Hit Identification: Identify compounds that exceed a defined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample population).[13]
Visualizations
Caption: A typical experimental workflow for a high-throughput screening campaign.
Caption: A troubleshooting decision tree for diagnosing a low Z'-factor.
Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.
References
- 1. timothywiney.substack.com [timothywiney.substack.com]
- 2. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 6. Sodium this compound | C8H7NaO2 | CID 23690424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Sodium this compound used for? [synapse.patsnap.com]
- 8. Sodium this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. assay.dev [assay.dev]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 20. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 23. assaygenie.com [assaygenie.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. HDAC fluorometric assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Phenylacetate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of phenylacetate, a compound of interest in various biomedical and pharmaceutical research areas, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and widely employed analytical techniques. The selection of the most appropriate method is critical and depends on factors such as the sample matrix, required sensitivity, and the nature of the analyte.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[1][2] | Requires volatile and thermally stable compounds. Derivatization may be necessary for less volatile analytes.[3][4] |
| Derivatization | Generally not required for this compound. | May be required to improve volatility and thermal stability, for instance, by converting phenol (B47542) to phenyl acetate (B1210297). |
| Sensitivity | Method-dependent, with UV detection providing good sensitivity. | High sensitivity, particularly with selected ion monitoring (SIM).[5] |
| Selectivity | Good, especially with optimized separation conditions. | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio.[1] |
| Sample Throughput | Generally higher due to simpler sample preparation.[6] | Can be lower due to the potential need for derivatization and longer run times.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method with UV detection, suitable for the quantification of phenylacetic acid, a closely related compound.[7][8][9]
-
Sample Preparation: For plasma samples, proteins can be precipitated using an acid like perchloric acid. The supernatant can then be hydrolyzed to release conjugated phenylacetic acid, followed by liquid-liquid extraction with a solvent like benzene (B151609) or diethyl ether.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: An Ascentis C18 column (15 cm x 4.6 mm I.D., 5 µm particles) or a similar reversed-phase column is a suitable choice.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 20 mM phosphoric acid and acetonitrile (B52724) (75:25, v/v) can be used.[9] For MS compatibility, formic acid can be used instead of phosphoric acid.[10][11]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[9]
-
Detection: UV detection is typically set at 210 nm or 215 nm.[7][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general approach for the analysis of this compound, potentially requiring derivatization.
-
Sample Preparation & Derivatization: For biological samples, an extraction step is necessary. To enhance volatility, derivatization of a related compound, phenol, to phenyl acetate can be achieved using acetic anhydride.[12][13]
-
Instrumentation: A GC system coupled with a mass spectrometer is used.
-
Column: A DB-WAX capillary column (30 m × 0.25 mm × 0.25 μm) or a similar column suitable for the analysis of semi-volatile organic compounds is recommended.[13]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[13]
-
Temperature Program: A temperature gradient is employed to ensure optimal separation. For example, an initial oven temperature of 40°C held for 3 minutes, then ramped to 150°C at 10°C/min, and further to 230°C at 25°C/min, with a final hold.[13]
-
Detection: The mass spectrometer is operated in electron impact (EI) mode. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, monitoring characteristic fragment ions of phenyl acetate.[5][13]
Method Validation Parameters: A Comparative Overview
The validation of an analytical procedure is crucial to demonstrate its fitness for the intended purpose.[14][15] The following table summarizes typical performance characteristics for HPLC and GC-MS methods for this compound analysis based on FDA and ICH guidelines.[16][17][18]
| Validation Parameter | HPLC | GC-MS |
| Linearity (r²) | > 0.995 | > 0.996[12] |
| Accuracy (% Recovery) | 95 - 105% | 96.3%[12] |
| Precision (% RSD) | < 10%[8] | < 6.14%[12] |
| Limit of Detection (LOD) | ng/mL range | µg/kg range (8.0 µg/kg for a related compound)[12] |
| Limit of Quantitation (LOQ) | ng/mL range | µg/kg range (26 µg/kg for a related compound)[12] |
Workflow for Cross-Validation of Analytical Methods
The cross-validation of two analytical methods is essential to ensure that they provide equivalent results and can be used interchangeably. A typical workflow for this process is illustrated below.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. HPLC is a widely accessible technique that offers excellent accuracy and precision, often without the need for derivatization, making it highly suitable for routine quality control analysis.[6] GC-MS, on the other hand, provides exceptional sensitivity and selectivity, which is advantageous for complex matrices or when very low detection limits are required.[1][19]
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation.[6] For comprehensive method validation and to ensure the accuracy of results, a cross-validation approach, where the same set of samples is analyzed by both techniques, is highly recommended to establish the equivalency and reliability of the data.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. Phenyl acetate | SIELC Technologies [sielc.com]
- 11. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. akjournals.com [akjournals.com]
- 13. akjournals.com [akjournals.com]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. researchgate.net [researchgate.net]
- 19. amptechfl.com [amptechfl.com]
A Head-to-Head Comparison of Phenylacetate and Sodium Benzoate for the Management of Urea Cycle Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium phenylacetate and sodium benzoate (B1203000), two cornerstone therapies for the management of urea (B33335) cycle disorders (UCDs). This document synthesizes experimental data on their efficacy, mechanism of action, and provides detailed experimental protocols to support further research and development in this field.
Urea cycle disorders are a group of inherited metabolic diseases characterized by a deficiency in one of the enzymes required for the conversion of ammonia (B1221849) to urea, leading to hyperammonemia, which is neurotoxic and can be life-threatening.[1] Sodium this compound and sodium benzoate are nitrogen-scavenging drugs that provide alternative pathways for the excretion of waste nitrogen, thereby reducing plasma ammonia levels.[2]
Mechanism of Action: Alternative Pathways of Nitrogen Excretion
Both drugs function by conjugating with amino acids to form products that are readily excreted in the urine. However, they utilize different amino acids and pathways, leading to a key difference in their nitrogen-scavenging efficiency.
-
Sodium this compound: this compound conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN). Since glutamine contains two nitrogen atoms, each mole of this compound removes two moles of nitrogen from the body.[2] This reaction is catalyzed by the enzyme Glycine-N-acyltransferase like 1 (GLYATL1).[3][4]
-
Sodium Benzoate: Sodium benzoate conjugates with glycine (B1666218) to form hippuric acid. Glycine contains one nitrogen atom, so each mole of benzoate removes one mole of nitrogen.[2] This conjugation is facilitated by the enzyme Glycine N-acyltransferase (GLYAT).[5]
Theoretically, this makes this compound a more potent nitrogen scavenger on a molar basis.
Comparative Efficacy: Experimental Data
While both drugs have been used in combination for decades to treat acute hyperammonemia in UCD patients, direct comparative efficacy studies are limited, with a key randomized crossover trial conducted in healthy volunteers.[6][7]
Table 1: Comparative Efficacy of Phenylbutyrate (pro-drug of this compound) and Benzoate in Healthy Volunteers [7]
| Parameter | Phenylbutyrate (NaPB) | Benzoate (NaBz) | Combination (MIX) |
| Dose | 7.15 g/m²/day | 5.5 g/m²/day | 3.575 g/m²/day NaPB + 2.75 g/m²/day NaBz |
| Conjugation Efficacy | ~65% | ~65% | Superior at lower dose |
| Nitrogen Excretion (as drug conjugate) | More effective than NaBz | Less effective than NaPB | Similar to NaPB |
Data from Nagamani et al. (2018). The study used sodium phenylbutyrate, a prodrug that is rapidly metabolized to this compound.
These findings in healthy volunteers suggest that while both drugs have similar conjugation efficiency, phenylbutyrate is more effective at nitrogen disposal, supporting its theoretical advantage.[7] A long-term, open-label study on the combined intravenous use of sodium this compound and sodium benzoate in 299 UCD patients with 1181 episodes of acute hyperammonemia demonstrated an overall survival rate of 84%.[8] Survival was higher in patients over 30 days of age compared to neonates (98% vs. 73%).[8] However, this study did not directly compare the two drugs.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. Below is a summary of the protocol used in the comparative efficacy study by Nagamani et al. (2018).[7][9]
Study Design: Randomized, three-arm, crossover trial in healthy volunteers.[7] Each participant underwent three separate four-day study periods with at least a one-week washout period between each.[9]
Treatment Arms: [7]
-
NaPB arm: Sodium phenylbutyrate at 7.15 g/m²/day.
-
NaBz arm: Sodium benzoate at 5.5 g/m²/day.
-
MIX arm: A combination of sodium phenylbutyrate (3.575 g/m²/day) and sodium benzoate (2.75 g/m²/day).
Key Procedures:
-
Dietary Control: Participants were maintained on a controlled diet with a specific protein intake.
-
Drug Administration: The total daily dose of the study drug was divided into three equal doses.
-
Sample Collection: Blood and urine samples were collected at specified time points for pharmacokinetic and metabolomic analyses.
-
Stable Isotope Tracers: Stable isotopes were used to study the effects of the drugs on urea production and the disposal of dietary nitrogen.
Measurement of Nitrogen Excretion: Urinary concentrations of phenylacetylglutamine and hippuric acid were measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10][11] Total nitrogen excretion was also quantified.
Conclusion and Future Directions
Current evidence, primarily from studies in healthy volunteers, suggests that while both sodium this compound and sodium benzoate are effective at nitrogen scavenging, this compound offers a quantitative advantage in the amount of nitrogen removed per dose. However, there is a critical need for well-controlled, head-to-head comparative clinical trials in patients with urea cycle disorders to definitively establish their relative efficacy and safety in this specific population. Such studies are essential for optimizing therapeutic strategies and developing more cost-effective management plans for individuals with these rare and life-threatening conditions. Further research into the regulation and potential for induction of the key conjugating enzymes, GLYAT and GLYATL1, may also open new avenues for therapeutic intervention.
References
- 1. publications.aap.org [publications.aap.org]
- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The expression and prognostic value of GLYATL1 and its potential role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Comparative Efficacy of Phenylbutyrate vs. Benzoate in Urea Cycle Disorders - Juan Marini [grantome.com]
- 7. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survival after treatment with this compound and benzoate for urea-cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylacetic Acid and Indole-3-Acetic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of phenylacetic acid (PAA) and indole-3-acetic acid (IAA), two naturally occurring auxins that play crucial roles in plant physiology. While IAA has been the primary focus of auxin research for decades, recent studies have shed light on the unique and overlapping functions of PAA, revealing a more complex picture of auxin biology.[1][2] This document synthesizes experimental data on their biosynthesis, transport, signaling, and physiological effects to offer an objective comparison for research and development applications.
Data Presentation: Quantitative Comparison
The biological effects and prevalence of PAA and IAA differ significantly across various plant tissues. Although PAA's biological activity is generally lower than that of IAA, its endogenous levels are often substantially higher.[3]
Table 1: Endogenous Levels of IAA and PAA in Arabidopsis thaliana
| Plant Tissue | Endogenous IAA (pmol/g FW) | Endogenous PAA (pmol/g FW) | PAA/IAA Ratio |
| Rosette Leaves | 15.2 | 115.8 | ~7.6 |
| Cauline Leaves | 10.8 | 142.1 | ~13.2 |
| Stems | 24.5 | 98.4 | ~4.0 |
| Inflorescences | 21.4 | 316.3 | ~14.8 |
| Siliques | 389.6 | 162.5 | ~0.4 |
| Roots | 12.4 | 103.1 | ~8.3 |
| Dry Seeds | 1184.2 | 2017.3 | ~1.7 |
| Data synthesized from Sugawara et al. (2015).[3] |
Table 2: Comparative Biological Activity in Arabidopsis thaliana
| Assay | Observation | Relative Potency |
| Lateral Root Formation | PAA enhances the formation of lateral roots.[3] | 10- to 20-fold lower than IAA.[3] |
| Gene Expression (DR5::GUS) | PAA induces the expression of the auxin-responsive DR5 promoter.[3] | Approximately 20-fold lower than IAA.[3] |
| Gene Regulation (Microarray) | PAA (at 10 µM) and IAA (at 1 µM) regulate an overlapping set of 169 auxin-responsive genes, including members of the GH3 and Aux/IAA families.[3] | PAA requires a higher concentration to elicit a similar transcriptional response.[3] |
Biosynthesis: Parallel but Distinct Pathways
IAA and PAA are synthesized from different amino acid precursors, though their respective pathways share a similar biochemical logic.[1][4] IAA is primarily derived from tryptophan, while PAA is synthesized from phenylalanine.[4][5]
The main biosynthesis route for both auxins involves a two-step reaction.[5][6] For IAA, tryptophan is converted to indole-3-pyruvic acid (IPyA) by the TAA1/TAR family of aminotransferases, which is then converted to IAA by YUCCA (YUC) flavin monooxygenases.[3][6] Similarly, PAA biosynthesis involves the conversion of phenylalanine to phenylpyruvate, which is subsequently converted to PAA.[4][7] While it was once hypothesized that the same TAA1/TAR and YUC enzymes catalyzed both pathways, evidence from mutants in pea, maize, and Arabidopsis indicates that the primary enzymes involved are distinct, and the core IAA biosynthetic machinery does not contribute significantly to PAA production.[4][5][6]
Figure 1: Simplified biosynthesis pathways for IAA and PAA in plants.
Transport: A Key Functional Divergence
A defining characteristic of IAA is its directional, cell-to-cell polar transport, which is essential for establishing auxin gradients that control various developmental processes.[3][8] This process is mediated by specialized influx (e.g., AUX1/LAX) and efflux (e.g., PIN-FORMED) carrier proteins.[8][9]
In stark contrast, PAA is not subject to polar transport.[3] Experiments have shown that while IAA actively forms concentration gradients in response to stimuli like gravity, PAA remains evenly distributed.[3] This fundamental difference in transport suggests that IAA acts as a long-range signaling molecule for coordinating development across tissues, whereas PAA may function more locally.
References
- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Item - A comparison of the biosynthesis of indole-3-acetic acid and phenylacetic acid - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Retro-Perspective on Auxin Transport [frontiersin.org]
A Comparative Guide to a New Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Phenylacetate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of phenylacetate (PA) against established analytical techniques. This compound is a critical metabolite in various metabolic disorders and is used as a therapeutic agent, making its accurate quantification essential for clinical monitoring and research. This document outlines the performance of the new method, supported by experimental data, to assist researchers in selecting the most suitable analytical approach for their needs.
Performance Comparison of Analytical Methods for this compound Determination
The following table summarizes the key performance characteristics of the new UPLC-MS/MS method compared to other commonly used analytical techniques for this compound quantification.
| Parameter | New UPLC-MS/MS Method | Conventional LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Liquid Chromatography, Tandem Mass Spectrometry | Liquid Chromatography, Tandem Mass Spectrometry | Gas Chromatography, Mass Spectrometry | Liquid Chromatography, UV Detection |
| Analysis Time | 2 minutes[1] | 7 - 15 minutes[2][3] | Variable, often requires derivatization[4] | ~10 minutes |
| Limit of Detection (LOD) | <0.04 µg/mL[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | <0.04 µg/mL[1] | 100 ng/mL (0.3-0.8 µmol/L)[2] | 1 µg/g (tissue), 0.8 µg/mL (plasma)[3] | Not explicitly stated |
| Precision (%RSD) | Intra-precision: <8.5%, Inter-precision: <4%[1] | Inter- and intraday RSD: <10%[2] | Inter-day and intra-day precision: within ±15%[3] | Typically <15% |
| Accuracy/Recovery (%) | 100% - 106%[1] | >90%[2] | >81%[3] | Typically 85-115% |
| Sample Matrix | Plasma, Urine[1] | Blood, Urine[2] | Blood, Tissues[3][4] | Various |
| Derivatization Required | No | No | Yes[4] | No |
| Key Advantages | Rapid, high sensitivity, high specificity | High sensitivity and specificity | High sensitivity and specificity | Simple, widely available |
| Key Disadvantages | Requires specialized equipment | Longer analysis time compared to UPLC | Requires derivatization, longer sample preparation | Lower sensitivity and specificity compared to MS methods |
Experimental Protocols
New UPLC-MS/MS Method
This method is designed for the rapid and sensitive quantification of this compound in plasma and urine.
1. Sample Preparation:
-
Plasma samples are subjected to protein precipitation.
-
Urine samples are diluted.
-
Deuterated analogues are used as internal standards.[2]
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column is used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol (B129727) with 0.1% formic acid).[5]
-
Flow Rate: A typical flow rate is maintained.
-
Analysis Time: The separation of all analytes is achieved in 2 minutes.[1]
3. Mass Spectrometry Conditions:
-
System: Tandem mass spectrometer.
-
Ionization Mode: Negative ion mode is often used.[2]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) is employed for quantification.[2]
Conventional LC-MS/MS Method
This established method is also widely used for the determination of this compound.
1. Sample Preparation:
-
Plasma extracts and diluted urine samples are prepared.[2]
-
Deuterated analogues serve as internal standards.[2]
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) or UPLC system.
-
Column: A reverse-phase column is used.[2]
-
Analysis Time: The analysis time is approximately 7 minutes.[2]
3. Mass Spectrometry Conditions:
-
System: Tandem mass spectrometer.
-
Ionization Mode: Negative ion mode.[2]
-
Acquisition Mode: Selected Reaction Monitoring (SRM).[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a classic and reliable method for this compound analysis.
1. Sample Preparation:
-
Extraction of phenylacetic acid from the biological matrix.
-
A derivatization step is typically required to increase the volatility of the analyte.[4]
-
A deuterated internal standard is used to improve reproducibility.[4]
2. GC-MS Conditions:
-
The specific column, temperature program, and mass spectrometric parameters are optimized for the derivatized analyte.
Method Validation Workflow
The validation of a new analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates the typical workflow for validating an analytical method for this compound determination.
Caption: Workflow for the validation of a new analytical method.
Signaling Pathway (Illustrative)
While not directly related to the analytical method itself, understanding the metabolic context of this compound is important. The following diagram illustrates a simplified pathway involving this compound.
Caption: Simplified metabolic pathway of phenylbutyrate to this compound.
References
- 1. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of this compound:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phenylacetate vs. Phenylbutyrate for Ammonia Scavenging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of phenylacetate and phenylbutyrate as therapeutic agents for scavenging ammonia (B1221849), primarily in the context of urea (B33335) cycle disorders (UCDs) and hepatic encephalopathy. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Phenylbutyrate is a prodrug that is rapidly metabolized to this compound, the active compound responsible for ammonia scavenging. This compound conjugates with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine, thereby providing an alternative pathway for nitrogen disposal. Due to this compound's unpleasant odor and taste, the prodrug phenylbutyrate is more commonly used in clinical practice. While both ultimately rely on this compound for their therapeutic effect, their pharmacokinetic profiles and patient acceptability differ. This guide will delve into the comparative efficacy, mechanisms of action, and experimental data supporting the use of these compounds.
Mechanism of Action: An Alternative Pathway for Nitrogen Excretion
The primary mechanism by which both this compound and phenylbutyrate lower ammonia levels is by providing an alternative pathway to the urea cycle for nitrogen excretion. Phenylbutyrate is first converted to this compound through beta-oxidation. This compound then conjugates with glutamine, a key amino acid in nitrogen metabolism, to form phenylacetylglutamine. This water-soluble conjugate is readily excreted by the kidneys, effectively removing two moles of nitrogen for every mole of this compound conjugated.[1]
A secondary mechanism of action, particularly for phenylbutyrate, is the inhibition of histone deacetylases (HDACs). This epigenetic modification can alter gene expression and has been explored for its potential therapeutic effects in various diseases, including cancer and certain genetic disorders.[2][3]
Below is a diagram illustrating the metabolic pathway of phenylbutyrate and its role in ammonia scavenging.
Caption: Metabolic conversion of phenylbutyrate to this compound and subsequent nitrogen scavenging.
Comparative Efficacy and Pharmacokinetics
Direct comparative clinical trials of orally administered sodium this compound versus sodium phenylbutyrate for ammonia scavenging are limited, largely because this compound's poor palatability makes it an impractical choice for chronic oral therapy.[4] However, extensive pharmacokinetic data has been gathered from studies of sodium phenylbutyrate and its more recent formulation, glycerol (B35011) phenylbutyrate.
A key study by Lee et al. (2010) provides a robust comparison between sodium phenylbutyrate (NaPBA) and glycerol phenylbutyrate (GPB), which both deliver phenylbutyrate. The study's findings on ammonia control and the pharmacokinetics of phenylbutyrate (PBA), phenylacetic acid (PAA), and phenylacetylglutamine (PAGN) offer valuable insights.
Ammonia Control
In a phase 2 switch-over study involving patients with UCDs, ammonia levels were found to be approximately 30% lower with glycerol phenylbutyrate (GPB) compared to sodium phenylbutyrate (NaPBA), although this difference was not statistically significant.[1][5][6] Notably, two patients experienced hyperammonemic events while on NaPBA, whereas none occurred on GPB.[1][5][6]
Table 1: Comparison of 24-Hour Ammonia Control (GPB vs. NaPBA)
| Parameter | Glycerol Phenylbutyrate (GPB) | Sodium Phenylbutyrate (NaPBA) |
| Time-Normalized AUC (μmol/L) | 26.2 | 38.4 |
| Cmax (μmol/L) | 56.3 | 79.1 |
Data from Lee et al. (2010).[1][5][6]
Pharmacokinetic Parameters
The systemic exposure to phenylbutyrate (PBA) was lower with GPB than with NaPBA. However, the exposure to the active metabolite phenylacetic acid (PAA) and the final excretory product phenylacetylglutamine (PAGN) were similar between the two formulations.[1][5][6]
Table 2: Pharmacokinetic Parameters of Phenylbutyrate and its Metabolites (GPB vs. NaPBA)
| Parameter | Glycerol Phenylbutyrate (GPB) | Sodium Phenylbutyrate (NaPBA) |
| PBA AUC₀₋₂₄ (μg·h/mL) | 540 | 739 |
| PAA AUC₀₋₂₄ (μg·h/mL) | 575 | 596 |
| PAGN AUC₀₋₂₄ (μg·h/mL) | 1098 | 1133 |
| Urinary PAGN Excretion (% of administered PBA) | ~54% | ~54% |
Data from Lee et al. (2010).[1][5][6]
Experimental Protocols
The following is a summary of the experimental protocol used in the phase 2 study by Lee et al. (2010) comparing glycerol phenylbutyrate and sodium phenylbutyrate.
Study Design
An open-label, fixed-sequence, switch-over study was conducted in adult patients with UCDs who were on maintenance therapy with NaPBA.[5]
Treatment Regimen
Patients received treatment for 7 days with each drug, administered three times a day (TID). Dosing was calculated to deliver the same amount of phenylbutyric acid for both GPB and NaPBA.[5]
Sample Collection and Analysis
Blood and urine samples were collected over a 24-hour period at steady state (day 7) for the analysis of ammonia and drug metabolites.[5] Plasma concentrations of phenylbutyrate, this compound, and phenylacetylglutamine, and urinary excretion of phenylacetylglutamine were measured using validated analytical methods.[7][8][9]
Experimental Workflow
The workflow for a clinical trial comparing ammonia-scavenging drugs typically involves patient screening, a baseline period, treatment periods with the investigational and comparator drugs, and a washout period in between treatments for crossover designs.
Caption: A generalized workflow for a crossover clinical trial comparing ammonia-scavenging drugs.
Histone Deacetylase (HDAC) Inhibition: A Secondary Mechanism
Both this compound and phenylbutyrate have been shown to act as histone deacetylase (HDAC) inhibitors.[2] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, phenylbutyrate and this compound can lead to histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene expression.[2] This mechanism is being investigated for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[10]
References
- 1. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: Safety, pharmacokinetics and ammonia control | CoLab [colab.ws]
- 2. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate and β-cell function: contribution of histone deacetylases and ER stress inhibition. | Semantic Scholar [semanticscholar.org]
- 4. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
- 7. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of this compound:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Phenylacetate Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of various phenylacetate derivatives, supported by experimental data. The information is intended to aid researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of action of this class of compounds.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of several this compound derivatives against a range of human cancer cell lines. This data, compiled from multiple independent studies, offers a quantitative comparison of their cytotoxic and anti-proliferative effects. It is important to note that direct comparisons of potency should be made with caution, as experimental conditions such as exposure times and assay methodologies may vary between studies.
Table 1: IC50 Values of Sodium Phenylbutyrate (NaPB) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 10 | [1] |
| Calu1 | Non-Small-Cell Lung Cancer | 8.5 | [1] |
| H1650 | Non-Small-Cell Lung Cancer | 4.5 | [1] |
| CAL27 | Oral Squamous Cell Carcinoma | 4.0 | [2] |
| HSC3 | Oral Squamous Cell Carcinoma | 3.7 | [2] |
| SCC4 | Oral Squamous Cell Carcinoma | 3.0 | [2] |
| HCT-116 | Colorectal Cancer | 5 | [3] |
| HT-29 | Colorectal Cancer | 10 | [3] |
Table 2: IC50 Values of Sodium this compound (NaPA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 12 to >20 | [4] |
| MCF-7ras | Breast Cancer | 12 | [5] |
| Thyroid Carcinoma Cell Lines | Thyroid Cancer | 2.5 to 10 | [6] |
| Pancreatic Carcinoma Cell Lines | Pancreatic Cancer | 2.5 to 10 | [7] |
Table 3: IC50 Values of Other Phenylacetamide Derivatives in Various Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenylacetamide derivative 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | [7] |
| Phenylacetamide derivative 3d | PC-12 | Pheochromocytoma | 0.6 ± 0.08 | [7] |
| Phenylacetamide derivative 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | [7] |
| Phenylacetamide derivative 3d | MCF-7 | Breast Cancer | 0.7 ± 0.4 | [7] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide 2b | PC3 | Prostate Cancer | 52 | [8][9] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide 2c | PC3 | Prostate Cancer | 80 | [8][9] |
| 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide 2c | MCF-7 | Breast Cancer | 100 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound derivatives.[13][14]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound derivative formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile solution, such as PBS or culture medium. For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the this compound derivative according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the this compound derivative.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[15][16]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization: Fix the cells with a fixation solution and then permeabilize them to allow the labeling reagents to enter the cells.[17]
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[17]
-
Detection: If using fluorescently labeled dUTPs, the apoptotic cells can be directly visualized under a fluorescence microscope. If using biotin-labeled dUTPs, an additional step with labeled streptavidin is required for detection.[16]
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells to determine the apoptotic index.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects through multiple mechanisms. The primary mechanisms include histone deacetylase (HDAC) inhibition and glutamine depletion.
HDAC Inhibition Pathway
This compound and its derivatives act as HDAC inhibitors.[18][19] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds promote a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[20]
Caption: this compound derivatives inhibit HDACs, leading to increased histone acetylation and gene expression changes that promote cell cycle arrest and apoptosis.
Apoptosis Induction Pathway
This compound derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][21] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: this compound derivatives induce apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.
Glutamine Depletion Mechanism
Sodium phenylbutyrate is metabolized to this compound, which then conjugates with glutamine to form phenylacetylglutamine. This product is then excreted in the urine. This process effectively depletes glutamine, an essential amino acid for the proliferation of many cancer cells.[19]
Caption: The metabolic conversion of phenylbutyrate leads to glutamine depletion, thereby inhibiting tumor cell growth.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of this compound derivatives.
Caption: A typical experimental workflow for assessing the anticancer efficacy of this compound derivatives, from in vitro assays to in vivo studies.
Clinical Trial Insights
Phase I and Phase II clinical trials have been conducted for sodium phenylbutyrate and sodium this compound in various cancers, including refractory solid tumors and malignant gliomas.[1][3][13][22][23][24][25][26][27][28][29] These studies have provided valuable information on the safety, pharmacokinetics, and preliminary efficacy of these compounds in humans.
In a Phase I study of sodium phenylbutyrate in patients with refractory solid tumors, the recommended Phase II dose was determined to be 27 g/day for oral administration.[1] While no complete or partial remissions were observed, seven patients had stable disease for more than six months.[1] Another Phase I trial of intravenously infused sodium phenylbutyrate established a maximum tolerated dose of 410 mg/kg/day for 5 days.[25]
A Phase II study of this compound in patients with recurrent malignant glioma showed limited activity at the tested dose and schedule.[3][27] Of the 40 assessable patients, 7.5% had a partial response and 17.5% had stable disease.[3][27] These findings highlight the need for further research to optimize dosing regimens and potentially explore combination therapies to enhance the clinical efficacy of this compound derivatives.
References
- 1. A phase I dose escalation and bioavailability study of oral sodium phenylbutyrate in patients with refractory solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase II study of this compound in patients with recurrent malignant glioma: a North American Brain Tumor Consortium report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium this compound enhances the inhibitory effect of dextran derivative on breast cancer cell growth in vitro and in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. A new this compound-bisphosphonate inhibits breast cancer cell growth by proapoptotic and antiangiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral sodium phenylbutyrate in patients with recurrent malignant gliomas: A dose escalation and pharmacologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthotopic and heterotopic generation of murine pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. TUNEL staining [abcam.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]
- 20. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijper.org [ijper.org]
- 22. A Phase I clinical and pharmacological evaluation of sodium phenylbutyrate on an 120-h infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 27. ascopubs.org [ascopubs.org]
- 28. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Oral sodium phenylbutyrate in patients with recurrent malignant gliomas: a dose escalation and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis for Phenylacetate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for the incurred sample reanalysis (ISR) of phenylacetate in clinical trial settings. Adherence to regulatory guidelines for ISR is critical for ensuring the reliability and reproducibility of pharmacokinetic data. This document outlines the current regulatory landscape, compares common analytical techniques, and provides detailed experimental protocols to aid in the selection and implementation of robust bioanalytical assays for this compound.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a regulatory requirement mandated by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to demonstrate the reproducibility of a bioanalytical method.[1][2] Unlike quality control samples that are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug.[1] These samples can present unique challenges due to the presence of metabolites, protein binding, and other endogenous components that may not be present in spiked QCs.[1]
The standard acceptance criteria for ISR for small molecules like this compound stipulate that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat concentration should be within 20% of their mean.[1][2]
Comparison of Bioanalytical Methods for this compound
The two most common analytical techniques for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate method depends on various factors, including sensitivity, specificity, sample throughput, and the nature of the biological matrix.
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. Derivatization is generally not required. | Often requires derivatization to increase the volatility and thermal stability of phenylacetic acid. |
| Sensitivity | Generally offers high sensitivity, with Lower Limits of Quantification (LLOQ) reported in the low ng/mL range.[3] | Can also achieve high sensitivity, particularly with selected ion monitoring (SIM). |
| Specificity | High specificity is achieved through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM). | High specificity is achieved through characteristic mass fragmentation patterns. |
| Throughput | Typically offers higher throughput due to simpler sample preparation and faster analysis times. | Sample preparation, including derivatization, can be more time-consuming, leading to lower throughput. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision. | Less prone to matrix effects in the ionization source, but matrix components can still interfere with chromatography. |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost compared to LC-MS/MS. |
| Potential for ISR Failure | Potential issues can arise from metabolite interference, instability of the analyte in the processed sample, and matrix effects. | Derivatization inefficiencies or instability of the derivatized analyte can be a source of variability and potential ISR failure. |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is a composite based on several published methods for the analysis of this compound and its metabolites.[3]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A validated HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: e.g., m/z 135 -> 91
-
Internal Standard (d5-phenylacetate): e.g., m/z 140 -> 96
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.
4. Incurred Sample Reanalysis (ISR) Protocol:
-
Select a subset of study samples (typically 5-10%) for reanalysis.
-
The selection should cover the entire concentration range and include samples from different subjects and time points.
-
Reanalyze the selected samples in a separate analytical run on a different day from the original analysis.
-
Calculate the percent difference between the original and reanalyzed concentrations using the formula: (% Difference) = [(Repeat Value - Original Value) / Mean Value] * 100.
-
The ISR is considered acceptable if at least 67% of the reanalyzed samples have a percent difference within ±20%.
GC-MS Method for this compound in Human Plasma
This protocol is a composite based on published GC-MS methods for organic acids.
1. Sample Preparation:
-
Acidification and Extraction: To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound) and acidify with hydrochloric acid. Extract with an organic solvent like ethyl acetate.
-
Evaporation: Evaporate the organic layer to dryness under nitrogen.
-
Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative of phenylacetic acid.
2. Gas Chromatographic Conditions:
-
GC System: A validated gas chromatograph.
-
Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the analyte from other components.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of this compound and its internal standard.
4. Incurred Sample Reanalysis (ISR) Protocol:
-
Follow the same ISR protocol as described for the LC-MS/MS method.
Stability of this compound in Human Plasma
The stability of this compound in human plasma is a critical factor for ensuring the accuracy of bioanalytical results. Phenylacetic acid is generally stable in frozen plasma. One study indicated that plasma samples for phenylacetic acid analysis could be stored at -20°C.[4] For long-term storage, temperatures of -70°C or -80°C are generally recommended for most small molecules to minimize degradation. It is crucial to perform and document stability experiments, including freeze-thaw stability, short-term bench-top stability, and long-term frozen storage stability, as part of the bioanalytical method validation.
Visualizations
Caption: General workflow for Incurred Sample Reanalysis (ISR) in a clinical trial.
Conclusion
Both LC-MS/MS and GC-MS are suitable methods for the bioanalysis of this compound in clinical trials. The choice of method should be based on a thorough evaluation of the study's requirements, available resources, and the laboratory's expertise. Regardless of the method chosen, a comprehensive validation that includes a robust assessment of incurred sample reanalysis is essential to ensure the generation of reliable and reproducible data that will withstand regulatory scrutiny. Careful attention to sample handling, stability, and potential matrix effects is paramount to avoiding ISR failures and ensuring the integrity of clinical trial data.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Increased plasma phenylacetic acid in patients with end-stage renal failure inhibits iNOS expression [jci.org]
A Comparative Guide to Inter-Laboratory Phenylacetate Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of phenylacetate in biological matrices. The information herein is compiled from various validated methods to assist laboratories in selecting and implementing a suitable analytical approach. While direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes performance data from published studies to offer a comparative overview.
Introduction
This compound (PAA) is a biologically significant molecule, recognized as a metabolite of phenylalanine and a potential biomarker for certain metabolic disorders. Its accurate and precise measurement in biological fluids such as plasma, serum, and urine is crucial for clinical research and drug development. This guide compares the most common analytical techniques used for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the quantitative performance data for various analytical methods used to measure this compound. These values are extracted from different studies and are presented here for comparative purposes.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Linearity Range | 1 - 5000 µg/L[1] | Not explicitly stated | 5 - 25 µg/mL[2] |
| Intra-day Precision (%RSD) | <10%[3][4] | <6.14%[5] | <6.5%[1] |
| Inter-day Precision (%RSD) | <10%[3][4] | Not explicitly stated | <6.5%[1] |
| Limit of Quantification (LOQ) | 100 ng/mL[3][4] | 26 µg/kg[5] | Not explicitly stated |
| Limit of Detection (LOD) | 0.2 µg/L (based on S/N=3)[1] | 8.0 µg/kg[5] | Not explicitly stated |
| Recovery | >90%[3][4] | >96.3%[5] | 75% (plasma), 96% (urine)[6] |
| Analysis Time | ~7 min[3][4] | Not explicitly stated | Not explicitly stated |
| Derivatization Required | No | Yes | No (but can be used for fluorescence detection) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.
This method offers high sensitivity and selectivity for the quantification of this compound in plasma and urine.
a) Sample Preparation (Plasma):
b) Chromatographic Conditions:
c) Mass Spectrometry Detection:
-
Analytes are identified and quantified by selected reaction monitoring (SRM) in negative ion mode.[3][4]
GC-MS is a robust method for this compound analysis, though it typically requires a derivatization step to improve volatility and chromatographic performance.
a) Sample Preparation and Derivatization:
-
The extracted this compound is derivatized to phenyl acetate (B1210297) by adding acetic anhydride (B1165640) and a catalyst (e.g., 5% K₂CO₃).[5][7]
-
The mixture is vortexed and incubated to allow for the reaction to complete.[5][7]
-
The derivatized analyte is then extracted into an organic solvent (e.g., n-butyl acetate) for injection into the GC-MS.[5]
b) GC-MS Conditions:
-
A suitable capillary column is used for separation.
-
The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
HPLC-UV provides a more accessible method for this compound quantification, although it may have lower sensitivity compared to mass spectrometry-based methods.
a) Sample Preparation (Plasma):
-
Plasma proteins are precipitated using an acid (e.g., 0.4 N HClO₄).[8]
-
The supernatant is hydrolyzed (e.g., with 1.5 N HCl at 100°C) to release conjugated this compound.[8]
-
This compound is extracted from the hydrolyzed sample using an organic solvent (e.g., benzene).[8]
-
The analyte is then back-extracted into an alkaline solution (e.g., 0.1 N NaOH), neutralized, and injected into the HPLC system.[8]
b) Chromatographic Conditions:
-
A C18 reverse-phase column is commonly used for separation.[8]
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.[2]
-
Detection is performed using a UV detector at a wavelength of approximately 210 nm.[8]
Mandatory Visualizations
The following diagram illustrates a general workflow for the analysis of this compound in biological samples.
The diagram below illustrates the chemical reaction for the derivatization of phenylacetic acid to phenyl acetate for GC-MS analysis.
References
- 1. Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impressions.manipal.edu [impressions.manipal.edu]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Phenylacetate Assays: Performance Characteristics and Methodologies
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of phenylacetate is crucial for a variety of applications, from therapeutic drug monitoring to metabolic studies. This guide provides a comprehensive comparison of the performance characteristics of commonly employed validated analytical methods for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Characteristics at a Glance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for different this compound assays based on published data.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity | 5-25 µg/mL[1] | Not explicitly stated, but method is described as reliable and reproducible[2] | Not explicitly stated, but assay linearity was determined[3] |
| Accuracy (Recovery) | 100.16%[1] | Not explicitly stated | >90%[3] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | <10% (Inter- and intraday)[3] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 100 ng/mL (0.8 µmol/L)[3] |
Note: The performance characteristics are based on data from different studies and may not be directly comparable due to variations in experimental conditions.
In-Depth Look at Validated Methodologies
High-Performance Liquid Chromatography (HPLC)
A validated Reversed-Phase HPLC (RP-HPLC) method offers a robust and accurate approach for the simultaneous estimation of sodium benzoate (B1203000) and sodium this compound in pharmaceutical formulations.[1] This method is particularly advantageous due to its precision and the fact that excipients in the formulation do not interfere with the analysis.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
C18 column.
Reagents and Materials:
-
Potassium dihydrogen orthophosphate (0.05M) buffer
-
Triethylamine
-
Ortho-phosphoric acid (1%)
-
Water
Procedure:
-
Mobile Phase Preparation: A mixture of methanol and 0.05M potassium dihydrogen orthophosphate buffer (containing 1ml of triethylamine) in a 60:40 v/v ratio. The pH is adjusted to 5.5 using 1% ortho-phosphoric acid.
-
Standard Solution Preparation: A standard stock solution containing a known concentration of sodium this compound is prepared.
-
Sample Preparation: The sample is prepared to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm
-
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded.
-
Quantification: The concentration of sodium this compound in the sample is determined by comparing the peak area with that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly reliable and reproducible method for the determination of phenylacetic acid in biological fluids, such as human blood.[2] The use of a deuterated internal standard in this method helps to overcome the lack of reproducibility that can be associated with the derivatization step often required in GC-MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the simultaneous determination of this compound and other related metabolites in plasma and urine, a validated LC-MS/MS method offers high sensitivity and robustness.[3] This method utilizes a reverse-phase column and selected reaction monitoring (SRM) in negative ion mode for quantification, with deuterated analogues serving as internal standards.[3] The short analysis time of 7 minutes makes it suitable for high-throughput applications.
Experimental Workflow and Signaling Pathways
To visualize the procedural flow of a typical validated this compound assay, a generalized experimental workflow is presented below.
Caption: Generalized workflow for a validated this compound assay.
Conclusion
The choice of a validated assay for this compound quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC methods offer a robust and cost-effective solution for routine analysis in pharmaceutical formulations. GC-MS provides high reliability, particularly for complex biological matrices, while LC-MS/MS excels in sensitivity and throughput for the simultaneous analysis of multiple analytes. The detailed methodologies and comparative performance data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. impressions.manipal.edu [impressions.manipal.edu]
- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetate Treatment: A Comparative Metabolomic Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenylacetate's Metabolic Impact
This compound (PAA), a naturally occurring aromatic fatty acid and the primary active metabolite of the anti-cancer prodrug phenylbutyrate, has garnered significant interest for its therapeutic potential in urea (B33335) cycle disorders and various cancers. This guide provides a comparative overview of the metabolomic effects of this compound treatment, supported by experimental data. We delve into the key metabolic pathways modulated by PAA and offer detailed experimental protocols for researchers seeking to investigate its effects.
Quantitative Metabolomic Changes Induced by this compound
The following table summarizes the typical concentrations of this compound and its key metabolite, phenylacetylglutamine (B1677654), observed in plasma and urine of patients undergoing treatment. These values can vary significantly based on the dosage, the specific urea cycle disorder, and individual patient metabolism.
| Analyte | Biospecimen | Condition | Concentration Range | Reference |
| This compound (PAA) | Plasma | UCD Patients on Phenylbutyrate/Phenylacetate Therapy | Toxic levels are a concern and require monitoring.[1] | [1] |
| Phenylacetylglutamine (PAGN) | Plasma | UCD Patients on Phenylbutyrate/Phenylacetate Therapy | Levels are monitored to ensure therapeutic efficacy.[1] | [1] |
| This compound (PAA) | Urine | UCD Patients on Phenylbutyrate/Phenylacetate Therapy | Quantification is used to monitor drug metabolism.[1] | [1] |
| Phenylacetylglutamine (PAGN) | Urine | UCD Patients on Phenylbutyrate/Phenylacetate Therapy | A key biomarker for treatment compliance and efficacy.[1] | [1] |
Note: Specific fold-change data from a direct comparative untargeted metabolomics study of this compound-treated versus untreated cells or tissues is not available in the cited literature. The table reflects the clinical monitoring of this compound and its metabolite.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by influencing several key signaling and metabolic pathways.
This compound Metabolism and Nitrogen Scavenging
The primary metabolic pathway of this compound involves a two-step process that facilitates the excretion of excess nitrogen.[2] This is particularly crucial for patients with urea cycle disorders who cannot effectively eliminate ammonia.[2]
References
Validation of phenylacetate as a biomarker for specific diseases
For Researchers, Scientists, and Drug Development Professionals
The validation of biomarkers is a critical process in the advancement of diagnostic and therapeutic strategies for a multitude of diseases. Phenylacetate, a metabolite derived from the amino acid phenylalanine, and its conjugate, phenylacetylglutamine (B1677654) (PAG), have emerged as potential biomarkers in several pathological conditions. This guide provides a comprehensive comparison of this compound and its derivatives against alternative biomarkers in various diseases, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in their evaluation.
This compound in Metabolic Disorders
Urea Cycle Disorders (UCD)
In Urea Cycle Disorders (UCDs), the body's ability to detoxify ammonia (B1221849) is impaired, leading to hyperammonemia. This compound acts as an ammonia scavenger, providing an alternative pathway for nitrogen excretion.[1][2]
Biomarker Comparison:
The primary biomarker for monitoring UCD is plasma ammonia. However, its levels can fluctuate significantly. Urinary phenylacetylglutamine (PAG), the main metabolite of this compound treatment, has been validated as a more stable and reliable biomarker for assessing treatment compliance and dose response.[3]
| Biomarker | Matrix | Performance Characteristic | Value | Reference |
| Urinary Phenylacetylglutamine (PAG) | Urine (24-hour) | Correlation with Phenylbutyrate Dose (r) | 0.791 (p<0.001) | [3] |
| Urinary Phenylacetylglutamine (PAG) | Urine (spot) | Correlation with Phenylbutyrate Dose (r) | 0.730 (p<0.001) | [3] |
| Plasma Phenylacetylglutamine (PAG) | Plasma | Weaker correlation with dose | Not specified | [3] |
| Plasma Phenylacetic Acid (PAA) | Plasma | Inconsistent relationship with dose and ammonia control | Not specified | [3] |
| Plasma Ammonia | Plasma | High variability | Not specified | [4] |
Experimental Protocol: Measurement of Urinary Phenylacetylglutamine (PAG) by LC-MS/MS
This protocol is based on methodologies for the simultaneous determination of this compound and its metabolites.
-
Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Dilute the urine sample with ultrapure water. A 1:10 dilution is common.
-
Add an internal standard (e.g., deuterated PAG) to the diluted sample.
-
Further dilute the sample with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) is used for quantification.
-
Quantification: The concentration of PAG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Signaling Pathway: this compound as an Ammonia Scavenger in UCD
Type 2 Diabetes with Distal Symmetric Polyneuropathy (DSPN)
Recent metabolomic studies have identified phenylacetylglutamine (PAG) as a novel potential biomarker for Distal Symmetric Polyneuropathy (DSPN), a common complication of type 2 diabetes.[1][5][6]
Biomarker Comparison:
PAG has shown good discriminatory ability for DSPN, comparable to or better than other metabolites like sorbitol.
| Biomarker | Matrix | AUC | Sensitivity | Specificity | Optimal Cut-off | Reference |
| Phenylacetylglutamine (PAG) | Plasma | 0.765 | 76.7% | 76.7% | 0.960 | [7] |
| Sorbitol | Plasma | 0.778 | 68.3% | 80.0% | 1.077 | [7] |
| Combined Model (PAG, Sorbitol, Age) | Plasma | 0.884 | Not specified | Not specified | Not specified | [7] |
Experimental Protocol: Measurement of Plasma Phenylacetylglutamine (PAG) by LC-MS/MS
-
Sample Preparation:
-
Collect fasting blood samples in EDTA tubes.
-
Centrifuge to separate plasma and store at -80°C.
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a four-fold volume of a cold acetonitrile/methanol (1:1) mixture.
-
Vortex, sonicate, and centrifuge at high speed (e.g., 12,000 rpm) at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Add an internal standard (e.g., D5-PAG).
-
-
LC-MS/MS Analysis:
-
Chromatographic System: UPLC system with a C18 column.
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Quantification: Determine PAG concentration using a calibration curve prepared with standards.
-
Signaling Pathway: Postulated Role of PAG in DSPN Pathogenesis
This compound in Phenylketonuria (PKU)
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize phenylalanine, leading to its accumulation and the formation of neurotoxic metabolites, including this compound.
Biomarker Comparison:
The gold standard for PKU diagnosis and monitoring is the measurement of phenylalanine levels in the blood.[8][9] However, urinary phenylacetic acid has been investigated as a less invasive diagnostic marker.
| Biomarker | Matrix | AUC | Sensitivity | Specificity | Optimal Cut-off (mmol/mol creatinine) | Reference |
| Phenylacetic Acid | Urine | 0.987 | 100% | 93.6% | 17.244 | [10] |
| Phenylpyruvic Acid | Urine | Not specified | Considered a unique marker for PKU | Not specified | Not specified | [10] |
| Phenylalanine | Blood | Not directly compared in the same study | High | High | Varies by age | [11] |
Experimental Protocol: Measurement of Urinary Phenylacetic Acid by GC-MS
This protocol is based on general methods for urinary organic acid analysis.
-
Sample Preparation:
-
Collect a urine sample.
-
Add an internal standard (e.g., a stable isotope-labeled organic acid) to a defined volume of urine.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
The dried extract is derivatized to make the organic acids volatile for GC analysis. This often involves a two-step process:
-
Oximation: To protect keto groups, using a reagent like methoxyamine hydrochloride in pyridine.
-
Silylation: To derivatize hydroxyl and carboxyl groups, using a reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating organic acids (e.g., a polysiloxane-based column).
-
Temperature Program: A temperature gradient is used to separate the different organic acids.
-
Mass Spectrometer: A mass spectrometer is used as the detector, and the compounds are identified based on their mass spectra and retention times.
-
Quantification: The concentration of phenylacetic acid is determined by comparing its peak area to that of the internal standard.
-
Signaling Pathway: Neurotoxicity of Phenylalanine Metabolites in PKU
This compound in Other Diseases
Chronic Kidney Disease (CKD)
In Chronic Kidney Disease (CKD), the accumulation of uremic toxins contributes to disease progression and cardiovascular complications. Phenylacetic acid is recognized as a protein-bound uremic toxin.[12][13]
Biomarker Comparison:
While phenylacetic acid levels are elevated in CKD, its diagnostic and prognostic value in comparison to other well-established uremic toxins like indoxyl sulfate (B86663) and p-cresyl sulfate is still under investigation. Some studies suggest that while both trimethylamine (B31210) N-oxide (TMAO) and PAG accumulate in CKD, TMAO is more directly linked to vascular calcification, whereas PAG is associated with oxidative stress.[14]
| Biomarker | Matrix | Finding | Reference |
| Phenylacetic Acid (PAA) | Plasma | Elevated in CKD patients; correlates with arterial vascular properties. | [12] |
| Phenylacetylglutamine (PAG) | Plasma | Associated with oxidative stress but not directly with coronary artery calcification score. | [14] |
| Indoxyl Sulfate (IS) | Plasma | Independently associated with mortality in CKD. | [14] |
| p-Cresyl Sulfate (pCS) | Plasma | Independently associated with mortality in CKD. | [14] |
| Trimethylamine N-oxide (TMAO) | Plasma | Independently associated with coronary artery calcification score. | [14] |
Nonalcoholic Fatty Liver Disease (NAFLD)
The gut microbiota plays a significant role in the pathogenesis of NAFLD. Dysbiosis can lead to an increased production of certain metabolites, including this compound, which may contribute to liver steatosis and inflammation.
Biomarker Comparison:
The validation of this compound as a standalone biomarker for NAFLD is in its early stages. Current non-invasive methods for assessing NAFLD include imaging techniques and various biomarker panels that reflect liver injury, inflammation, and fibrosis.
| Biomarker/Method | Type | Performance | Reference |
| Phenylacetic Acid | Metabolite | Serum levels correlate with the severity of liver steatosis. | [15] |
| NAFLD Liver Fat Score | Biomarker Panel | High accuracy (AUC: 0.86-0.87) for detecting steatosis. | [7] |
| Hepatic Steatosis Index (HSI) | Biomarker Panel | Good accuracy (AUC: 0.81) for detecting NAFLD. | [7] |
| FibroScan (CAP) | Imaging | High correlation with histological steatosis grade. | [16] |
| MRI-PDFF | Imaging | Considered a highly accurate and reproducible quantitative biomarker of steatosis. |
Experimental Workflow: Gut Microbiota-Derived this compound in NAFLD
Conclusion
This compound and its conjugate, phenylacetylglutamine, show considerable promise as biomarkers in specific clinical contexts.
-
In Urea Cycle Disorders , urinary PAG is a superior biomarker to plasma ammonia for monitoring treatment efficacy due to its stability and strong correlation with dose.
-
In Diabetic Symmetric Polyneuropathy , plasma PAG is a promising novel biomarker with good diagnostic accuracy, potentially aiding in the early detection and management of this complication.
-
In Phenylketonuria , urinary phenylacetic acid demonstrates high sensitivity and specificity, suggesting its potential as a non-invasive diagnostic tool, although further validation against blood phenylalanine is warranted.
-
In Chronic Kidney Disease and Nonalcoholic Fatty Liver Disease , while elevated this compound levels are associated with pathophysiology, more research is needed to establish its role as a robust, independent biomarker for diagnosis or prognosis compared to existing markers.
The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and validation of this compound as a clinically useful biomarker. As research progresses, the role of this compound in these and other diseases will become clearer, potentially leading to improved diagnostic and therapeutic strategies.
References
- 1. Phenylacetylglutamine as a novel biomarker of type 2 diabetes with distal symmetric polyneuropathy by metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylacetylglutamine as a novel biomarker of type 2 diabetes with distal symmetric polyneuropathy by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noninvasive serum biomarkers for liver steatosis in nonalcoholic fatty liver disease: Current and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 9. Phenylketonuria (PKU) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. Receiver operating characteristic plots to evaluate Guthrie, Wallac, and Isolab phenylalanine kit performance for newborn phenylketonuria screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylacetylglutamine and trimethylamine N‐oxide: Two uremic players, different actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological interventions for painful diabetic neuropathy: Comparative analysis using network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Imaging Biomarkers of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MR quantitative biomarkers of non-alcoholic fatty liver disease: technical evolutions and future trends - Ligabue - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
Safety Operating Guide
Phenylacetate proper disposal procedures
Proper disposal of phenylacetate is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that is harmful if swallowed and toxic to aquatic life, this compound must be managed as hazardous waste from the point of generation through final disposal.[1][2] Adherence to established protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). This ensures minimal exposure and preparedness in case of an accident.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear protective gloves to prevent skin contact.[1][3]
-
Eye Protection: Use eye or face protection, such as safety glasses with side-shields.[1][3]
-
Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of vapors.[1][4]
-
Ignition Sources: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][2][4]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][5]
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.
Step-by-Step Spill Cleanup:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[4]
-
Ventilate the Area: Ensure the space is well-ventilated.
-
Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material such as sand, silica (B1680970) gel, or general-purpose binder.[1][2] For large spills, dike the spillage to prevent it from spreading.[1][2]
-
Prevent Environmental Contamination: Crucially, do not allow the spilled material to enter drains, surface waters, or groundwater.[1][2][3][5]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[3][4]
-
Decontaminate: Clean the spill area once the material has been removed.
-
Seek Medical Attention: If swallowed, rinse the mouth and call a poison center or physician for guidance.[1]
Waste Disposal Procedures
This compound waste must not be disposed of down the drain or with general refuse.[5] It requires management as hazardous chemical waste according to local, regional, and national regulations.
Protocol for Waste Collection and Disposal:
-
Designate a Waste Container: Use a container that is in good condition, compatible with this compound, and has a secure, leak-proof lid.[6][7]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[6] The label must clearly identify the contents, including the full chemical name ("this compound"), and any other constituents.[6][8] Do not use abbreviations.[6]
-
Store Waste Properly: Store the waste container in a designated satellite accumulation area within the laboratory.[9] Keep the container closed except when adding waste.[6] Ensure it is segregated from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[4]
-
Arrange for Professional Disposal: The final disposal of this compound waste must be conducted by a licensed professional waste disposal service or through your institution's Environmental Health & Safety (EH&S) department.[3][6] Dispose of the contents and the container at a hazardous or special waste collection point.[1]
-
Empty Container Management: Empty this compound containers must be triple-rinsed with a suitable solvent.[6] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6] After this procedure, the clean container can be disposed of in the trash or recycled according to institutional policies.[6]
Hazard and Safety Data Summary
The following table summarizes key quantitative and qualitative data for this compound, derived from safety data sheets.
| Parameter | Value / Classification | Source(s) |
| GHS Hazard Statements | H227: Combustible liquid | [2] |
| H302: Harmful if swallowed | [2] | |
| H402: Harmful to aquatic life | [2] | |
| H412: Harmful to aquatic life with long lasting effects | [2] | |
| GHS Precautionary Codes | P210: Keep away from heat/sparks/open flames | [1] |
| P273: Avoid release to the environment | [1] | |
| P280: Wear protective gloves/eye protection | [1] | |
| P501: Dispose of contents/container to hazardous waste point | [1] | |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases | [4] |
This compound Disposal Workflow
The logical flow from chemical use to final waste disposal is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe management and disposal of this compound waste.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. directpcw.com [directpcw.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. nems.nih.gov [nems.nih.gov]
Navigating the Safe Handling of Phenylacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Phenylacetate, with a focus on operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): A Data-Driven Approach
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, including material-specific data for glove selection. It is crucial to note that breakthrough times can be influenced by factors such as glove thickness, chemical concentration, temperature, and frequency of use.
| PPE Category | Item | Specifications & Best Practices | Quantitative Data (Glove Breakthrough Time) |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. | N/A |
| Face Shield | A face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a risk of splashing. | N/A | |
| Hand Protection | Chemical-Resistant Gloves | Given that this compound is an aromatic ester, glove selection is critical. General guidance suggests that nitrile gloves offer poor resistance to esters. For prolonged contact or immersion, more robust materials are required. Always inspect gloves for integrity before use and replace them immediately if contaminated. | Butyl Rubber: > 480 minutesViton®: > 480 minutesNeoprene: Fair to Good (Specific breakthrough time not readily available; suitable for splash protection)Nitrile: Poor (< 15 minutes; suitable only for very brief, incidental contact) |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. | N/A |
| Chemical-Resistant Apron | Recommended when handling larger volumes. | N/A | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. | N/A |
| Respirator | If a fume hood is not available or if there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | N/A |
Procedural Guidance for Handling this compound
Adherence to standardized procedures is critical for minimizing risks associated with this compound. The following step-by-step guidance covers the lifecycle of this compound in the laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases. The storage container should be tightly sealed.
Handling and Use
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling: After use, securely seal the container. Decontaminate any equipment used and the work surface. Wash hands thoroughly after removing gloves.
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Prevent the spread of the spill if it can be done without risk.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
-
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all this compound-contaminated waste, including excess reagent, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly sealed and store it in a designated hazardous waste accumulation area.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain.
Visualizing the Workflow for Handling this compound
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
